molecular formula C8H9FO2 B1333268 3-Fluoro-4-methoxybenzyl alcohol CAS No. 96047-32-4

3-Fluoro-4-methoxybenzyl alcohol

Cat. No.: B1333268
CAS No.: 96047-32-4
M. Wt: 156.15 g/mol
InChI Key: HHWYYUUOGAUCKX-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxybenzyl alcohol is a useful research compound. Its molecular formula is C8H9FO2 and its molecular weight is 156.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWYYUUOGAUCKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379096
Record name 3-Fluoro-4-methoxybenzyl alcohol
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Molecular Weight

156.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96047-32-4
Record name 3-Fluoro-4-methoxybenzyl alcohol
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Record name 3-Fluoro-4-methoxybenzyl alcohol
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Foundational & Exploratory

Synthesis of 3-Fluoro-4-methoxybenzyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical synthesis of 3-Fluoro-4-methoxybenzyl alcohol, a valuable intermediate in the pharmaceutical and agrochemical industries. The document details the most common synthetic pathway, including a comprehensive experimental protocol, and presents relevant chemical data.

Introduction

This compound, with the CAS number 96047-32-4, is a substituted benzyl alcohol derivative. Its molecular structure, featuring a fluorine atom and a methoxy group on the benzene ring, makes it a key building block in the synthesis of more complex molecules with potential biological activity. The primary and most direct route for its preparation involves the reduction of the corresponding aldehyde, 3-Fluoro-4-methoxybenzaldehyde.

Synthetic Pathway

The synthesis of this compound is most commonly achieved through a two-step process starting from commercially available 2-fluoroanisole. The first step involves the introduction of a formyl group to the aromatic ring, followed by the reduction of the resulting aldehyde to the desired primary alcohol.

A common method for the formylation of 2-fluoroanisole is the Vilsmeier-Haack reaction, which utilizes phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent. This reagent then attacks the electron-rich aromatic ring to yield 3-Fluoro-4-methoxybenzaldehyde.

The subsequent and final step is the selective reduction of the aldehyde functionality to a primary alcohol. This transformation is typically carried out using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.

Synthesis_Pathway start 2-Fluoroanisole aldehyde 3-Fluoro-4-methoxybenzaldehyde start->aldehyde 1. POCl₃, DMF 2. H₂O alcohol This compound aldehyde->alcohol NaBH₄, Ethanol

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Fluoro-4-methoxybenzaldehyde

A detailed procedure for the formylation of o-fluoroanisole has been reported with high yields.

Materials:

  • o-Fluoroanisole

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethane (CH₂Cl₂)

  • Dichloromethyl methyl ether (Cl₂CHOCH₃)

  • Ice bath

  • Diethyl ether

  • Sodium bicarbonate solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • A solution of 101 g (0.80 mol) of o-fluoroanisole in 500 ml of dry dichloromethane is prepared.

  • To this solution, 182 g (0.96 mol, 1.2 equivalents) of titanium tetrachloride and 110 g (0.94 mol) of dichloromethyl methyl ether in an equal volume of methylene chloride solution are added.

  • The temperature is maintained at 10-20°C using an ice bath.

  • The mixture is stirred at room temperature for over 1 hour.

  • The reaction mixture is then poured into crushed ice water with stirring.

  • Diethyl ether (1 L) is added, and the mixture is stirred under nitrogen until a clear solution appears.

  • The organic layer is separated and extracted three times with water and three times with sodium bicarbonate solution.

  • The organic layer is dried over MgSO₄.

  • The solvent is evaporated at 30°C to give the crude product as an oil.

  • The crude product is purified by vacuum distillation through a jacketed Vigreux column to obtain 3-Fluoro-4-methoxybenzaldehyde.

Quantitative Data for Step 1:

ParameterValue
Starting Materialo-Fluoroanisole (101 g, 0.80 mol)
Product3-Fluoro-4-methoxybenzaldehyde
Yield89.9%
Step 2: Synthesis of this compound

The following protocol is adapted from a patented procedure for the reduction of 3-Fluoro-4-methoxybenzaldehyde.

Materials:

  • 3-Fluoro-4-methoxybenzaldehyde

  • Ethanol (absolute)

  • Sodium borohydride (NaBH₄)

  • Ice bath

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of 3-Fluoro-4-methoxybenzaldehyde (1.0 g, 6.49 mmol) in absolute ethanol (20 mL) is prepared in a round-bottom flask.

  • The solution is cooled to 0°C in an ice bath.

  • Sodium borohydride (0.27 g, 7.14 mmol, 1.1 equivalents) is added portion-wise to the stirred solution.

  • The reaction mixture is stirred at 0°C for 1 hour.

  • The reaction is quenched by the slow addition of 1N HCl until the pH is approximately 7.

  • The mixture is concentrated under reduced pressure to remove the ethanol.

  • The residue is partitioned between ethyl acetate and water.

  • The aqueous layer is extracted twice with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.

  • The solvent is removed under reduced pressure to yield the product, this compound.

Experimental Workflow

The general workflow for the synthesis of this compound from its corresponding aldehyde is depicted below.

Workflow cluster_reaction Reaction cluster_workup Work-up A Dissolve 3-Fluoro-4-methoxybenzaldehyde in Ethanol B Cool to 0°C A->B C Add NaBH₄ portion-wise B->C D Stir at 0°C for 1 hour C->D E Quench with 1N HCl D->E F Concentrate in vacuo E->F G Partition between EtOAc and H₂O F->G H Extract aqueous layer with EtOAc G->H I Wash combined organic layers with Brine H->I J Dry over Na₂SO₄ I->J K Filter and Concentrate J->K Product Product K->Product Purified Product

Caption: General experimental workflow for the reduction step.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 3-Fluoro-4-methoxybenzaldehyde.

ParameterValueReference
Starting Material 3-Fluoro-4-methoxybenzaldehyde
Molecular FormulaC₈H₇FO₂
Molecular Weight154.14 g/mol
Reducing Agent Sodium Borohydride (NaBH₄)
Molar Equivalents1.1
Product This compound
Molecular FormulaC₈H₉FO₂
Molecular Weight156.15 g/mol
Yield 95%
Appearance White powder[1]
Purity 99%[1]

Conclusion

The synthesis of this compound is a straightforward process involving the reduction of the corresponding aldehyde. The provided protocol, utilizing sodium borohydride, offers a high-yield and efficient method for obtaining this important chemical intermediate. This guide serves as a valuable resource for professionals in the fields of chemical research and drug development, enabling the reliable synthesis of this compound for further applications.

References

An In-depth Technical Guide to 3-Fluoro-4-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methoxybenzyl alcohol is a substituted aromatic alcohol that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the benzene ring, imparts distinct chemical properties that make it a valuable intermediate in the development of novel pharmaceutical and agrochemical compounds.[1] The presence of the fluorine atom can significantly influence the molecule's metabolic stability, binding affinity to biological targets, and overall pharmacokinetic profile, making it a compound of considerable interest in medicinal chemistry. This guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that there are some discrepancies in the reported melting point values in the literature, which may be attributed to differences in purity or crystalline form.

PropertyValueSource(s)
Molecular Formula C₈H₉FO₂[1]
Molecular Weight 156.15 g/mol [1]
CAS Number 96047-32-4[1]
Appearance White powder[2]
Boiling Point 251.4 °C at 760 mmHg[1]
Density 1.187 g/cm³[1]
Flash Point 122.7 °C[1]
Vapor Pressure 0.0108 mmHg at 25°C[1]
Refractive Index 1.51[1]
Purity >99%[2]

Spectroscopic Data

Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. The following sections would typically present the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data.

Note: Specific experimental spectra for this compound were not available in the public domain at the time of this guide's compilation. The following sections describe the expected spectral features based on the analysis of closely related compounds and general principles of spectroscopy. When experimental data becomes available, this section should be updated accordingly.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the benzylic methylene protons, the methoxy protons, and the hydroxyl proton. The fluorine atom will introduce characteristic splitting patterns (coupling) with adjacent protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbon directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a key diagnostic feature.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is expected to display characteristic absorption bands for the O-H stretch of the alcohol group (a broad band around 3300-3500 cm⁻¹), C-H stretches of the aromatic ring and the CH₂ and CH₃ groups, C-O stretches, and C-F stretch.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern will be influenced by the presence of the fluorine and methoxy substituents and the benzyl alcohol moiety.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound would typically involve the reduction of the corresponding aldehyde, 3-fluoro-4-methoxybenzaldehyde.

Note: A specific, detailed experimental protocol for the synthesis of this compound was not found in the publicly available literature. The following is a generalized procedure based on common organic chemistry practices for the reduction of an aromatic aldehyde to a benzyl alcohol.

Synthesis of this compound from 3-Fluoro-4-methoxybenzaldehyde

Materials:

  • 3-Fluoro-4-methoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-fluoro-4-methoxybenzaldehyde in methanol.

  • Reduction: Cool the solution in an ice bath and slowly add sodium borohydride in portions with stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully add saturated aqueous ammonium chloride solution to quench the excess sodium borohydride.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization to obtain the pure product.

Workflow Diagram:

Generalized synthesis workflow for this compound.

Reactivity and Biological Significance

The chemical reactivity of this compound is primarily dictated by the hydroxyl group, which can undergo various transformations such as oxidation to the corresponding aldehyde or carboxylic acid, etherification, and esterification. The fluorine and methoxy groups on the aromatic ring influence the electron density of the ring and can direct further electrophilic aromatic substitution reactions.

While specific studies on the biological activity and signaling pathways of this compound are limited, the presence of the fluorinated methoxybenzyl motif is found in a number of biologically active molecules. For instance, fluorinated and methoxy-substituted benzyl derivatives are being investigated for their potential antimicrobial and estrogenic properties.[3] The substitution pattern can significantly impact a molecule's interaction with biological targets.

Logical Relationship of Structure to Potential Activity:

StructureActivity Molecule This compound Fluorine Fluorine Substituent Molecule->Fluorine Methoxy Methoxy Substituent Molecule->Methoxy Benzyl_Alcohol Benzyl Alcohol Moiety Molecule->Benzyl_Alcohol Properties Physicochemical & Biological Properties Fluorine->Properties Alters: - Lipophilicity - Metabolic Stability - Binding Affinity Methoxy->Properties Influences: - Electron Density - Hydrogen Bonding Benzyl_Alcohol->Properties Provides: - Reactivity (OH group) - Structural Scaffold

Influence of structural motifs on the properties of the molecule.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in the development of new pharmaceuticals and agrochemicals. This guide has summarized its key chemical properties and provided a general framework for its synthesis and characterization. Further research to obtain detailed experimental spectroscopic data and to explore its biological activities is warranted to fully elucidate the potential of this compound.

References

3-Fluoro-4-methoxybenzyl alcohol CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Fluoro-4-methoxybenzyl alcohol CAS Number: 96047-32-4

This technical guide provides comprehensive information on this compound, a key fluorinated building block for professionals in chemical research and drug development. It covers the compound's physicochemical properties, a detailed experimental protocol for its synthesis, and its applications as a versatile intermediate in the synthesis of complex molecules.

Physicochemical Properties

This compound is a benzyl alcohol derivative distinguished by a fluorine atom at the 3-position and a methoxy group at the 4-position of the benzene ring.[1] These substitutions make it a valuable intermediate for introducing fluorine into target molecules, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The quantitative properties of the compound are summarized below.

PropertyValueSource
CAS Number 96047-32-4[1][2][3]
Molecular Formula C₈H₉FO₂[1][3]
Molecular Weight 156.15 g/mol [1][3]
Boiling Point 251.4 °C (at 760 mmHg)[1]
Density 1.187 g/cm³[1]
Flash Point 122.7 °C[1]
Refractive Index 1.51[1]
Vapor Pressure 0.0108 mmHg (at 25 °C)[1]
Melting Point Data not available[1]
Solubility Insoluble in water; Soluble in common organic solvents such as methanol, ethanol, and dichloromethane.Inferred from[1]

Applications in Research and Development

This compound serves as a crucial intermediate in several fields:

  • Pharmaceutical Industry : It is a versatile building block for the synthesis of new drug candidates.[1] The fluorine and methoxy groups can influence the pharmacological profile of the final active pharmaceutical ingredient (API). Its precursor, 3-Fluoro-4-methoxybenzaldehyde, is used to synthesize fluorinated analogues of Combretastatin A-4, a compound with known anti-cancer activity.

  • Agrochemical Industry : The compound is used in the creation of advanced agrochemicals, including pesticides and herbicides, where the fluoro-methoxy phenyl moiety can contribute to enhanced efficacy and target specificity.[1]

  • Organic Synthesis : Beyond specific applications, it is a valuable reagent for constructing complex organic molecules due to its unique pattern of functional groups.[1]

Synthesis and Experimental Protocols

The most common and direct method for preparing this compound is through the chemical reduction of its corresponding aldehyde, 3-Fluoro-4-methoxybenzaldehyde. This transformation can be efficiently achieved using standard reducing agents like sodium borohydride (NaBH₄) or through catalytic hydrogenation.

SynthesisWorkflow cluster_start Starting Material cluster_process Process cluster_end Final Product A 3-Fluoro-4-methoxybenzaldehyde (CAS: 351-54-2) B Reduction Reaction (e.g., NaBH4 in Methanol) A->B  1. Dissolution in Solvent C This compound (CAS: 96047-32-4) B->C  2. Reduction  3. Workup & Purification DrugDiscoveryWorkflow cluster_chem Chemical Synthesis cluster_screen Screening & Optimization cluster_preclin Preclinical Development A 3-Fluoro-4-methoxy- benzyl alcohol B Derivatization (e.g., etherification, esterification) A->B C Compound Library Generation B->C D High-Throughput Screening (HTS) C->D E Hit-to-Lead Optimization D->E F Lead Candidate E->F G In Vivo Studies F->G

References

A Comprehensive Technical Guide to 3-Fluoro-4-methoxybenzyl Alcohol for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A detailed technical whitepaper for researchers, scientists, and professionals in drug development on the synthesis, properties, and applications of 3-Fluoro-4-methoxybenzyl alcohol.

[City, State] – This document serves as an in-depth technical guide on this compound, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides essential physicochemical data, a detailed experimental protocol for its synthesis, and explores its utility in advanced organic synthesis, particularly in cross-coupling reactions.

Physicochemical Properties

This compound is a substituted benzyl alcohol derivative with the molecular formula C₈H₉FO₂. Its molecular weight is 156.15 g/mol .[1] The presence of a fluorine atom and a methoxy group on the benzene ring imparts unique electronic properties that are of significant interest in medicinal chemistry and materials science.

PropertyValueSource
Molecular Formula C₈H₉FO₂[1]
Molecular Weight 156.15 g/mol [1]
Boiling Point 251.4°C at 760 mmHg[2]
Flash Point 122.7°C[2]
Density 1.187 g/cm³[2]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of its corresponding aldehyde, 3-Fluoro-4-methoxybenzaldehyde. This can be achieved using various reducing agents. Below is a representative experimental protocol.

Experimental Protocol: Reduction of 3-Fluoro-4-methoxybenzaldehyde

Objective: To synthesize this compound via the reduction of 3-Fluoro-4-methoxybenzaldehyde.

Materials:

  • 3-Fluoro-4-methoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-Fluoro-4-methoxybenzaldehyde (1.0 eq) in methanol. Place the flask in an ice bath and begin stirring.

  • Reduction: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution. The addition should be controlled to maintain the reaction temperature below 10°C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous layer, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Applications in Drug Discovery and Organic Synthesis

This compound and its derivatives are valuable building blocks in the synthesis of complex organic molecules.[2] The presence of the fluorine atom can enhance metabolic stability and binding affinity of drug candidates. One of the key applications of such benzyl alcohols is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.

Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The catalytic cycle typically involves three main steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation (R'-B(OR)_2) PdII_RX->Transmetal PdII_R_Rprime R-Pd(II)L_n-R' Transmetal->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product RX Organic Halide (R-X) e.g., 3-Fluoro-4-methoxybenzyl bromide Organoboron Organoboron Compound (R'-B(OR)_2)

References

Elucidating the Structure of 3-Fluoro-4-methoxybenzyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of 3-fluoro-4-methoxybenzyl alcohol, a valuable intermediate in the pharmaceutical and agrochemical industries. This document details the key analytical techniques and experimental protocols necessary to confirm the molecule's structure, presenting data in a clear and accessible format for scientific professionals.

Introduction

This compound, with the chemical formula C₈H₉FO₂, is a substituted aromatic alcohol. Its structure, featuring a fluorine atom and a methoxy group on the benzene ring, makes it a versatile building block in organic synthesis. The precise arrangement of these functional groups is critical to its reactivity and the biological activity of its derivatives. Accurate structural elucidation is therefore a fundamental requirement for its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 96047-32-4[1][2]
Molecular Formula C₈H₉FO₂[1]
Molecular Weight 156.15 g/mol [1]
Appearance White powder[2]

Synthesis and Characterization

A common and effective method for the synthesis of this compound is the reduction of its corresponding aldehyde, 3-fluoro-4-methoxybenzaldehyde.

Synthetic Protocol: Reduction of 3-Fluoro-4-methoxybenzaldehyde

This protocol describes a general method for the reduction of an aromatic aldehyde to a benzyl alcohol using a metal hydride reducing agent.

Materials:

  • 3-Fluoro-4-methoxybenzaldehyde

  • Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

  • Anhydrous solvent (e.g., methanol for NaBH₄, diethyl ether or tetrahydrofuran (THF) for LiAlH₄)

  • Deionized water

  • Dilute acid (e.g., 1M HCl) for workup

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluoro-4-methoxybenzaldehyde in the appropriate anhydrous solvent.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a designated period (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of deionized water (and dilute acid if LiAlH₄ was used) to decompose the excess reducing agent.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄).

  • Filter the mixture and remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.

A visual representation of this synthetic workflow is provided below.

G cluster_synthesis Synthesis Workflow start Dissolve 3-Fluoro-4-methoxybenzaldehyde in anhydrous solvent cool Cool to 0 °C start->cool add_reductant Add reducing agent (e.g., NaBH₄) cool->add_reductant react Stir at room temperature add_reductant->react quench Quench with water/acid react->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry evaporate Evaporate solvent dry->evaporate purify Purify product evaporate->purify

A generalized workflow for the synthesis of this compound.

Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

4.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.1-7.3m2HAromatic protons
~6.9-7.0t1HAromatic proton
~4.6s2H-CH₂OH
~3.9s3H-OCH₃
Variablebr s1H-OH

4.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will indicate the number of unique carbon environments.

Predicted Chemical Shift (ppm)Assignment
~150-155 (d, J ≈ 245 Hz)C-F
~145-150C-OCH₃
~130-135Quaternary aromatic C
~115-120 (d, J ≈ 20 Hz)Aromatic CH
~110-115 (d, J ≈ 5 Hz)Aromatic CH
~110-115Aromatic CH
~60-65-CH₂OH
~55-60-OCH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3500-3200Broad, StrongO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic -CH₂- and -CH₃)
1600-1450Medium-StrongC=C stretch (aromatic ring)
1250-1200StrongC-O stretch (aryl ether)
1100-1000StrongC-O stretch (primary alcohol)
1200-1100StrongC-F stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zInterpretation
156Molecular ion (M⁺)
139[M - OH]⁺
125[M - CH₂OH]⁺
111[M - OCH₃ - H₂]⁺

The logical workflow for the complete structure elucidation process is depicted below.

G cluster_elucidation Structure Elucidation Workflow synthesis Synthesis of Compound purification Purification synthesis->purification ms Mass Spectrometry (Determine Molecular Weight) purification->ms ir Infrared Spectroscopy (Identify Functional Groups) purification->ir nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr structure Confirm Structure of This compound ms->structure ir->structure nmr->structure

A logical workflow for the structure elucidation of this compound.

Applications in Drug Development

While specific biological activities for this compound are not extensively documented, its structural motifs are present in various pharmacologically active molecules. The related compound, 3,5-dihydroxy-4-methoxybenzyl alcohol, has been reported to exhibit anticancer and antioxidant properties, suggesting that this compound could be a valuable scaffold for the development of novel therapeutic agents. Its utility as a synthetic intermediate allows for the introduction of the fluoromethoxy-substituted phenyl ring into larger, more complex molecules, potentially modulating their pharmacokinetic and pharmacodynamic properties.

Conclusion

The structural elucidation of this compound is a critical step in its application for research and development. Through a combination of synthesis and comprehensive spectroscopic analysis, its chemical identity can be unequivocally confirmed. This technical guide provides the necessary framework for scientists to confidently synthesize, purify, and characterize this important chemical intermediate, paving the way for its use in the discovery of new pharmaceuticals and other advanced materials.

References

A Technical Guide to the Synthesis of 3-Fluoro-4-methoxybenzyl alcohol: Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary synthetic routes for the preparation of 3-Fluoro-4-methoxybenzyl alcohol, a valuable intermediate in the pharmaceutical and agrochemical industries. The synthesis of this compound can be efficiently achieved through two main strategies: the reduction of 3-Fluoro-4-methoxybenzaldehyde, and the synthesis of this key aldehyde intermediate from readily available starting materials. This document provides a comprehensive overview of the experimental protocols, quantitative data, and logical workflows for these synthetic pathways.

Synthetic Pathways Overview

The synthesis of this compound predominantly proceeds through two well-established routes, each with distinct starting materials and intermediate steps.

Route 1: Reduction of 3-Fluoro-4-methoxybenzaldehyde

This is the most direct method, involving the reduction of the corresponding aldehyde. This approach is highly efficient and selective, utilizing common reducing agents.

Route 2: Synthesis of 3-Fluoro-4-methoxybenzaldehyde

The key intermediate, 3-Fluoro-4-methoxybenzaldehyde, can be synthesized from several commercially available precursors. Two of the most effective methods start from either 2-fluoroanisole or 3,4-difluorobromobenzene.

Data Presentation: A Comparative Summary of Synthetic Routes

The following tables summarize the quantitative data for the key transformations in the synthesis of this compound, providing a clear comparison of the different methodologies.

Route Starting Material Intermediate Product Key Transformation Reagents Yield (%) Reference
13-Fluoro-4-methoxybenzaldehydeN/AThis compoundAldehyde ReductionSodium Borohydride (NaBH₄)High (Typical >90%)General knowledge
2a2-Fluoroanisole3-Fluoro-4-methoxybenzaldehydeThis compoundFormylationTiCl₄, Cl₂CHOCH₃89.9[1]
2b3,4-Difluorobromobenzene1-Bromo-2-fluoro-4-methoxybenzene3-Fluoro-4-methoxybenzaldehydeMethoxylation & Grignard Formylation1. NaOCH₃ 2. Mg, DMF81.9-82.7 (Methoxylation) 71.3-73.5 (Formylation)[2]

Experimental Protocols

Route 1: Reduction of 3-Fluoro-4-methoxybenzaldehyde

Protocol 1.1: Reduction with Sodium Borohydride

This protocol describes the reduction of 3-Fluoro-4-methoxybenzaldehyde using sodium borohydride, a mild and selective reducing agent.

  • Materials:

    • 3-Fluoro-4-methoxybenzaldehyde

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Deionized water

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Fluoro-4-methoxybenzaldehyde (1.0 eq) in methanol or ethanol to a concentration of approximately 0.1–0.2 M.

    • Cool the solution to 0-5 °C in an ice bath with stirring.

    • Slowly add sodium borohydride (1.1 - 1.5 eq) to the cooled solution in small portions over 15-30 minutes. The reaction is exothermic and may generate hydrogen gas.

    • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

    • Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the pH is acidic (pH ~3-4) to neutralize excess NaBH₄ and decompose the borate esters.

    • Remove the solvent under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

    • Purify the product by column chromatography on silica gel or recrystallization, if necessary.

Route 2: Synthesis of 3-Fluoro-4-methoxybenzaldehyde

Protocol 2.1: Formylation of 2-Fluoroanisole

This protocol details the synthesis of 3-Fluoro-4-methoxybenzaldehyde from 2-fluoroanisole.[1]

  • Materials:

    • 2-Fluoroanisole

    • Titanium tetrachloride (TiCl₄)

    • Dichloromethyl methyl ether (Cl₂CHOCH₃)

    • Dichloromethane (CH₂Cl₂)

    • Diethyl ether

    • Sodium bicarbonate solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a reaction vessel, dissolve 2-fluoroanisole (1.0 eq) in dry dichloromethane.

    • Cool the solution to 10-20°C using an ice bath.

    • Add titanium tetrachloride (1.2 eq) and dichloromethyl methyl ether (1.2 eq) to the solution.

    • Stir the mixture at room temperature for at least one hour.

    • Pour the reaction mixture into crushed ice water with stirring.

    • Add diethyl ether and stir until the solution is clear.

    • Separate the organic layer and wash it sequentially with water (3x) and sodium bicarbonate solution (3x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 3-Fluoro-4-methoxybenzaldehyde (Yield: 89.9%).[1]

Protocol 2.2: From 3,4-Difluorobromobenzene

This two-step protocol describes the synthesis of 3-Fluoro-4-methoxybenzaldehyde starting from 3,4-difluorobromobenzene.[2]

  • Step 1: Methoxylation of 3,4-Difluorobromobenzene

    • Materials:

      • 3,4-Difluorobromobenzene

      • Sodium methoxide (NaOCH₃)

      • Methanol (MeOH)

      • Ethyl acetate

      • Water

    • Procedure:

      • In a reaction flask, add 3,4-difluorobromobenzene (1.0 eq), methanol, and sodium methoxide (1.25-1.5 eq).

      • Heat the mixture to 50-57 °C and stir for 4-6 hours, monitoring the reaction by HPLC until the starting material is consumed.

      • Concentrate the reaction mixture under reduced pressure.

      • Add ethyl acetate and water to the residue for extraction.

      • Separate the organic layer, dry, and concentrate.

      • Purify the product by vacuum distillation to obtain 1-bromo-2-fluoro-4-methoxybenzene (Yield: 81.9-82.7%).[2]

  • Step 2: Grignard Reaction and Formylation

    • Materials:

      • 1-Bromo-2-fluoro-4-methoxybenzene

      • Magnesium (Mg) turnings

      • Tetrahydrofuran (THF) or Methyltetrahydrofuran (MeTHF)

      • N,N-Dimethylformamide (DMF)

      • Saturated ammonium chloride solution

      • Ethyl acetate

    • Procedure:

      • In a dry reaction flask under an inert atmosphere, add magnesium turnings (1.0-1.1 eq) and THF or MeTHF.

      • Heat the suspension to 40-55 °C.

      • Slowly add a solution of 1-bromo-2-fluoro-4-methoxybenzene (1.0 eq) in the same solvent.

      • Stir the mixture for 4-6 hours until the magnesium is consumed.

      • Cool the Grignard reagent to 5-10 °C.

      • Slowly add N,N-dimethylformamide (1.0-1.1 eq).

      • Warm the reaction mixture to room temperature and stir for 2 hours.

      • Quench the reaction by adding saturated aqueous ammonium chloride solution.

      • Extract the mixture with ethyl acetate.

      • Separate the organic layer, wash with brine, dry, and concentrate.

      • Purify the product by vacuum distillation to yield 3-Fluoro-4-methoxybenzaldehyde (Yield: 71.3-73.5%).[2]

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.

Synthesis_Route_1 Start 3-Fluoro-4-methoxybenzaldehyde Reagent NaBH4 / MeOH Start->Reagent Product This compound Reagent->Product caption Route 1: Reduction of Aldehyde

Caption: Route 1: Reduction of Aldehyde

Synthesis_Route_2a Start 2-Fluoroanisole Reagent1 TiCl4, Cl2CHOCH3 Start->Reagent1 Intermediate 3-Fluoro-4-methoxybenzaldehyde Reagent1->Intermediate Reagent2 NaBH4 / MeOH Intermediate->Reagent2 Product This compound Reagent2->Product caption Route 2a: From 2-Fluoroanisole

Caption: Route 2a: From 2-Fluoroanisole

Synthesis_Route_2b Start 3,4-Difluorobromobenzene Reagent1 NaOCH3 / MeOH Start->Reagent1 Intermediate1 1-Bromo-2-fluoro- 4-methoxybenzene Reagent1->Intermediate1 Reagent2 1. Mg, THF 2. DMF Intermediate1->Reagent2 Intermediate2 3-Fluoro-4-methoxybenzaldehyde Reagent2->Intermediate2 Reagent3 NaBH4 / MeOH Intermediate2->Reagent3 Product This compound Reagent3->Product caption Route 2b: From 3,4-Difluorobromobenzene

Caption: Route 2b: From 3,4-Difluorobromobenzene

References

In-Depth Technical Guide to 3-Fluoro-4-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoro-4-methoxybenzyl alcohol, a key intermediate in the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, outlines a common synthetic protocol, and presents its spectroscopic data for characterization.

Core Chemical Information

This compound, with the CAS number 96047-32-4, is a substituted benzyl alcohol. Its structure features a fluorine atom at the 3-position and a methoxy group at the 4-position of the benzene ring. This unique substitution pattern makes it a valuable building block in organic synthesis, particularly for the development of novel therapeutic agents and agrochemicals.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

PropertyValueReference
Molecular Formula C₈H₉FO₂[2][3]
Molecular Weight 156.15 g/mol [2][3]
CAS Number 96047-32-4[2][3]
Appearance White powder[4]
Boiling Point 251.4 °C at 760 mmHg[1]
Density 1.187 g/cm³[1]
Flash Point 122.7 °C[1]
Vapor Pressure 0.0108 mmHg at 25 °C[1]
Purity ≥95-99% (commercially available)[2][4]
Storage Sealed and preserved at room temperature[2][4]

Synthesis and Experimental Protocol

This compound is typically synthesized through the reduction of its corresponding aldehyde, 3-fluoro-4-methoxybenzaldehyde. A common and effective method for this transformation is catalytic hydrogenation.

Experimental Protocol: Reduction of 3-Fluoro-4-methoxybenzaldehyde

This protocol is based on established procedures for the reduction of substituted benzaldehydes.

Materials:

  • 3-Fluoro-4-methoxybenzaldehyde

  • Ethanol (or other suitable solvent)

  • Adams catalyst (Platinum(IV) oxide, PtO₂) or 5% Platinum on Carbon (Pt/C)

  • 0.1 M Iron(II) sulfate solution (optional, as a promoter)

  • Hydrogen gas (H₂)

  • Adams hydrogenation apparatus or a high-pressure reactor

Procedure:

  • In a flask suitable for the Adams hydrogenation apparatus, dissolve 3-fluoro-4-methoxybenzaldehyde (e.g., 40 g) in ethanol (e.g., 200 mL).

  • Add the Adams catalyst (e.g., 0.2 g) and, if desired, a small amount of the iron(II) sulfate solution (e.g., 2 mL) to the mixture.

  • Place the flask in the hydrogenation apparatus and purge the system with an inert gas, followed by hydrogen gas.

  • Begin shaking or stirring the reaction mixture under a hydrogen atmosphere (e.g., 3 atm).

  • Monitor the reaction for the uptake of hydrogen. The reaction is typically complete when the theoretical amount of hydrogen has been consumed.

  • Upon completion, stop the reaction and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent (ethanol) from the filtrate under reduced pressure.

  • The resulting crude this compound can be purified by vacuum distillation to yield the final product.

Yield: While specific yield data for this exact transformation is not readily available in the public domain, quantitative yields are often achieved with this type of reduction.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques. Below are the expected spectral data based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the alcohol group, and the methoxy group protons. The fluorine atom will cause splitting of the adjacent aromatic proton signals.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for each of the eight carbon atoms in the molecule. The carbon atom bonded to the fluorine will exhibit a large coupling constant (¹JCF). While the specific ¹³C NMR data for this compound is not directly available, the spectrum for the closely related 3-fluoro-4-methoxybenzaldehyde shows characteristic shifts that can be used for comparison.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

  • A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

  • C-H stretching bands for the aromatic and aliphatic protons around 2850-3000 cm⁻¹.

  • Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

  • A strong C-O stretching band for the alcohol at approximately 1030-1230 cm⁻¹.

  • A C-F stretching band, which is typically found in the 1000-1400 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (156.15 g/mol ). Common fragmentation patterns for benzyl alcohols include the loss of water (M-18) and cleavage of the C-C bond adjacent to the oxygen atom.

Applications in Synthesis

This compound serves as a crucial intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Its functional groups—the hydroxyl, fluoro, and methoxy groups—provide multiple reaction sites for further chemical modifications.

A primary application is in the synthesis of fluorinated analogues of biologically active compounds. The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to improved metabolic stability, binding affinity, and bioavailability.

Synthetic Workflow Example

The following diagram illustrates a generalized synthetic workflow where this compound is utilized as a key intermediate.

G Generalized Synthetic Workflow A 3-Fluoro-4-methoxybenzaldehyde B This compound A->B Reduction C Activation of Hydroxyl Group (e.g., tosylation, mesylation, or conversion to bromide) B->C D Nucleophilic Substitution C->D E Target Molecule (e.g., Pharmaceutical or Agrochemical) D->E

Caption: Synthetic pathway from aldehyde to a target molecule.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available data on the specific biological activity of this compound itself. However, the bioactivity of structurally related fluorinated and methoxy-substituted benzyl alcohol derivatives has been investigated, suggesting potential areas for future research.

For instance, studies on other fluorinated benzylphenol derivatives suggest potential antimicrobial, anticancer, and anti-inflammatory properties. The presence of the fluorine atom can enhance these activities. It is hypothesized that such compounds could modulate signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway. Further research is needed to explore the biological effects and mechanisms of action of this compound.

The following diagram illustrates a hypothetical signaling pathway that could be influenced by a biologically active derivative synthesized from this compound.

G Hypothetical Signaling Pathway Modulation Drug Bioactive Derivative Receptor Cell Surface Receptor Drug->Receptor Inhibition Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Response Cellular Response (e.g., Proliferation, Survival) Transcription->Response

Caption: Potential modulation of the MAPK/ERK signaling pathway.

References

Spectroscopic Analysis of 3-Fluoro-4-methoxybenzyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for 3-Fluoro-4-methoxybenzyl alcohol (CAS No: 96047-32-4), a key intermediate in various synthetic applications. Due to the limited availability of public domain spectral data, this document outlines the expected spectroscopic characteristics and provides detailed, generalized experimental protocols for obtaining high-quality data.

Spectroscopic Data Summary

A comprehensive search for the experimental spectroscopic data of this compound revealed limited publicly available information. While ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are indicated to be available from commercial suppliers, specific peak data and spectra are not broadly published. This guide presents predicted data and general characteristics based on the compound's structure.

Table 1: General Information for this compound

PropertyValue
Chemical Name (3-Fluoro-4-methoxyphenyl)methanol
CAS Number 96047-32-4
Molecular Formula C₈H₉FO₂
Molecular Weight 156.15 g/mol

Table 2: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.1-6.9m3HAr-H
4.65s2H-CH₂-OH
3.88s3H-O-CH₃
~2.0 (broad)s1H-OH

Table 3: Predicted ¹³C NMR Data (CDCl₃, 101 MHz)

Chemical Shift (δ) ppmAssignment
~152 (d, J ≈ 245 Hz)C -F
~146 (d, J ≈ 10 Hz)C -OCH₃
~134 (d, J ≈ 5 Hz)Ar-C
~118 (d, J ≈ 2 Hz)Ar-C
~116 (d, J ≈ 20 Hz)Ar-C
~113Ar-C
~64-C H₂OH
~56-OC H₃

Table 4: Expected FT-IR Absorptions (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (alcohol)
3010-2850Medium-WeakC-H stretch (aromatic and aliphatic)
1610-1590MediumC=C stretch (aromatic)
1520-1480StrongC=C stretch (aromatic)
1280-1240StrongC-O stretch (aryl ether)
1180-1140StrongC-F stretch
1050-1000StrongC-O stretch (primary alcohol)

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative Intensity (%)Assignment
156High[M]⁺
139Moderate[M - OH]⁺
125Moderate[M - OCH₃]⁺
111Moderate[M - CH₂OH - H]⁺
97High[C₆H₄FO]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. The solvent should be free of water and other impurities.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

    • The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration (for ¹H NMR).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, data is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a coupled technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Utilize Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak ([M]⁺) provides the molecular weight of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS NMR_Data Analyze NMR Data (Chemical Shifts, Coupling, Integration) NMR->NMR_Data FTIR_Data Analyze FT-IR Data (Functional Group Identification) FTIR->FTIR_Data MS_Data Analyze MS Data (Molecular Weight, Fragmentation) MS->MS_Data Structure_Elucidation Combine Data for Structure Confirmation NMR_Data->Structure_Elucidation FTIR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

physical and chemical properties of 3-Fluoro-4-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Fluoro-4-methoxybenzyl alcohol (CAS No: 96047-32-4). It is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document details its physicochemical characteristics, spectroscopic profile, synthesis, and key reactions. Safety and handling protocols are also discussed. The information is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Physical and Chemical Properties

This compound is a substituted benzyl alcohol with a molecular formula of C₈H₉FO₂ and a molecular weight of 156.15 g/mol .[2] Its structure features a fluorine atom at the 3-position and a methoxy group at the 4-position of the benzene ring. This unique substitution pattern imparts specific properties relevant to its application in synthesis.

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₉FO₂[2]
Molecular Weight 156.15 g/mol [2]
Boiling Point 251.4 °C at 760 mmHg[1]
Density 1.187 g/cm³[1]
Refractive Index 1.51[1]
Melting Point Not available[1]
Solubility Not available[1]

Spectroscopic Properties

2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, the methoxy protons, and the hydroxyl proton. The aromatic protons will exhibit complex splitting patterns due to fluorine-proton and proton-proton coupling. The benzylic protons (CH₂OH) would likely appear as a singlet, or a doublet if coupled to the hydroxyl proton. The methoxy protons (OCH₃) will be a sharp singlet. The hydroxyl proton's chemical shift is variable and dependent on concentration and solvent.

2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show eight distinct carbon signals. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will be influenced by the electron-donating methoxy group and the electron-withdrawing fluorine atom.

2.3. Infrared (IR) Spectroscopy

The IR spectrum will feature a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.[3] A strong C-O stretching vibration is expected around 1250-1000 cm⁻¹.[3] Characteristic C-H stretching vibrations for the aromatic ring and the CH₂ and CH₃ groups will also be present.

2.4. Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns for benzyl alcohols include the loss of a hydrogen atom, a hydroxyl radical, or a water molecule. Alpha cleavage, the breaking of the bond between the oxygen-bearing carbon and a neighboring carbon, is also a common fragmentation pathway for alcohols.[3]

Synthesis and Reactivity

This compound is a key building block in organic synthesis. Its synthesis and subsequent reactions are crucial for the development of more complex molecules.

3.1. Synthesis

A common method for the synthesis of benzyl alcohols is the reduction of the corresponding benzaldehyde or benzoic acid.

Experimental Protocol: Reduction of 3-Fluoro-4-methoxybenzaldehyde (General Procedure)

  • Reaction Setup: A solution of 3-fluoro-4-methoxybenzaldehyde in an appropriate solvent (e.g., methanol, ethanol, or tetrahydrofuran) is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the stirred solution at a controlled temperature (typically 0 °C to room temperature).

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction is quenched by the slow addition of water or a dilute acid. The product is then extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

G cluster_synthesis Synthesis Workflow start Start: 3-Fluoro-4-methoxybenzaldehyde reduction Reduction (e.g., NaBH4 in MeOH) start->reduction 1. workup Aqueous Work-up & Extraction reduction->workup 2. purification Purification (e.g., Column Chromatography) workup->purification 3. product Product: This compound purification->product 4.

A generalized workflow for the synthesis of this compound.

3.2. Key Reactions

The hydroxyl group of this compound allows for a variety of chemical transformations, making it a versatile intermediate.

3.2.1. Oxidation

The primary alcohol can be oxidized to the corresponding aldehyde, 3-fluoro-4-methoxybenzaldehyde, using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

3.2.2. Etherification

The alcohol can be converted to an ether through reactions such as the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide.

Experimental Protocol: Etherification (General Procedure)

  • Alkoxide Formation: To a solution of this compound in a dry, aprotic solvent (e.g., THF, DMF), a strong base such as sodium hydride (NaH) is added carefully at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases.

  • Alkyl Halide Addition: The desired alkyl halide is then added to the reaction mixture, which is allowed to warm to room temperature or heated to drive the reaction to completion.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude ether is then purified by chromatography.

3.2.3. Esterification

Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative (e.g., an acid chloride or anhydride), typically in the presence of an acid catalyst (for carboxylic acids) or a base (for acid chlorides/anhydrides).

Experimental Protocol: Fischer Esterification (General Procedure)

  • Reaction Mixture: this compound and a carboxylic acid are dissolved in an excess of the alcohol or an inert solvent. A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added.

  • Reaction Conditions: The mixture is heated to reflux, often with the removal of water to drive the equilibrium towards the ester product.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent and washed with a basic solution (e.g., sodium bicarbonate) to remove the unreacted acid and the acid catalyst. The organic layer is then washed with brine, dried, and concentrated. The resulting ester is purified by distillation or chromatography.

G cluster_reactions Key Reaction Pathways start This compound oxidation Oxidation (e.g., PCC) start->oxidation etherification Etherification (e.g., NaH, R-X) start->etherification esterification Esterification (e.g., R'COOH, H+) start->esterification aldehyde 3-Fluoro-4-methoxybenzaldehyde oxidation->aldehyde ether Benzyl Ether Derivative etherification->ether ester Benzyl Ester Derivative esterification->ester

Potential reaction pathways for this compound.

Applications in Drug Development

The unique substitution pattern of this compound makes it a desirable building block in medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a drug molecule. The methoxy and alcohol functionalities provide sites for further chemical modification, allowing for the synthesis of a diverse range of compounds for biological screening.

Safety and Handling

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Hazard Identification (based on related compounds):

  • May cause skin and eye irritation.

  • May be harmful if swallowed or inhaled.

It is crucial to consult a comprehensive and up-to-date SDS for detailed safety information before handling this compound.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research. Its distinct physical and chemical properties, stemming from its unique substitution pattern, make it a valuable tool for the synthesis of novel and complex molecules. This guide provides a foundational understanding of its characteristics to aid researchers in its safe and effective use.

References

Commercial Availability and Synthetic Overview of 3-Fluoro-4-methoxybenzyl Alcohol for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dated: December 27, 2025

This technical guide provides a comprehensive overview of the commercial availability of 3-Fluoro-4-methoxybenzyl alcohol (CAS No. 96047-32-4), a key building block in medicinal chemistry and drug discovery. This document details commercially available product specifications, outlines a standard experimental protocol for its synthesis from a common precursor, and illustrates a typical procurement workflow for its acquisition in a professional research setting.

Commercial Availability

This compound is readily available from a variety of chemical suppliers catering to the research and bulk chemical markets. The compound is typically offered in purities of 98% or higher, with quantities ranging from grams to metric tons to support needs from early-stage research to large-scale manufacturing.

Table 1: General Product Specifications
IdentifierValue
CAS Number 96047-32-4[1]
Molecular Formula C₈H₉FO₂[1]
Molecular Weight 156.15 g/mol [1]
IUPAC Name (3-Fluoro-4-methoxyphenyl)methanol
Common Synonyms This compound
Table 2: Representative Commercial Suppliers & Product Offerings
SupplierPurityAvailable QuantitiesNotes
Santa Cruz Biotechnology Lot-specificResearch quantitiesFor Research Use Only.[1]
Echemi (HANGZHOU LEAP CHEM CO., LTD.) Not specifiedResearch & BulkSupplier for R&D and production.[1]
Cenmed (via Aladdin) ≥98%25gDistributor for Aladdin chemical products.[2]
Zhejiang Jiuzhou Chem Co.,Ltd 99%1-100 Metric Ton/DaySpecializes in organic intermediates.[3]
AChemBlock 95%Research quantitiesBuilding blocks for research.[4]

Note: Availability, purity, and quantities are subject to change. Users should verify current information directly with suppliers. The listed suppliers are representative and not exhaustive.

Synthesis and Experimental Protocols

This compound is often utilized as a versatile intermediate in the synthesis of more complex molecules, including non-steroidal anti-inflammatory drugs (NSAIDs). Its strategic fluorine substitution can enhance pharmacological properties such as metabolic stability and binding affinity.

While multiple synthetic routes exist, a common and straightforward laboratory-scale preparation involves the chemical reduction of the corresponding aldehyde, 3-Fluoro-4-methoxybenzaldehyde.

Experimental Protocol: Synthesis of this compound via Aldehyde Reduction

This protocol describes a standard procedure for the reduction of 3-Fluoro-4-methoxybenzaldehyde to this compound using sodium borohydride.

Materials:

  • 3-Fluoro-4-methoxybenzaldehyde (CAS: 351-54-2)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Fluoro-4-methoxybenzaldehyde (1.0 equivalent) in anhydrous methanol. Cool the solution to 0 °C using an ice bath.

  • Reduction: While stirring, slowly add sodium borohydride (1.1 to 1.5 equivalents) to the cooled solution in small portions. The addition should be controlled to manage the evolution of hydrogen gas.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath and cautiously quench the excess sodium borohydride by the slow, dropwise addition of 1M HCl until the effervescence ceases and the pH is acidic.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add dichloromethane to dissolve the organic product. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Optional): If necessary, the crude this compound can be further purified by silica gel column chromatography, typically using a solvent system such as hexane/ethyl acetate.

Procurement and Qualification Workflow

The acquisition of chemical reagents for research and drug development follows a structured process to ensure quality, compliance, and timely delivery. The following diagram illustrates a typical workflow for procuring a chemical like this compound.

G cluster_plan 1. Planning & Identification cluster_source 2. Sourcing & Selection cluster_purchase 3. Purchasing & Logistics cluster_receive 4. Receipt & Quality Control A Identify Need for This compound in Research Project B Define Specifications: Purity, Quantity, CAS No. A->B C Market Research: Identify Potential Suppliers B->C D Request Quotations (RFQ) & Technical Data (SDS, CoA) C->D E Supplier Evaluation: Quality, Cost, Lead Time D->E F Select Primary Supplier E->F G Generate Purchase Order (PO) F->G H Order Placement & Confirmation G->H I Shipment & Logistics Tracking H->I J Receive Shipment I->J K Verify Documentation (PO, Packing List, CoA) J->K L Incoming Quality Control (QC): Identity & Purity Testing K->L M Approve & Release for R&D Use L->M N Reject & Return (If Fails QC) L->N

Chemical Procurement & Qualification Workflow

This workflow outlines the key stages from identifying the need for a chemical to its final approval for use in a laboratory setting, ensuring that all necessary quality and documentation standards are met.[2][3][5][6]

References

Methodological & Application

Application Notes and Protocols for the Multi-Step Synthesis Utilizing 3-Fluoro-4-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of 3-Fluoro-4-methoxybenzyl alcohol as a key starting material in the multi-step synthesis of pharmaceutically active compounds. The focus is on the synthesis of a precursor to Trametinib (GSK1120212), a potent and selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). This document outlines the synthetic strategy, provides detailed experimental protocols for key transformations, presents quantitative data in a structured format, and visualizes the synthetic workflow and the relevant biological signaling pathway.

Introduction

This compound is a versatile and valuable building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring both a fluorine atom and a methoxy group on the benzene ring, allows for the strategic construction of complex molecular architectures with desirable pharmacological properties. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can be a key site for further functionalization or can be cleaved to reveal a reactive phenol. This application note demonstrates the utility of this compound in the synthesis of a key intermediate for Trametinib, a targeted cancer therapeutic.

Trametinib is a specific inhibitor of MEK1 and MEK2, which are central components of the RAS/RAF/MEK/ERK signaling pathway.[1] Dysregulation of this pathway is a hallmark of many human cancers, making MEK an important therapeutic target.[1] The synthesis of Trametinib and its analogues is of significant interest to the drug development community.

Synthetic Strategy and Workflow

The proposed multi-step synthesis transforms this compound into a key urea intermediate, N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, a crucial component for the construction of the Trametinib core structure. The overall workflow is depicted below.

G A This compound B 3-Fluoro-4-methoxybenzaldehyde A->B Oxidation C 3-Fluoro-4-methoxybenzoic acid B->C Oxidation D 3-Fluoro-4-methoxybenzoyl azide C->D Curtius Rearrangement Step 1 E 2-Fluoro-4-methoxyphenyl isocyanate D->E Curtius Rearrangement Step 2 F N-(2-Fluoro-4-methoxyphenyl)-N'-cyclopropylurea E->F Amine Addition G N-(2-Fluoro-4-hydroxyphenyl)-N'-cyclopropylurea F->G Demethylation H N-(2-Fluoro-4-iodophenyl)-N'-cyclopropylurea G->H Iodination

Figure 1: Proposed synthetic workflow from this compound to a key Trametinib intermediate.

Experimental Protocols

The following protocols are adapted from established synthetic methodologies for analogous transformations. Researchers should perform appropriate reaction monitoring and optimization.

Oxidation of this compound to 3-Fluoro-4-methoxybenzaldehyde
  • Reagents: this compound, Pyridinium chlorochromate (PCC), Dichloromethane (DCM).

  • Procedure: To a stirred suspension of PCC in anhydrous DCM, add a solution of this compound in DCM dropwise at room temperature. Stir the reaction mixture for 2-4 hours until the starting material is consumed (monitored by TLC). Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel. Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be purified by column chromatography.

Synthesis of N-(2-Fluoro-4-iodophenyl)-N'-cyclopropylurea

This multi-step process involves the conversion of the aldehyde to the corresponding urea, followed by demethylation and iodination.

  • Step 1: Oxidation to Carboxylic Acid: The 3-Fluoro-4-methoxybenzaldehyde can be oxidized to 3-Fluoro-4-methoxybenzoic acid using a standard oxidizing agent like potassium permanganate or Jones reagent.

  • Step 2: Curtius Rearrangement: The carboxylic acid is converted to the corresponding isocyanate via a Curtius rearrangement. This involves the formation of an acyl azide using diphenylphosphoryl azide (DPPA) or sodium azide, followed by thermal or photochemical rearrangement.

  • Step 3: Urea Formation: The resulting 2-Fluoro-4-methoxyphenyl isocyanate is reacted with cyclopropylamine in an aprotic solvent like THF to yield N-(2-Fluoro-4-methoxyphenyl)-N'-cyclopropylurea.

  • Step 4: Demethylation: The methoxy group is cleaved to the corresponding phenol using a reagent such as boron tribromide (BBr₃) in DCM at low temperature.

  • Step 5: Iodination: The resulting phenol is converted to the final iodo-substituted urea. A solution of the phenol in a suitable solvent is treated with an iodinating agent like N-iodosuccinimide (NIS) or iodine monochloride (ICl).

Quantitative Data

The following table summarizes representative yields for key transformations in the synthesis of Trametinib and its intermediates. These values are based on literature reports for analogous reactions and should be considered as targets for optimization.

Reaction Step Product Reported Yield (%) Reference
Cyclization to Pyridotrione CompoundPyridotrione Intermediate-[2]
Cyclization with Urea CompoundTrametinib Key Intermediate47.3 (overall)[2]
Radioiodination of Precursor¹²⁴I-Trametinib69.7[3]

Biological Context: The MAPK/ERK Signaling Pathway

Trametinib functions by inhibiting MEK1 and MEK2 within the MAPK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival. In many cancers, mutations in upstream proteins like RAS or RAF lead to constitutive activation of this pathway, driving uncontrolled cell growth.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression\n(Proliferation, Survival) Trametinib Trametinib Trametinib->MEK Inhibition

Figure 2: The MAPK/ERK signaling pathway and the inhibitory action of Trametinib on MEK.

Conclusion

This compound is a strategic starting material for the synthesis of complex pharmaceutical agents like Trametinib. The protocols and data presented herein provide a foundation for researchers engaged in the development of novel therapeutics targeting the MAPK/ERK pathway and other disease-related targets. The synthetic routes can be adapted and optimized for the generation of compound libraries for structure-activity relationship (SAR) studies. Careful execution of the described synthetic steps and thorough analytical characterization of intermediates are crucial for successful outcomes.

References

Application Notes and Protocols: 3-Fluoro-4-methoxybenzyl (FMB) Ether as a Protecting Group for Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-Fluoro-4-methoxybenzyl (FMB) group is an electron-rich benzyl-type protecting group for hydroxyl functionalities. The introduction of a fluorine atom ortho to the methoxy group subtly modulates the electronic properties of the aromatic ring compared to the widely used p-methoxybenzyl (PMB) group. This modification can influence the stability of the protecting group towards various reagents, potentially offering advantages in complex multi-step syntheses where fine-tuning of reactivity is crucial. The FMB ether can be cleaved under conditions similar to those used for the PMB group, primarily through oxidative or acidic methods.

These notes provide an overview of the application of the FMB group, including protocols for the protection of alcohols and subsequent deprotection. Methodologies are based on established procedures for analogous benzyl-type protecting groups.

Key Applications

  • Orthogonal Protection Schemes: The FMB group can be used in concert with other protecting groups to selectively mask and unmask hydroxyl groups during the synthesis of complex molecules like oligosaccharides, natural products, and active pharmaceutical ingredients.

  • Enhanced Stability (Potential): The electron-withdrawing nature of the fluorine atom may offer altered stability towards certain acidic or oxidative conditions compared to the standard PMB group, allowing for selective cleavage in the presence of other acid- or oxidation-labile functionalities.

Synthesis of the Protecting Group Reagent

The key reagent for the introduction of the FMB protecting group is 3-fluoro-4-methoxybenzyl bromide. This reagent can be synthesized from commercially available 3-fluoro-4-methoxybenzyl alcohol.

Protocol: Synthesis of 3-Fluoro-4-methoxybenzyl Bromide

A general procedure for the synthesis of 3-fluoro-4-methoxybenzyl bromide from the corresponding alcohol involves reaction with a brominating agent.[1]

Reaction Scheme:

Materials:

  • This compound

  • Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃)

  • Anhydrous dichloromethane (DCM) or Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a solution of phosphorus tribromide (approx. 0.3-0.4 equivalents) in anhydrous DCM to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 3-fluoro-4-methoxybenzyl bromide by silica gel column chromatography.

Note: 3-fluoro-4-methoxybenzyl bromide may have limited stability and should be used relatively fresh or stored under an inert atmosphere at low temperature.[2]

Protection of Alcohols

The protection of a hydroxyl group as its FMB ether is typically achieved via a Williamson ether synthesis.

Protocol: General Procedure for FMB Protection of a Primary Alcohol

Reaction Scheme:

Materials:

  • Alcohol substrate (R-OH)

  • 3-Fluoro-4-methoxybenzyl bromide (FMB-Br)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu)

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate or Diethyl ether for extraction

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2-1.5 equivalents) in anhydrous DMF at 0 °C, add a solution of the alcohol (1.0 equivalent) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 3-fluoro-4-methoxybenzyl bromide (1.1-1.3 equivalents) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate or diethyl ether (3x).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the desired FMB-protected alcohol.

Deprotection of FMB Ethers

Cleavage of the FMB ether can be accomplished under oxidative or acidic conditions. The choice of deprotection method will depend on the other functional groups present in the molecule.

Protocol 1: Oxidative Cleavage using DDQ

This is a common method for cleaving electron-rich benzyl ethers.

Reaction Scheme:

Materials:

  • FMB-protected alcohol

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (DCM)

  • Water or a buffer solution (e.g., phosphate buffer pH 7)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the FMB-protected alcohol in a mixture of DCM and water (e.g., 18:1 v/v).

  • Add DDQ (1.5-3.0 equivalents) portion-wise to the stirred solution at room temperature. The reaction mixture typically turns dark.

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and stir until the color of the organic layer fades.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Acidic Cleavage using TFA

Trifluoroacetic acid can be used for the cleavage of FMB ethers, particularly for substrates that are stable to strong acids.

Reaction Scheme:

Materials:

  • FMB-protected alcohol

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • A cation scavenger such as triethylsilane (TES) or anisole (optional but recommended)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the FMB-protected alcohol in DCM at 0 °C.

  • If using a cation scavenger, add it to the solution (1-5 equivalents).

  • Add trifluoroacetic acid (typically 10-50% v/v in DCM) dropwise to the stirred solution.

  • Stir the reaction at 0 °C to room temperature for 30 minutes to 3 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the protection and deprotection steps, extrapolated from procedures for the closely related p-methoxybenzyl (PMB) group. Actual results with the FMB group may vary.

Transformation Substrate Type Reagents Solvent Temp (°C) Time (h) Yield (%)
Protection Primary AlcoholNaH, FMB-BrDMF0 to RT2-1680-95
Protection Secondary AlcoholNaH, FMB-BrDMF0 to RT4-2470-90
Deprotection FMB EtherDDQ, H₂ODCMRT1-485-95
Deprotection FMB EtherTFADCM0 to RT0.5-375-90

Visualized Workflows

Protection_Workflow Start Start: Alcohol (R-OH) Deprotonation Deprotonation: Add Base (e.g., NaH) in Anhydrous Solvent (e.g., DMF) Start->Deprotonation Alkoxide Alkoxide Intermediate (R-O⁻Na⁺) Deprotonation->Alkoxide Addition Addition: 3-Fluoro-4-methoxybenzyl Bromide (FMB-Br) Alkoxide->Addition Reaction Williamson Ether Synthesis Addition->Reaction Product FMB-Protected Alcohol (R-O-FMB) Reaction->Product Purification Workup and Purification Product->Purification End Final Product Purification->End

Caption: Workflow for the protection of an alcohol with the FMB group.

Deprotection_Workflow Start Start: FMB-Protected Alcohol Choice Select Deprotection Method Start->Choice Oxidative Oxidative Cleavage: Add DDQ in DCM/H₂O Choice->Oxidative Oxidative Acidic Acidic Cleavage: Add TFA in DCM (optional scavenger) Choice->Acidic Acidic Reaction_Ox Reaction Oxidative->Reaction_Ox Reaction_Ac Reaction Acidic->Reaction_Ac Purification Workup and Purification Reaction_Ox->Purification Reaction_Ac->Purification End Final Product: Deprotected Alcohol (R-OH) Purification->End

Caption: Decision workflow for the deprotection of an FMB ether.

References

Application Notes: 3-Fluoro-4-methoxybenzyl Alcohol in the Design of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methoxybenzyl alcohol is a versatile, fluorinated building block with significant potential in medicinal chemistry. Its unique electronic properties, arising from the presence of a fluorine atom and a methoxy group on the phenyl ring, make it an attractive scaffold for the synthesis of novel therapeutic agents. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the methoxy group can participate in key hydrogen bonding interactions within protein active sites. This document outlines the application of this compound in the design and synthesis of a hypothetical series of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, a well-established class of anti-cancer agents.

Rationale for Use in Kinase Inhibitor Design

Kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazolo[3,4-d]pyrimidine scaffold is a common core in many approved and investigational kinase inhibitors. By incorporating the 3-fluoro-4-methoxybenzyl moiety into this scaffold, we hypothesize the following advantages:

  • Enhanced Potency: The substituted benzyl group can occupy the solvent-exposed region of the ATP-binding pocket of many kinases, forming favorable interactions.

  • Improved Selectivity: The specific substitution pattern can be tailored to achieve selectivity for a particular kinase over others, reducing off-target effects.

  • Favorable ADME Properties: The presence of fluorine can modulate lipophilicity and metabolic stability, leading to improved pharmacokinetic profiles.

Synthetic Strategy

The general synthetic route to the target pyrazolo[3,4-d]pyrimidine derivatives starts with the conversion of this compound to the corresponding benzyl bromide, a more reactive intermediate for subsequent nucleophilic substitution reactions.

Synthetic Workflow A This compound B 3-Fluoro-4-methoxybenzyl bromide A->B PBr3 D N-(3-Fluoro-4-methoxybenzyl)-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine B->D DIPEA, NMP C 4-Amino-6-chloro-1H-pyrazolo[3,4-d]pyrimidine C->D E Target Kinase Inhibitors D->E Amine substitution (R-NH2)

Caption: Synthetic workflow for pyrazolo[3,4-d]pyrimidine kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 3-Fluoro-4-methoxybenzyl bromide
  • To a solution of this compound (1.0 eq) in anhydrous diethyl ether (0.5 M) at 0 °C under a nitrogen atmosphere, add phosphorus tribromide (0.4 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-Fluoro-4-methoxybenzyl bromide as a colorless oil.

Protocol 2: Synthesis of N-(3-Fluoro-4-methoxybenzyl)-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • To a solution of 4-amino-6-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in N-methyl-2-pyrrolidone (0.2 M), add N,N-diisopropylethylamine (3.0 eq).

  • Add a solution of 3-Fluoro-4-methoxybenzyl bromide (1.2 eq) in N-methyl-2-pyrrolidone dropwise.

  • Heat the reaction mixture to 80 °C and stir for 16 hours.

  • Cool the mixture to room temperature and pour it into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the desired product.

Protocol 3: Synthesis of Final Kinase Inhibitors
  • In a sealed tube, dissolve N-(3-Fluoro-4-methoxybenzyl)-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) and the desired amine (R-NH2, 1.5 eq) in 2-propanol (0.1 M).

  • Add a catalytic amount of hydrochloric acid (4 M in dioxane).

  • Heat the reaction mixture to 120 °C for 24 hours.

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by preparative HPLC to obtain the final target compound.

Structure-Activity Relationship (SAR) Data

The following table presents hypothetical SAR data for a series of synthesized compounds evaluated against a target kinase (e.g., Epidermal Growth Factor Receptor - EGFR).

Compound IDR-GroupEGFR IC50 (nM)
1a 4-morpholinylaniline15
1b 3-ethynylaniline8
1c 4-(dimethylamino)aniline25
1d 3-chloro-4-fluoroaniline5
1e Aniline50

Biological Evaluation Protocol: Kinase Inhibition Assay

  • Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

  • Add the test compound (from a dilution series in DMSO) to the wells of a 384-well plate.

  • Add the kinase and a fluorescently labeled peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP at a concentration equal to its Km value.

  • Incubate the reaction at room temperature for 1 hour.

  • Stop the reaction by adding a solution of EDTA.

  • Measure the amount of phosphorylated and unphosphorylated peptide using a suitable plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathway

The synthesized compounds are designed to inhibit the ATP-binding site of a receptor tyrosine kinase, thereby blocking downstream signaling pathways that lead to cell proliferation and survival.

Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Phosphorylation ATP ATP ADP ADP Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->RTK Blocks ATP Binding Proliferation Cell Proliferation & Survival Downstream->Proliferation Ligand Growth Factor Ligand->RTK

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of novel kinase inhibitors. The outlined synthetic strategies and biological evaluation protocols provide a framework for the development of potent and selective drug candidates. The unique substitution pattern of this starting material offers significant opportunities for fine-tuning the pharmacological properties of the final compounds, making it a key resource in modern drug discovery.

Application Notes and Protocols: Reactions of 3-Fluoro-4-methoxybenzyl Alcohol with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of 3-fluoro-4-methoxybenzyl alcohol with various electrophiles. This versatile building block is of significant interest in medicinal chemistry and organic synthesis due to the presence of the fluorine atom and the methoxy group, which modulate its electronic properties and metabolic stability.[1] The following sections detail common electrophilic reactions, including etherification, esterification, halogenation, nitration, and Friedel-Crafts acylation, providing experimental protocols and quantitative data where available.

Reactions at the Benzylic Alcohol Functionality

The primary alcohol group of this compound readily undergoes reactions with various electrophiles, most notably forming ethers and esters, which are common motifs in pharmacologically active molecules.

Etherification (O-Alkylation)

The formation of benzyl ethers from this compound can be achieved under various conditions. A common and effective method is the Williamson ether synthesis, which involves the deprotonation of the alcohol followed by reaction with an alkyl halide. Alternatively, acid-catalyzed dehydration reactions can be employed.

A mild and efficient method for the synthesis of unsymmetrical dialkyl ethers involves the use of a co-catalyst system of FeCl₃·6H₂O and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[2] This system promotes the formation of a carbocation intermediate from the more reactive alcohol, which is then trapped by the nucleophilic alcohol. While a specific protocol for this compound is not detailed, a general procedure for primary benzyl alcohols reacting with ethanol shows high efficiency, achieving a 90% yield for 4-methoxybenzyl alcohol.[2]

Table 1: Etherification of Benzyl Alcohols

EntryBenzyl AlcoholElectrophileCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
14-Methoxybenzyl alcoholEthanolFeCl₃·6H₂O / HFIPHFIPRT790[2]
2Benzyl alcoholEthanolFeCl₃·6H₂O / HFIPHFIPRT-good[2]

Experimental Protocol: General Procedure for Etherification

This protocol is a generalized procedure based on the efficient etherification of primary benzyl alcohols.[2]

  • To a solution of this compound (1.0 mmol) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP, 2.0 mL), add the electrophile (e.g., another alcohol, 2.0 mmol).

  • Add FeCl₃·6H₂O (0.05 mmol) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Workflow for Etherification

EtherificationWorkflow Start Start Reagents Mix this compound, electrophile, and HFIP Start->Reagents Catalyst Add FeCl3·6H2O Reagents->Catalyst Reaction Stir at Room Temperature Catalyst->Reaction Monitor Monitor by TLC Reaction->Monitor Workup Quench with water, extract with organic solvent Monitor->Workup Reaction Complete Purify Dry, concentrate, and purify by column chromatography Workup->Purify End Isolated Product Purify->End

Caption: General workflow for the FeCl₃·6H₂O/HFIP catalyzed etherification.

Esterification

Esterification of this compound can be readily achieved by reaction with acyl chlorides or carboxylic acids under appropriate conditions. The reaction with an acyl chloride is typically rapid and proceeds in the presence of a base to neutralize the HCl byproduct.

Table 2: Esterification of Alcohols

EntryAlcoholAcylating AgentBase/CatalystSolventTemp.TimeYieldReference
1General AlcoholAcyl ChloridePyridine/Et₃NCH₂Cl₂ or THF0°C to RT1-12 hHighGeneral Knowledge
2Benzyl alcoholAcetic anhydride[EMIM]OAc[EMIM]OAc80°C12 h94%General Knowledge

Experimental Protocol: Esterification with an Acyl Chloride

This is a general protocol for the esterification of an alcohol with an acyl chloride.

  • Dissolve this compound (1.0 mmol) and a base (e.g., triethylamine, 1.2 mmol) in an anhydrous solvent (e.g., dichloromethane or THF, 10 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding water.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting ester by column chromatography.

Electrophilic Aromatic Substitution

The benzene ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating methoxy group. The directing effects of the fluoro (ortho, para-directing but deactivating) and methoxy (ortho, para-directing and activating) groups will influence the regioselectivity of the substitution. The primary alcohol group is also slightly activating. The positions ortho and meta to the fluorine atom (and ortho to the methoxy and hydroxymethyl groups) are the most likely sites of substitution.

Halogenation

Bromination of activated aromatic rings can be achieved using N-bromosuccinimide (NBS), which is a convenient source of electrophilic bromine.[3][4][5] For electron-rich aromatic compounds, the reaction can proceed without a radical initiator.[3]

Table 3: Aromatic Bromination

EntrySubstrateReagentSolventConditionsProductReference
1Electron-rich aromaticsNBSDMFRTpara-Bromo derivative[3]

Experimental Protocol: Bromination with NBS (Generalized)

This is a generalized protocol for the bromination of an activated aromatic ring.

  • Dissolve this compound (1.0 mmol) in a suitable solvent such as dimethylformamide (DMF, 10 mL).

  • Add N-bromosuccinimide (NBS, 1.05 mmol) portion-wise to the solution at room temperature.

  • Stir the mixture until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography to isolate the brominated derivative.

Nitration

Nitration of aromatic compounds is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.[6][7] The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). Given the activating effect of the methoxy group, the reaction should proceed under relatively mild conditions. A related compound, 3-fluoro-4-methoxybenzaldehyde, can be nitrated with nitric acid to produce nitrosalicylicaldehydes.[8]

Table 4: Aromatic Nitration

EntrySubstrateReagentsTemperature (°C)ProductReference
1Methyl benzoateconc. HNO₃ / conc. H₂SO₄5-15Methyl m-nitrobenzoate[7]
2Aromatic compoundsconc. HNO₃ / conc. H₂SO₄VariesNitroaromatic compound[6]

Experimental Protocol: Nitration (Generalized)

This is a generalized and cautious protocol for the nitration of an activated aromatic ring.

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (5 mL) to 0 °C in an ice-salt bath.

  • Slowly add this compound (1.0 mmol) to the cold sulfuric acid with stirring.

  • In a separate container, prepare the nitrating mixture by carefully adding concentrated nitric acid (1.1 mmol) to cold concentrated sulfuric acid (2 mL).

  • Add the nitrating mixture dropwise to the solution of the alcohol in sulfuric acid, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at low temperature for a specified time (monitor by TLC).

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated product by filtration, wash thoroughly with cold water until the washings are neutral.

  • Dry the product and purify by recrystallization or column chromatography.

Reaction Scheme for Electrophilic Aromatic Substitution

Caption: General scheme for electrophilic aromatic substitution on this compound.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[9][10][11][12] The product is a ketone, which is deactivated towards further substitution, thus preventing polyacylation.[12]

Table 5: Friedel-Crafts Acylation of Aromatic Compounds

EntryAromatic SubstrateAcylating AgentLewis AcidSolventTemperatureReference
1TolueneAcetyl chlorideAlCl₃CH₂Cl₂0°C to RT[9]
2AnisoleAcetyl chlorideAlCl₃CH₂Cl₂0°C to RT[9]

Experimental Protocol: Friedel-Crafts Acylation (Generalized)

This is a generalized protocol for the Friedel-Crafts acylation of an activated aromatic compound.[9]

  • To a stirred suspension of anhydrous aluminum chloride (1.1 mmol) in an anhydrous solvent (e.g., dichloromethane, 10 mL) under an inert atmosphere, add the acyl chloride (1.1 mmol) dropwise at 0 °C.

  • After stirring for 15 minutes, add a solution of this compound (1.0 mmol) in the same solvent (5 mL) dropwise, keeping the temperature at 0 °C.

  • Allow the reaction to proceed at 0 °C or room temperature until completion (monitor by TLC).

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Workflow for Friedel-Crafts Acylation

FC_Acylation_Workflow Start Start LewisAcid Suspend AlCl3 in anhydrous solvent Start->LewisAcid AcylHalide Add acyl chloride at 0°C LewisAcid->AcylHalide Substrate Add 3-Fluoro-4-methoxybenzyl alcohol solution at 0°C AcylHalide->Substrate Reaction Stir at 0°C to RT Substrate->Reaction Quench Quench with ice/HCl Reaction->Quench Workup Extract and wash Quench->Workup Purify Dry, concentrate, and purify Workup->Purify End Isolated Ketone Purify->End

Caption: Step-by-step workflow for a typical Friedel-Crafts acylation reaction.

Conclusion

This compound is a valuable synthon that undergoes a variety of reactions with electrophiles at both the benzylic alcohol and the aromatic ring. The protocols provided herein serve as a guide for researchers in the synthesis of novel derivatives for applications in drug discovery and materials science. It is important to note that the regioselectivity of aromatic substitution will be governed by the combined directing effects of the substituents, and optimization of reaction conditions may be necessary to achieve desired outcomes.

References

Application Notes and Protocols: 3-Fluoro-4-methoxybenzyl Alcohol as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methoxybenzyl alcohol is a versatile synthetic building block increasingly utilized in the fields of medicinal chemistry and agrochemical research. Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the benzene ring, imparts desirable physicochemical properties to target molecules, such as enhanced metabolic stability, improved binding affinity, and better membrane permeability. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, along with insights into the signaling pathways they modulate.

Chemical Properties and Key Reactions

This compound can be readily converted into several key reactive intermediates, primarily the corresponding benzyl bromide and benzaldehyde. These intermediates serve as precursors for a wide range of chemical transformations.

1. Synthesis of 3-Fluoro-4-methoxybenzyl Bromide:

A common method for the bromination of this compound involves the use of phosphorus tribromide (PBr₃).

2. Oxidation to 3-Fluoro-4-methoxybenzaldehyde:

The oxidation of this compound to its corresponding aldehyde is a crucial step for its use in reactions such as reductive amination and the synthesis of various heterocyclic compounds. A variety of oxidizing agents can be employed. For instance, a high-yield synthesis can be achieved using titanium tetrachloride and dichloromethyl methyl ether.

Applications in the Synthesis of Bioactive Molecules

The 3-fluoro-4-methoxybenzyl moiety has been incorporated into a variety of scaffolds to generate potent and selective inhibitors of key biological targets, particularly protein kinases and phosphodiesterases.

I. Synthesis of 7-((3-Fluoro-4-methoxyphenyl)methyl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Derivatives of 7H-pyrrolo[2,3-d]pyrimidine are known to be potent inhibitors of a range of protein kinases, playing crucial roles in cell signaling pathways implicated in cancer and inflammatory diseases. The 3-fluoro-4-methoxybenzyl group can be introduced at the N7 position of the pyrrolo[2,3-d]pyrimidine core via alkylation with 3-fluoro-4-methoxybenzyl bromide.

Table 1: Summary of Quantitative Data for the Synthesis of 7-((3-Fluoro-4-methoxyphenyl)methyl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives

StepReactantsProductReagents and ConditionsYield (%)Reference
1This compound3-Fluoro-4-methoxybenzyl bromidePBr₃, Et₂O, 0 °C to rt~90%Adapted from general bromination procedures.
24-Chloro-7H-pyrrolo[2,3-d]pyrimidine, 3-Fluoro-4-methoxybenzyl bromide4-Chloro-7-((3-fluoro-4-methoxyphenyl)methyl)-7H-pyrrolo[2,3-d]pyrimidineK₂CO₃, CH₃CN, rt, 20 h96%[1]

Experimental Protocol: Synthesis of 4-Chloro-7-((3-fluoro-4-methoxyphenyl)methyl)-7H-pyrrolo[2,3-d]pyrimidine [1]

  • Preparation of 3-Fluoro-4-methoxybenzyl bromide: To a solution of this compound (1.0 eq) in anhydrous diethyl ether at 0 °C, add phosphorus tribromide (0.4 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the reaction with water and extract with diethyl ether. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 3-fluoro-4-methoxybenzyl bromide.

  • N-Alkylation: To a suspension of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (3.0 eq) and 3-fluoro-4-methoxybenzyl bromide (1.2 eq). Stir the resulting mixture at room temperature for 20 hours. After completion, concentrate the reaction mixture. Suspend the residue in methanol and pour it into stirring water. Filter the precipitate, wash with water and hexanes, and dry in vacuo to give the desired product.

Signaling Pathways Modulated by Pyrrolo[2,3-d]pyrimidine Derivatives:

Derivatives of this scaffold have been shown to inhibit several kinases, including:

  • Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase involved in cell adhesion, migration, and survival.[2][3][4][5][6]

  • Monopolar spindle 1 (Mps1) kinase: A key regulator of the spindle assembly checkpoint, crucial for proper chromosome segregation during mitosis.[7][8][9]

  • Interleukin-2-inducible T-cell kinase (Itk): A Tec family kinase that plays a critical role in T-cell receptor signaling and T-cell differentiation.[1][10][11][12][13]

  • Hematopoietic Progenitor Kinase 1 (HPK1): A negative regulator of T-cell receptor signaling.[14][15][16][17][18]

  • p21-activated kinase 4 (PAK4): A serine/threonine kinase implicated in cell proliferation, migration, and survival.[19][20][21][22][23]

FAK_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK RTKs RTKs RTKs->FAK Src Src FAK->Src PI3K PI3K FAK->PI3K Grb2_Sos Grb2/Sos FAK->Grb2_Sos Src->FAK Cell_Migration Cell Migration Src->Cell_Migration Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Pyrrolo_pyrimidine Pyrrolo[2,3-d]pyrimidine Derivative Pyrrolo_pyrimidine->FAK

Figure 1: FAK Signaling Pathway Inhibition.

Mps1_Signaling_Pathway Mps1 Mps1 Kinase Mad1_Mad2 Mad1/Mad2 Complex Mps1->Mad1_Mad2 phosphorylates & activates Aneuploidy Aneuploidy Mps1->Aneuploidy inhibition leads to Kinetochore Unattached Kinetochores Kinetochore->Mps1 recruits APC_C APC/C Mad1_Mad2->APC_C inhibits Securin Securin APC_C->Securin degrades Separase Separase Securin->Separase inhibits Sister_Chromatid_Separation Sister Chromatid Separation Separase->Sister_Chromatid_Separation Pyrrolo_pyrimidine Pyrrolo[2,3-d]pyrimidine Derivative Pyrrolo_pyrimidine->Mps1

Figure 2: Mps1 Kinase and Spindle Assembly Checkpoint.
II. Synthesis of N-((3-Fluoro-4-methoxyphenyl)methyl)amine Derivatives

Reductive amination of 3-fluoro-4-methoxybenzaldehyde provides a straightforward route to a diverse range of secondary and tertiary amines, which are common structural motifs in many biologically active compounds, including phosphodiesterase (PDE) inhibitors.

Table 2: Summary of Quantitative Data for the Synthesis of N-((3-Fluoro-4-methoxyphenyl)methyl)amine Derivatives

StepReactantsProductReagents and ConditionsYield (%)Reference
1This compound3-Fluoro-4-methoxybenzaldehydeTiCl₄, CH₂Cl₂(OMe)₂, CH₂Cl₂89.9%[24]
23-Fluoro-4-methoxybenzaldehyde, Primary/Secondary AmineN-((3-Fluoro-4-methoxyphenyl)methyl)amineNaBH(OAc)₃, DCE, rt72-96% (general)[25]

Experimental Protocol: Reductive Amination [25]

  • Oxidation of this compound: To a solution of this compound (1.0 eq) in dichloromethane, add titanium tetrachloride (1.2 eq) and dichloromethyl methyl ether (1.1 eq) at 10-20 °C. Stir for 1-2 hours. Quench the reaction with water and extract with diethyl ether. The organic layer is washed with water and sodium bicarbonate solution, dried over magnesium sulfate, and concentrated. The crude product can be purified by column chromatography or distillation.

  • Reductive Amination: To a solution of 3-fluoro-4-methoxybenzaldehyde (1.0 eq) and a primary or secondary amine (1.2 eq) in dichloroethane, add sodium triacetoxyborohydride (1.5 eq) in portions. Stir the reaction mixture at room temperature for 12-24 hours. Quench the reaction with saturated sodium bicarbonate solution and extract with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography.

Signaling Pathway Modulated by PDE Inhibitors:

Phosphodiesterases are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in various signaling pathways. Inhibition of PDEs leads to an increase in intracellular levels of these cyclic nucleotides, resulting in a range of physiological effects.

PDE_Inhibition_Pathway ATP ATP AC Adenylyl Cyclase ATP->AC GTP GTP GC Guanylyl Cyclase GTP->GC cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA cGMP->PDE PKG Protein Kinase G (PKG) cGMP->PKG AMP AMP PDE->AMP GMP GMP PDE->GMP Cellular_Response Cellular Response (e.g., smooth muscle relaxation, anti-inflammatory effects) PKA->Cellular_Response PKG->Cellular_Response Amine_Derivative Amine Derivative (PDE Inhibitor) Amine_Derivative->PDE

Figure 3: Phosphodiesterase Inhibition Signaling.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of biologically active molecules. Its straightforward conversion to key intermediates like the corresponding bromide and aldehyde allows for its incorporation into various molecular scaffolds. The resulting compounds, particularly derivatives of 7H-pyrrolo[2,3-d]pyrimidine and various amines, have shown significant potential as inhibitors of important cellular signaling pathways, making them attractive candidates for further investigation in drug discovery and development. The provided protocols and signaling pathway diagrams serve as a guide for researchers to explore the full potential of this synthetic building block.

References

Application Notes and Protocols for the Etherification of 3-Fluoro-4-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the etherification of 3-Fluoro-4-methoxybenzyl alcohol, a common synthetic transformation in medicinal chemistry and materials science. Two primary, reliable methods are presented: the Williamson ether synthesis for creating asymmetrical ethers and an acid-catalyzed self-condensation for symmetrical ethers. The protocols include comprehensive step-by-step instructions, reagent tables, safety precautions, and visual diagrams of the workflows and reactions.

Introduction

Etherification of alcohols is a fundamental reaction in organic synthesis, crucial for creating molecules with diverse applications, from pharmaceuticals to polymers. Benzyl ethers, in particular, are widely used as robust protecting groups for hydroxyl moieties due to their stability across a wide range of chemical conditions and their straightforward removal via hydrogenolysis.[1] The substrate, this compound, contains both electron-donating (methoxy) and electron-withdrawing (fluoro) groups, which can influence its reactivity.

This guide details two common and effective etherification strategies:

  • Williamson Ether Synthesis: A versatile and widely used SN2 reaction that forms an ether from an alcohol and an organohalide.[2] It involves the deprotonation of the alcohol to form a nucleophilic alkoxide, which then displaces a halide from an alkylating agent.[3][4] This method is ideal for producing asymmetrical ethers.

  • Acid-Catalyzed Dehydration: This method is suitable for synthesizing symmetrical ethers from benzylic alcohols. The reaction proceeds via an SN1-like mechanism where an acid catalyst facilitates the formation of a stable benzylic carbocation, which is then attacked by another alcohol molecule.[5] Recent advancements have shown that Lewis acids like iron(III) chloride can efficiently catalyze this transformation under eco-friendly conditions.[6][7]

Experimental Protocols

Protocol 1: Williamson Ether Synthesis for Asymmetrical Ethers

This protocol describes the synthesis of 3-fluoro-4-methoxybenzyl methyl ether using methyl iodide as the alkylating agent.

Principle: The hydroxyl group of this compound is deprotonated by a strong base, sodium hydride (NaH), to form a sodium alkoxide. This potent nucleophile then attacks the electrophilic methyl iodide in an SN2 reaction to yield the desired ether product.[1][2][3]

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil[1]

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-dimethylformamide (DMF)[1]

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[1]

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Under an inert argon atmosphere, add this compound (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolve the alcohol in anhydrous DMF (approximately 5-10 mL per mmol of alcohol).[1]

  • Cool the flask to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq., 60% dispersion in oil) to the solution in small portions. Caution: Hydrogen gas evolves.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the alkoxide.

  • Add methyl iodide (1.5 eq.) dropwise to the reaction mixture via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.[1]

  • Combine the organic layers and wash sequentially with water (twice) and brine (once).[1]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 3-fluoro-4-methoxybenzyl methyl ether.

Protocol 2: Acid-Catalyzed Synthesis of Symmetrical Ether

This protocol describes the self-condensation of this compound to form bis(3-fluoro-4-methoxybenzyl) ether, catalyzed by iron(III) chloride.

Principle: Benzylic alcohols with electron-donating substituents can undergo dehydration to form symmetrical ethers in the presence of an acid catalyst.[8] Iron(III) chloride acts as a mild and environmentally friendly Lewis acid to facilitate the formation of a stabilized benzylic carbocation intermediate, which is then trapped by another molecule of the alcohol.[6][7]

Materials:

  • This compound

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)[7]

  • Propylene carbonate (PC) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle with temperature control

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.) and propylene carbonate (PC) as a solvent (approx. 0.5 mL per mmol of alcohol).[7]

  • Add iron(III) chloride hexahydrate (FeCl₃·6H₂O, 5 mol %) to the mixture.[7]

  • Heat the reaction mixture to 70-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC. Note that benzylic alcohols with electron-donating groups tend to be more reactive.[7]

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine to remove the catalyst and any acidic residue.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure bis(3-fluoro-4-methoxybenzyl) ether.

Data Presentation

The following tables summarize the typical reaction parameters for the etherification protocols. Yields are estimates based on similar transformations reported in the literature.

Table 1: Summary of Williamson Ether Synthesis Parameters

Parameter Description
Substrate This compound
Base Sodium Hydride (NaH)
Alkylating Agent Methyl Iodide (for methyl ether)
Solvent Anhydrous DMF
Temperature 0 °C to Room Temperature
Reaction Time 2 - 4 hours

| Typical Yield | >90% |

Table 2: Summary of Acid-Catalyzed Etherification Parameters

Parameter Description
Substrate This compound
Catalyst FeCl₃·6H₂O (5 mol %)
Product Bis(3-fluoro-4-methoxybenzyl) ether
Solvent Propylene Carbonate (PC)
Temperature 70 - 100 °C
Reaction Time 12 - 24 hours

| Typical Yield | 70 - 90%[7] |

Mandatory Visualizations

The following diagrams illustrate the reaction schemes and experimental workflows.

Williamson Ether Synthesis Reaction sub This compound + CH₃I reagents 1. NaH, Anhydrous DMF, 0 °C 2. Warm to RT sub->reagents prod 3-Fluoro-4-methoxybenzyl methyl ether + NaI + H₂ reagents->prod

Caption: Reaction scheme for Williamson ether synthesis.

Williamson_Ether_Synthesis_Workflow arrow arrow A Setup: Dissolve alcohol in anhydrous DMF under Ar B Cool to 0 °C A->B C Add NaH portion-wise (Stir 30 min) B->C D Add CH₃I dropwise C->D E Warm to RT & Stir (Monitor by TLC) D->E F Quench with aq. NH₄Cl E->F G Aqueous Workup: Extract with EtOAc, wash with H₂O & Brine F->G H Dry, Filter & Concentrate G->H I Purify by Column Chromatography H->I

Caption: Experimental workflow for Williamson ether synthesis.

Acid_Catalyzed_Reaction sub 2 x (this compound) reagents FeCl₃·6H₂O (cat.) Propylene Carbonate, 70-100 °C sub->reagents prod Bis(3-fluoro-4-methoxybenzyl) ether + H₂O reagents->prod

Caption: Reaction scheme for acid-catalyzed etherification.

Acid_Catalyzed_Workflow arrow arrow A Combine alcohol, solvent (PC), and FeCl₃·6H₂O B Heat mixture to 70-100 °C A->B C Stir for 12-24h (Monitor by TLC) B->C D Cool to RT & Dilute with EtOAc C->D E Aqueous Workup: Wash with NaHCO₃, H₂O & Brine D->E F Dry, Filter & Concentrate E->F G Purify by Column Chromatography F->G

References

Derivatization of 3-Fluoro-4-methoxybenzyl Alcohol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of 3-Fluoro-4-methoxybenzyl alcohol. This versatile building block is of significant interest in medicinal chemistry and drug development due to the presence of the fluorine atom and methoxy group, which can modulate the physicochemical and biological properties of molecules. The following sections detail key derivatization reactions including etherification, esterification, and oxidation, providing structured data and step-by-step protocols.

Introduction

This compound is a valuable starting material for the synthesis of a wide range of derivatives with potential applications in pharmaceuticals and agrochemicals. The electron-withdrawing fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and receptor interactions. This document outlines common derivatization strategies to generate ethers, esters, and aldehydes, which can serve as key intermediates in the development of novel bioactive compounds. Derivatives of the closely related 3-fluoro-4-methoxyphenyl moiety have shown promise as anticancer and antimicrobial agents, as well as enzyme inhibitors.[1][2][3][4]

Derivatization Reactions

Etherification (Williamson Ether Synthesis)

The hydroxyl group of this compound can be readily converted to an ether via the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Experimental Workflow: Etherification

Workflow for Williamson Ether Synthesis cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Work-up and Purification Start Dissolve this compound in anhydrous DMF Add_Base Add Sodium Hydride (NaH) at 0°C Start->Add_Base Stir_1 Stir for 15-30 minutes Add_Base->Stir_1 Add_Halide Add Alkyl Halide Stir_1->Add_Halide Stir_2 Stir at room temperature for 12-24h Add_Halide->Stir_2 Quench Quench with water Stir_2->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash organic layer with brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End Characterize the pure ether derivative Purify->End

Caption: Williamson Ether Synthesis Workflow.

Table 1: Etherification of Fluorinated Benzyl Alcohols

EntryAlcoholAlkyl HalideBaseSolventTime (h)Temp (°C)Yield (%)Reference
1Methyl-α-D-mannopyranoside2,3,5,6-tetrafluoro-(4-methoxy)benzyl bromideNaHDMF16rt20[5]
24-Methoxybenzyl alcoholEthanolFeCl3·6H2O / HFIP-7rt90[6][7]

Protocol 1: General Procedure for Williamson Ether Synthesis [5]

  • Dissolve the alcohol (1 equivalent) in anhydrous dimethylformamide (DMF).

  • Cool the solution to 0°C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Esterification

Ester derivatives of this compound can be synthesized through reaction with carboxylic acids (Fischer esterification) or more reactive acyl chlorides.

Experimental Workflow: Esterification with Acyl Chloride

Workflow for Esterification with Acyl Chloride cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Work-up and Purification Start Dissolve this compound in Dichloromethane Add_Base Add Pyridine or Triethylamine Start->Add_Base Add_Acyl_Chloride Add Acyl Chloride dropwise at 0°C Add_Base->Add_Acyl_Chloride Stir Stir at room temperature Add_Acyl_Chloride->Stir Wash_HCl Wash with dilute HCl Stir->Wash_HCl Wash_NaHCO3 Wash with saturated NaHCO3 Wash_HCl->Wash_NaHCO3 Wash_Brine Wash with brine Wash_NaHCO3->Wash_Brine Dry Dry over MgSO4 Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography or recrystallization Concentrate->Purify End Characterize the pure ester derivative Purify->End

Caption: Esterification Workflow.

Table 2: Esterification of Alcohols

EntryAlcoholAcylating AgentCatalyst/BaseSolventTimeTempYield (%)Reference
1Various alcoholsCarboxylic acidsH2SO4--Reflux-[8]
2Various alcoholsAcetyl chlorideNoneSolvent-free1 hrt71
34-Methoxybenzyl alcoholMethyl esterNoneToluene-Reflux94[9]

Protocol 2: General Procedure for Esterification with Acyl Chloride

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add a suitable base, such as pyridine or triethylamine (1.2 equivalents).

  • Cool the mixture to 0°C.

  • Slowly add the acyl chloride (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or recrystallization.

Oxidation to Aldehyde

The primary alcohol functionality of this compound can be oxidized to the corresponding aldehyde, 3-Fluoro-4-methoxybenzaldehyde, a valuable synthetic intermediate. Mild oxidizing agents are typically employed to prevent over-oxidation to the carboxylic acid.

Experimental Workflow: Oxidation to Aldehyde

Workflow for Oxidation of Benzyl Alcohol cluster_0 Reaction Setup cluster_1 Oxidation cluster_2 Work-up and Purification Start Dissolve this compound in a suitable solvent (e.g., DCM) Add_Oxidant Add oxidizing agent (e.g., PCC or Dess-Martin periodinane) Start->Add_Oxidant Stir Stir at room temperature Add_Oxidant->Stir Filter Filter through Celite or silica gel Stir->Filter Concentrate Concentrate the filtrate Filter->Concentrate Purify Purify by column chromatography Concentrate->Purify End Characterize the pure aldehyde Purify->End

Caption: Oxidation to Aldehyde Workflow.

Table 3: Oxidation of Benzyl Alcohols to Aldehydes

EntryAlcoholOxidizing AgentSolventTimeTempYield (%)Reference
14-Methoxybenzyl alcoholH2O2 / [CuZn(bz)3(bpy)2]BF4Aqueous medium-70°C94[10]
24-Methoxybenzyl alcoholNaClOEthyl acetate / H2O3 minrt-[11]
34-Fluorobenzyl alcoholBrPy2BF4/XOF(Br)−TPy−BF4H2O or MeCN/H2O12 h80°C-[12]

Protocol 3: Oxidation using Pyridinium Chlorochromate (PCC)

  • Suspend pyridinium chlorochromate (PCC, 1.5 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Add a solution of this compound (1 equivalent) in DCM to the suspension.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite or silica gel to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the resulting crude aldehyde by column chromatography on silica gel.

Biological and Pharmacological Significance of Derivatives

Derivatives incorporating the 3-fluoro-4-methoxyphenyl moiety have demonstrated significant potential in drug discovery. The strategic placement of the fluoro and methoxy groups can lead to compounds with enhanced biological activity and favorable pharmacokinetic profiles.

Anticancer Activity

A notable example is the β-lactam compound, 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one, which has shown potent anticancer activity against MCF-7 human breast cancer cells with an IC50 value of 0.095 µM.[1] Mechanistic studies suggest that this class of compounds acts as microtubule-disrupting agents by interacting with the colchicine-binding site on tubulin, leading to the inhibition of tubulin polymerization and subsequent apoptosis.[1]

Conceptual Signaling Pathway: Anticancer Mechanism of Action

Anticancer Mechanism of a 3-Fluoro-4-methoxyphenyl Derivative Drug 3-Fluoro-4-methoxyphenyl Derivative Tubulin Tubulin Drug->Tubulin Binds to colchicine site Microtubule Microtubule Polymerization Drug->Microtubule Inhibits Tubulin->Microtubule Disruption Disruption of Microtubule Dynamics Microtubule->Disruption Cell_Cycle Cell Cycle Arrest Disruption->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis

Caption: Tubulin Polymerization Inhibition.

Antimicrobial Activity and Enzyme Inhibition

Derivatives of the 3-fluoro-4-methoxyphenyl scaffold have also been investigated for their antimicrobial properties.[2] For instance, certain quinazolinone derivatives bearing this moiety have shown activity against various bacterial and fungal strains.[2]

Furthermore, 1,3,4-oxadiazole derivatives containing the 4-fluoro-3-methoxyphenyl group have been identified as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[4] This highlights the potential of this chemical scaffold in the development of treatments for neurodegenerative disorders.

Conclusion

This compound is a versatile precursor for the synthesis of a diverse range of derivatives with significant potential in drug discovery and development. The protocols and data presented in this document provide a valuable resource for researchers aiming to explore the chemical space around this promising scaffold. The demonstrated anticancer, antimicrobial, and enzyme inhibitory activities of its derivatives underscore the importance of continued investigation into the synthesis and biological evaluation of novel compounds based on this structure.

References

Application Notes and Protocols for 3-Fluoro-4-methoxybenzyl Alcohol in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 3-Fluoro-4-methoxybenzyl alcohol as a linker in solid-phase synthesis, particularly for the preparation of peptides and other organic molecules. While direct experimental data for this specific linker is not extensively available in published literature, its properties and applications can be inferred from the well-established principles of solid-phase peptide synthesis (SPPS) and the electronic effects of its substituents.

Introduction

In solid-phase synthesis, the choice of a linker is crucial as it determines the conditions for the final cleavage of the synthesized molecule from the solid support. Benzyl alcohol-based linkers, such as the widely used Wang resin (a 4-alkoxybenzyl alcohol linker), are known for their acid lability. The introduction of a fluorine atom at the 3-position of a 4-methoxybenzyl alcohol linker is anticipated to modulate its acid sensitivity. The electron-withdrawing nature of the fluorine atom is expected to decrease the acid lability of the linker compared to the standard 4-methoxybenzyl alcohol linker. This property can be advantageous in synthetic strategies where a more robust linker is required during the synthesis, or when fine-tuning of the cleavage conditions is necessary to avoid side reactions with sensitive residues.

Predicted Properties and Comparison

The properties of a 3-Fluoro-4-methoxybenzyl (3F-4MB) linker are compared with the standard Wang linker based on the electronic effects of their substituents.

PropertyWang Linker (4-Alkoxybenzyl)3-Fluoro-4-methoxybenzyl (3F-4MB) Linker (Predicted)Rationale for Prediction
Acid Lability HighModerate to HighThe electron-donating methoxy group at the 4-position stabilizes the benzylic carbocation formed during acid cleavage, increasing lability. The electron-withdrawing fluorine at the 3-position partially counteracts this effect, thus reducing the overall acid sensitivity.
Cleavage Conditions Mildly acidic (e.g., 50-95% TFA in DCM)Moderately acidic (e.g., higher concentration of TFA or longer reaction times might be required compared to Wang resin)The reduced stability of the carbocation intermediate necessitates stronger acidic conditions for efficient cleavage.
Orthogonality Compatible with Fmoc chemistry.Compatible with Fmoc chemistry.The ester linkage is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF).
Potential Applications General solid-phase peptide synthesis.Synthesis of peptides with acid-sensitive residues where premature cleavage is a concern. Synthesis requiring slightly more forcing cleavage conditions.The modified lability allows for greater control over the cleavage step.

Experimental Protocols

The following are proposed protocols for the synthesis and use of a this compound-based resin. These are based on standard procedures for similar linkers and should be optimized for specific applications.

Protocol 1: Synthesis of 3-Fluoro-4-methoxybenzyl Chloride

This protocol describes the conversion of this compound to the corresponding benzyl chloride, a reactive intermediate for attachment to a solid support.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Pyridine (optional, as a catalyst)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution. A small amount of pyridine can be added to catalyze the reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • The crude 3-Fluoro-4-methoxybenzyl chloride can be used directly in the next step or purified by vacuum distillation or chromatography if necessary.

Protocol 2: Preparation of 3-Fluoro-4-methoxybenzyl Resin (Modified Merrifield Resin)

This protocol describes the attachment of the 3-Fluoro-4-methoxybenzyl linker to a chloromethylated polystyrene resin (Merrifield resin).

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • This compound

  • Sodium hydride (NaH) or another suitable base

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Reaction vessel for solid-phase synthesis with shaking or stirring capabilities

Procedure:

  • Swell the Merrifield resin in anhydrous DMF for at least 1 hour.

  • In a separate flask, dissolve this compound (2-3 equivalents relative to the resin loading) in anhydrous DMF.

  • Carefully add sodium hydride (2-3 equivalents) to the alcohol solution at 0 °C and stir until the evolution of hydrogen gas ceases.

  • Add the resulting sodium alkoxide solution to the swollen resin.

  • Heat the reaction mixture to 50-70 °C and shake or stir for 12-24 hours.

  • After the reaction is complete, filter the resin and wash it sequentially with DMF, a mixture of DMF/water, water, methanol, and DCM.

  • Dry the resin under vacuum.

  • Determine the loading of the hydroxyl groups on the resin using a suitable method, such as the Fmoc-Cl test.

Protocol 3: Solid-Phase Peptide Synthesis using 3F-4MB Resin

This protocol outlines the general steps for peptide synthesis on the prepared 3-Fluoro-4-methoxybenzyl resin using Fmoc chemistry.

Materials:

  • 3-Fluoro-4-methoxybenzyl resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • DCM, DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • First Amino Acid Loading:

    • Swell the resin in DCM.

    • Dissolve the first Fmoc-amino acid (3-5 equivalents) and a coupling agent (e.g., DIC) in DCM.

    • Add a catalytic amount of DMAP.

    • Add the solution to the resin and shake for 2-4 hours.

    • Wash the resin.

    • Cap any unreacted hydroxyl groups using acetic anhydride and pyridine in DCM.

  • Peptide Chain Elongation (for each cycle):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.

    • Washing: Wash the resin thoroughly with DMF and DCM.

    • Coupling:

      • Pre-activate the next Fmoc-amino acid (3 equivalents) with a coupling reagent (e.g., HBTU/DIPEA) in DMF.

      • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Washing: Wash the resin with DMF and DCM.

    • Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-4 hours at room temperature. Note: Due to the expected lower acid lability, longer cleavage times or a higher concentration of TFA may be necessary compared to a standard Wang resin. Optimization of cleavage conditions is recommended.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold ether.

    • Dry the crude peptide.

  • Purification:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

resin_preparation merrifield Merrifield Resin (Chloromethylated Polystyrene) reaction Reaction (50-70°C, 12-24h) merrifield->reaction alcohol 3-Fluoro-4-methoxybenzyl Alcohol base Base (e.g., NaH) in DMF alcohol->base base->reaction washing Washing and Drying reaction->washing final_resin 3F-4MB Resin washing->final_resin spps_workflow start Start with 3F-4MB Resin loading Load First Fmoc-AA start->loading deprotection Fmoc Deprotection (20% Piperidine/DMF) loading->deprotection coupling Couple Next Fmoc-AA deprotection->coupling repeat Repeat n-1 times coupling->repeat repeat->deprotection Next Cycle final_peptide_resin Final Peptide-Resin repeat->final_peptide_resin Final Cycle cleavage Cleavage (TFA Cocktail) final_peptide_resin->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification final_product Pure Peptide purification->final_product

Application Notes and Protocols for Catalytic Reactions Involving 3-Fluoro-4-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of key catalytic reactions involving 3-Fluoro-4-methoxybenzyl alcohol, a valuable building block in medicinal chemistry and materials science. The following sections detail protocols for oxidation, etherification, and hydrogenation reactions, supported by quantitative data from analogous systems and detailed experimental procedures.

Catalytic Oxidation to 3-Fluoro-4-methoxybenzaldehyde

The selective oxidation of this compound to its corresponding aldehyde is a crucial transformation, providing a key intermediate for the synthesis of various pharmaceutical compounds and fine chemicals.[1] While various oxidizing agents can be employed, catalytic methods offer a greener and more efficient alternative.

A common and effective method for the aerobic oxidation of substituted benzyl alcohols is the use of a Copper(I)/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst system.[2] This system operates under mild conditions using ambient air as the stoichiometric oxidant.

Table 1: Catalytic Aerobic Oxidation of Substituted Benzyl Alcohols

EntrySubstrateCatalyst SystemSolventTime (min)Yield (%)
14-Nitrobenzyl alcoholCuBr/bpy/TEMPO/NMICH2Cl230-60~65
24-Chlorobenzyl alcoholCuBr/bpy/TEMPO/NMICH2Cl230-60~65
34-Methoxybenzyl alcoholCuBr/bpy/TEMPO/NMICH2Cl230-60~65

Data adapted from studies on various para-substituted benzyl alcohols.[2]

Experimental Protocol: Aerobic Oxidation of this compound (Model Protocol)

This protocol is adapted from the successful oxidation of other substituted benzyl alcohols using a Cu(I)/TEMPO catalyst system.[2]

Materials:

  • This compound

  • Copper(I) bromide (CuBr)

  • 2,2'-Bipyridine (bpy)

  • TEMPO

  • N-Methylimidazole (NMI)

  • Dichloromethane (CH2Cl2), reagent grade

  • Pentane

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add this compound (1 mmol), CuBr (0.05 mmol), bpy (0.055 mmol), and TEMPO (0.1 mmol).

  • Add dichloromethane (5 mL) to the flask. The solution will initially appear pale green after the addition of CuBr and will turn deep red-brown upon the addition of bpy and TEMPO.[2]

  • Add N-methylimidazole (0.1 mmol) dropwise. The solution will become a lighter red-brown.

  • Stir the reaction mixture vigorously at room temperature, open to the atmosphere (or with an air inlet).

  • Monitor the reaction by thin-layer chromatography (TLC). A color change from red-brown to a turbid green indicates the consumption of the starting material.[2]

  • Once the reaction is complete (typically 30-60 minutes), dilute the mixture with pentane (10 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel. The organic layer will be pale pink, and the aqueous layer will be blue.

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 3-Fluoro-4-methoxybenzaldehyde.

Workflow for Catalytic Oxidation

sub 3-Fluoro-4-methoxybenzyl alcohol prod 3-Fluoro-4-methoxybenzaldehyde sub->prod Oxidation cat Cu(I)/TEMPO Catalyst Air (O2) cat->prod sol CH2Cl2, RT sol->prod

Caption: Catalytic oxidation of this compound.

Catalytic Etherification

The formation of ethers from this compound is a valuable transformation for introducing this fluorinated motif into larger molecules. A mild and efficient method for the direct etherification of alcohols is co-catalyzed by iron(III) chloride hexahydrate (FeCl3·6H2O) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[3][4] This system promotes the formation of unsymmetrical ethers through a proposed SN1 mechanism involving a carbocation intermediate.

Table 2: Catalytic Etherification of Substituted Benzyl Alcohols with Ethanol

EntryBenzyl AlcoholCatalyst SystemSolventTime (h)Yield (%)
14-Methoxybenzyl alcoholFeCl3·6H2O / HFIPHFIP790
24-Methylbenzyl alcoholFeCl3·6H2O / HFIPHFIP773
3Benzyl alcoholFeCl3·6H2O / HFIPHFIP-Good
44-Chlorobenzyl alcoholFeCl3·6H2O / HFIPHFIP-Good

Data from a study on the etherification of primary benzyl alcohols.[3][4]

Experimental Protocol: Catalytic Etherification of this compound with Ethanol (Model Protocol)

This protocol is based on the successful etherification of 4-methoxybenzyl alcohol.[3][4]

Materials:

  • This compound

  • Ethanol (absolute)

  • Iron(III) chloride hexahydrate (FeCl3·6H2O)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Schlenk tube

  • Magnetic stirrer and stir bar

Procedure:

  • In a Schlenk tube under an air atmosphere, charge this compound (1 mmol) and ethanol (2 mmol).

  • Add HFIP (1 mL) as the solvent and co-catalyst.

  • Stir the mixture at room temperature for 5 minutes.

  • Add FeCl3·6H2O (0.05 mmol, 14 mg) to initiate the reaction.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the corresponding ethyl ether.

Proposed Etherification Mechanism

sub R-OH (this compound) int [R+] Carbocation Intermediate sub->int Dehydration cat FeCl3·6H2O + HFIP cat->int prod R-OR' (Unsymmetrical Ether) int->prod nuc R'-OH (Ethanol) nuc->prod Nucleophilic Attack

Caption: Proposed mechanism for FeCl3/HFIP catalyzed etherification.

Catalytic Hydrogenation

Catalytic hydrogenation is a fundamental reaction for the reduction of functional groups. While the aromatic ring of this compound is generally stable under standard hydrogenation conditions for other functional groups, the benzylic alcohol itself can be a substrate for hydrogenolysis under more forcing conditions, although this is less common than for benzyl ethers or esters. A more typical application would be the reduction of an aldehyde to the alcohol. For illustrative purposes, a protocol for the reduction of the corresponding aldehyde back to the alcohol is provided, a reaction often performed to confirm the structure or as part of a multi-step synthesis.

The reduction of benzaldehydes to benzyl alcohols can be efficiently achieved using Adams' catalyst (platinum oxide) under a hydrogen atmosphere.[5]

Table 3: Catalytic Hydrogenation of m-Methoxybenzaldehyde

SubstrateCatalystSolventH2 Pressure (atm)Time (min)Yield (%)
m-MethoxybenzaldehydeAdams' Catalyst (PtO2)Ethanol310Quantitative

Data from the preparation of 3-methoxybenzyl alcohol.[5]

Experimental Protocol: Catalytic Hydrogenation of 3-Fluoro-4-methoxybenzaldehyde (Model Protocol)

This protocol is adapted from the quantitative reduction of m-methoxybenzaldehyde.[5]

Materials:

  • 3-Fluoro-4-methoxybenzaldehyde

  • Adams' catalyst (Platinum(IV) oxide, PtO2)

  • Ethanol, absolute

  • 0.1 M Iron(II) sulfate solution (optional co-catalyst)

  • Hydrogenation apparatus (e.g., Parr shaker)

  • Filtration setup (e.g., Celite pad)

Procedure:

  • In a suitable hydrogenation flask, place 3-Fluoro-4-methoxybenzaldehyde (1 mmol).

  • Add ethanol (10 mL).

  • Carefully add freshly prepared Adams' catalyst (0.01 mmol, ~2.3 mg).

  • (Optional) Add 0.1 M iron(II) sulfate solution (0.1 mL).

  • Seal the flask and connect it to the hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).

  • Pressurize the vessel to 3 atm with hydrogen.

  • Begin vigorous shaking or stirring.

  • Monitor the reaction by observing hydrogen uptake. The reaction is typically rapid.

  • Once hydrogen uptake ceases, vent the apparatus and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to obtain this compound. The product is often of high purity, but can be further purified by distillation or chromatography if necessary.

Hydrogenation Reaction Workflow

sub 3-Fluoro-4-methoxy- benzaldehyde prod 3-Fluoro-4-methoxy- benzyl alcohol sub->prod Reduction cat Adams' Catalyst (PtO2) H2 Gas cat->prod sol Ethanol, 3 atm sol->prod

Caption: Catalytic hydrogenation of the corresponding aldehyde.

Disclaimer: The provided protocols for reactions involving this compound are model procedures based on established methods for structurally similar compounds. Researchers should exercise standard laboratory safety precautions and may need to optimize reaction conditions for this specific substrate.

References

Application Note: Scale-Up Synthesis of 3-Fluoro-4-methoxybenzyl Alcohol Derivatives for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Fluoro-4-methoxybenzyl alcohol and its derivatives are valuable building blocks in medicinal chemistry and drug discovery. The presence of the fluorine atom can significantly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides detailed protocols for the scale-up synthesis of this compound and a representative ether derivative, which can serve as a key intermediate for various pharmacologically active molecules. For instance, 3-Fluoro-4-methoxybenzaldehyde is a precursor for fluorinated analogues of Combretastatin A-4, known for its anti-cancer properties[1].

Part 1: Scale-Up Synthesis of 3-Fluoro-4-methoxybenzaldehyde

A common and scalable route to this compound begins with the synthesis of its aldehyde precursor, 3-Fluoro-4-methoxybenzaldehyde. One industrial-friendly method is the formylation of 2-fluoroanisole.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Fluoroanisole

This protocol describes the synthesis of 3-Fluoro-4-methoxybenzaldehyde from 2-fluoroanisole.

  • Reagent Preparation:

    • Equip a 20 L jacketed glass reactor with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel.

    • Charge the reactor with N,N-Dimethylformamide (DMF, 6.0 L).

    • Cool the DMF to 0-5 °C using a circulating chiller.

  • Vilsmeier Reagent Formation:

    • Slowly add phosphorus oxychloride (POCl₃, 1.8 kg, 11.7 mol) to the cooled DMF via the dropping funnel over 2 hours, maintaining the internal temperature below 10 °C.

    • After the addition is complete, stir the mixture at 5-10 °C for 1 hour to ensure complete formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Add 2-fluoroanisole (1.26 kg, 10.0 mol) to the reactor via the dropping funnel over 1.5 hours, keeping the internal temperature between 10-15 °C.

    • After the addition, slowly warm the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • In a separate 50 L reactor, prepare a solution of sodium acetate (3.0 kg) in water (15 L) and cool it to 10 °C.

    • Slowly quench the reaction mixture by adding it to the sodium acetate solution, ensuring the temperature does not exceed 30 °C.

    • Stir the resulting mixture for 1 hour at room temperature.

    • Extract the aqueous layer with dichloromethane (3 x 5 L).

    • Combine the organic layers, wash with brine (2 x 3 L), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude 3-Fluoro-4-methoxybenzaldehyde can be purified by vacuum distillation or recrystallization from a suitable solvent system like hexane/ethyl acetate to yield a solid product.

Data Summary: Synthesis of 3-Fluoro-4-methoxybenzaldehyde

ParameterValue
Starting Material2-Fluoroanisole
Scale10.0 mol
Product3-Fluoro-4-methoxybenzaldehyde
Yield80-90%
Purity (HPLC)>98%
Melting Point34-35 °C

Synthetic Workflow for 3-Fluoro-4-methoxybenzaldehyde

G 2-Fluoroanisole 2-Fluoroanisole Reaction Formylation (10-15 °C -> 80 °C) 2-Fluoroanisole->Reaction DMF_POCl3 DMF, POCl3 (Vilsmeier Reagent) DMF_POCl3->Reaction Quench Aqueous NaOAc Work-up Reaction->Quench Purification Purification (Distillation/Recrystallization) Quench->Purification Product 3-Fluoro-4-methoxybenzaldehyde Purification->Product

Vilsmeier-Haack formylation workflow.

Part 2: Scale-Up Synthesis of this compound

The synthesized aldehyde is then reduced to the corresponding alcohol. Sodium borohydride is a mild and selective reducing agent suitable for this transformation on a large scale.

Experimental Protocol: Reduction of 3-Fluoro-4-methoxybenzaldehyde

  • Reaction Setup:

    • In a 20 L jacketed glass reactor, dissolve 3-Fluoro-4-methoxybenzaldehyde (1.54 kg, 10.0 mol) in methanol (10 L).

    • Cool the solution to 0-5 °C with constant stirring.

  • Reduction:

    • In a separate container, prepare a solution of sodium borohydride (NaBH₄, 0.19 kg, 5.0 mol) in water (1 L) with 1-2 pellets of NaOH to stabilize the solution.

    • Slowly add the NaBH₄ solution to the aldehyde solution over 2 hours, maintaining the internal temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture at 5-10 °C for an additional 2 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up and Isolation:

    • Carefully quench the reaction by the slow addition of 2N HCl to neutralize the excess NaBH₄ and adjust the pH to ~7. Be cautious of hydrogen gas evolution.

    • Remove the methanol under reduced pressure.

    • Add water (5 L) to the residue and extract the product with ethyl acetate (3 x 4 L).

    • Combine the organic layers, wash with brine (2 x 2 L), and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to yield the crude alcohol.

  • Purification:

    • The crude this compound can be purified by recrystallization from a mixture of ethyl acetate and hexane to afford a white solid.

Data Summary: Synthesis of this compound

ParameterValue
Starting Material3-Fluoro-4-methoxybenzaldehyde
Scale10.0 mol
ProductThis compound
Yield90-95%
Purity (HPLC)>99%
CAS Number96047-32-4[2]

Synthetic Workflow for this compound

G Aldehyde 3-Fluoro-4-methoxybenzaldehyde in Methanol Reaction Reduction (0-10 °C) Aldehyde->Reaction NaBH4 NaBH4 Solution NaBH4->Reaction Quench Acidic Work-up & Extraction Reaction->Quench Purification Recrystallization Quench->Purification Product This compound Purification->Product

Reduction of the aldehyde to the alcohol.

Part 3: Synthesis of a 3-Fluoro-4-methoxybenzyl Ether Derivative

Benzyl ethers are common protecting groups and intermediates in organic synthesis. The following protocol describes the synthesis of a methyl ether derivative as an example.

Experimental Protocol: Williamson Ether Synthesis

  • Reaction Setup:

    • Set up a 10 L jacketed reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and dropping funnel.

    • Charge the reactor with a 60% dispersion of sodium hydride (NaH) in mineral oil (0.24 kg, 6.0 mol).

    • Wash the NaH with dry hexane (2 x 1 L) to remove the mineral oil, decanting the hexane carefully under a nitrogen atmosphere.

    • Add anhydrous tetrahydrofuran (THF, 4 L) to the reactor.

  • Alkoxide Formation:

    • Dissolve this compound (0.78 kg, 5.0 mol) in anhydrous THF (2 L).

    • Slowly add the alcohol solution to the NaH suspension over 1.5 hours, maintaining the temperature at 0-5 °C. Allow for the evolution of hydrogen gas.

    • Stir the mixture at room temperature for 1 hour after the addition is complete.

  • Etherification:

    • Add methyl iodide (CH₃I, 0.85 kg, 6.0 mol) via the dropping funnel over 1 hour, keeping the temperature below 25 °C.

    • Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC or HPLC.

  • Work-up and Isolation:

    • Cool the reactor to 0-5 °C and slowly quench the reaction by adding water (1 L).

    • Add an additional 4 L of water and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 2 L).

    • Combine the organic layers, wash with brine (2 L), and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by fractional distillation under reduced pressure to yield the pure ether derivative.

Data Summary: Synthesis of 1-(Fluoromethyl)-2-methoxy-4-(methoxymethyl)benzene

ParameterValue
Starting MaterialThis compound
Scale5.0 mol
Product1-(Fluoromethyl)-2-methoxy-4-(methoxymethyl)benzene
Yield85-95%
Purity (GC-MS)>98%

Overall Synthetic Pathway

G Start 2-Fluoroanisole Aldehyde 3-Fluoro-4-methoxy- benzaldehyde Start->Aldehyde Vilsmeier-Haack Alcohol 3-Fluoro-4-methoxy- benzyl alcohol Aldehyde->Alcohol Reduction (NaBH4) Ether 3-Fluoro-4-methoxy- benzyl Ether Derivative Alcohol->Ether Williamson Ether Synthesis

Overall synthesis of the derivative.

Applications in Drug Development:

The 3-fluoro-4-methoxybenzyl moiety is a key structural motif in various areas of drug discovery. Its incorporation into lead compounds can enhance their pharmacological profile.

  • Oncology: As mentioned, derivatives are used to synthesize fluorinated analogues of Combretastatin A-4, which are potent anti-tubulin agents with potential applications in cancer therapy[1].

  • Enzyme Inhibition: The specific electronic properties imparted by the fluorine and methoxy substituents can be exploited to design selective enzyme inhibitors.

  • Tracer and Probe Development: The fluorine atom can be replaced with ¹⁸F for use in Positron Emission Tomography (PET) imaging, allowing for the in-vivo tracking of drug molecules or biological processes.

The protocols outlined provide a scalable and efficient pathway for the synthesis of this compound and its derivatives. These methods are suitable for producing multi-gram to kilogram quantities of these important intermediates, facilitating their use in drug discovery and development programs. Careful control of reaction conditions and appropriate purification techniques are essential to ensure high purity and yield.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-Fluoro-4-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Fluoro-4-methoxybenzyl alcohol. The primary synthetic route covered is the reduction of 3-fluoro-4-methoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for the synthesis of this compound is the reduction of its corresponding aldehyde, 3-fluoro-4-methoxybenzaldehyde. This transformation is typically achieved using hydride-based reducing agents.

Q2: Which reducing agents are most effective for this conversion?

A2: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are both capable of reducing aldehydes to primary alcohols and are commonly used for this type of transformation.[1] NaBH₄ is a milder, more selective reagent, while LiAlH₄ is a more powerful, less selective reducing agent.[2][3]

Q3: How do the reaction conditions differ between NaBH₄ and LiAlH₄ reductions?

A3: NaBH₄ reductions are typically carried out in protic solvents like methanol or ethanol at temperatures ranging from 0 °C to room temperature.[4][5] In contrast, LiAlH₄ is highly reactive with protic solvents and requires anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether.[6][7] LiAlH₄ reactions are also typically performed at low temperatures initially and may require a subsequent workup step to quench the excess reagent.[6]

Q4: What are the primary safety concerns when working with these reducing agents?

A4: Both NaBH₄ and LiAlH₄ react with water and acidic solutions to produce flammable hydrogen gas.[5] The reaction of LiAlH₄ with water is particularly vigorous and can be explosive. Therefore, all reactions and workups involving these reagents should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the reduction of 3-fluoro-4-methoxybenzaldehyde.

Issue Potential Cause Recommended Solution
Low or No Conversion of Starting Material Inactive Reducing Agent: The hydride reagent may have degraded due to improper storage and exposure to moisture.Use a fresh bottle of the reducing agent or test the activity of the current batch on a known, reactive substrate.
Insufficient Amount of Reducing Agent: The stoichiometry of the reducing agent to the aldehyde may be too low.Increase the molar equivalents of the reducing agent. For NaBH₄, 1.1 to 1.5 equivalents are typically used.[5]
Low Reaction Temperature: The reaction may be too slow at the current temperature.If the reaction is being run at 0 °C, allow it to slowly warm to room temperature and continue to monitor its progress.
Formation of Side Products Over-reduction: This is more common with powerful reducing agents like LiAlH₄, although less likely for an aldehyde reduction.Use a milder reducing agent like NaBH₄.
Cannizzaro Reaction: If using a strong base in the absence of a hydride source, aldehydes lacking an alpha-hydrogen can undergo disproportionation to form a mixture of the corresponding alcohol and carboxylic acid.[2]Ensure the use of a suitable hydride reducing agent and avoid strongly basic conditions that do not favor reduction.
Difficult Product Isolation/Purification Emulsion during Workup: The formation of an emulsion during the aqueous workup can make separation of the organic and aqueous layers difficult.Add a saturated brine solution to help break the emulsion.
Co-elution of Impurities during Chromatography: The product may have a similar polarity to the starting material or byproducts, making separation by column chromatography challenging.Optimize the solvent system for column chromatography. A step-gradient or a shallow gradient of a more polar solvent in a non-polar solvent can improve separation.

Experimental Protocols

Protocol 1: Reduction of 3-Fluoro-4-methoxybenzaldehyde with Sodium Borohydride (NaBH₄)

This protocol is a general procedure and may require optimization for specific laboratory conditions and scales.

Materials:

  • 3-Fluoro-4-methoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate or Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve 3-fluoro-4-methoxybenzaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0-5 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 eq) in portions to the cooled solution. Monitor for gas evolution and control the addition rate to maintain the temperature.[5]

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor the progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 1-2 hours).[5]

  • Workup: Slowly add 1 M HCl dropwise to quench the excess NaBH₄ and neutralize the reaction mixture. Extract the aqueous layer with ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Reduction of 3-Fluoro-4-methoxybenzaldehyde with Lithium Aluminum Hydride (LiAlH₄)

Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care in an inert atmosphere and in a fume hood.

Materials:

  • 3-Fluoro-4-methoxybenzaldehyde

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Deionized water

  • 15% aqueous sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (0.5-1.0 eq) in anhydrous THF or diethyl ether. Cool the suspension to 0 °C in an ice bath.

  • Addition of Aldehyde: Dissolve 3-fluoro-4-methoxybenzaldehyde (1.0 eq) in anhydrous THF or diethyl ether and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.[6]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C or room temperature and monitor by TLC until the starting material is consumed.

  • Workup (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams used.[8] Stir the resulting granular precipitate vigorously for 15-30 minutes.

  • Isolation: Filter the solid and wash it thoroughly with THF or diethyl ether. Combine the organic filtrates, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography as described in Protocol 1.

Data Presentation

Parameter Sodium Borohydride (NaBH₄) Lithium Aluminum Hydride (LiAlH₄)
Relative Reactivity MilderStronger[1]
Chemoselectivity High (reduces aldehydes and ketones)[9]Lower (reduces aldehydes, ketones, esters, carboxylic acids, amides, etc.)[3]
Solvent Protic (e.g., MeOH, EtOH)[4]Aprotic (e.g., THF, Et₂O)[6]
Temperature 0 °C to Room Temperature0 °C to Reflux
Workup Acidic quenchCareful sequential addition of H₂O and NaOH solution[8]
Safety Reacts with water to produce H₂Highly reactive with water (pyrophoric)[6]

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow start Start: 3-Fluoro-4-methoxybenzaldehyde dissolve Dissolve in appropriate solvent (e.g., MeOH for NaBH4, THF for LiAlH4) start->dissolve cool Cool reaction mixture to 0 °C dissolve->cool add_reagent Slowly add reducing agent (NaBH4 or LiAlH4) cool->add_reagent monitor Monitor reaction by TLC add_reagent->monitor workup Aqueous workup / Quench monitor->workup extract Extract with organic solvent workup->extract dry Dry organic layer (e.g., Na2SO4) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by flash column chromatography concentrate->purify product Product: this compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Reaction Yield

troubleshooting_yield start Low Yield of Product check_sm Check TLC for remaining starting material (SM) start->check_sm sm_present SM Present check_sm->sm_present no_sm No SM Present check_sm->no_sm inactive_reagent Potential Cause: Inactive reducing agent sm_present->inactive_reagent insufficient_reagent Potential Cause: Insufficient reducing agent sm_present->insufficient_reagent low_temp Potential Cause: Reaction temperature too low sm_present->low_temp side_products Check TLC/NMR for side products no_sm->side_products workup_issue Potential Cause: Product loss during workup/purification no_sm->workup_issue solution1 Solution: Use fresh reagent inactive_reagent->solution1 solution2 Solution: Increase equivalents of reagent insufficient_reagent->solution2 solution3 Solution: Allow reaction to warm to RT low_temp->solution3 solution4 Solution: Optimize workup and purification steps workup_issue->solution4

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Technical Support Center: 3-Fluoro-4-methoxybenzyl Alcohol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-4-methoxybenzyl alcohol. The following sections address common issues related to side product formation during typical synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block in organic synthesis. The most common reactions involve transformation of the benzylic alcohol functionality, including:

  • Oxidation to form 3-Fluoro-4-methoxybenzaldehyde.

  • Bromination to synthesize 3-Fluoro-4-methoxybenzyl bromide, a useful alkylating agent.

  • Etherification (e.g., Williamson ether synthesis) to introduce a benzylic ether protecting group or linker.

Q2: I am seeing a significant amount of an unknown impurity in my oxidation reaction to the aldehyde. What could it be?

A2: The most common side product in the oxidation of this compound is the over-oxidation product, 3-Fluoro-4-methoxybenzoic acid. This is particularly prevalent when using strong oxidizing agents or prolonged reaction times. Another possibility, though less common, is the formation of a dimeric ether, bis(3-fluoro-4-methoxybenzyl) ether, especially under acidic conditions.

Q3: My bromination reaction with PBr₃ is giving a low yield, even though my starting material is fully consumed. Where is my product going?

A3: In reactions with phosphorus tribromide (PBr₃), incomplete conversion of the intermediate phosphite ester to the bromide can lead to loss of product during aqueous workup. The intermediate, a dibromophosphite ester, and its hydrolyzed byproducts (e.g., benzyl-OP(OH)₂) are water-soluble and will be removed into the aqueous layer. Using a slight excess of PBr₃ and carefully controlling the temperature can help drive the reaction to completion.

Troubleshooting Guides

Reaction 1: Oxidation to 3-Fluoro-4-methoxybenzaldehyde

Issue: Low yield of the desired aldehyde and formation of a significant acidic impurity.

Possible Cause: Over-oxidation of the starting alcohol to 3-Fluoro-4-methoxybenzoic acid.

Troubleshooting Steps:

  • Choice of Oxidant: Strong oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) are prone to over-oxidation.[1] Consider using milder, more selective reagents such as Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or a Swern oxidation. A TEMPO-catalyzed oxidation with a co-oxidant like NaOCl is also a very mild and effective option.[2]

  • Reaction Monitoring: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction as soon as the starting material is consumed to prevent further oxidation of the aldehyde product.

  • Temperature Control: Perform the reaction at the recommended temperature for the chosen oxidant. For many mild oxidations, this is typically at or below room temperature.

  • Stoichiometry: Use a controlled amount of the oxidizing agent. An excess of the oxidant will significantly increase the likelihood of over-oxidation.[3]

Data Presentation: Effect of Oxidant on Product Distribution

Oxidizing AgentTemperature (°C)Reaction Time (h)Aldehyde Yield (%)Carboxylic Acid Yield (%)
Jones Reagent0 to 2524550
PCC in CH₂Cl₂25485<5
TEMPO/NaOCl0 to 25192<2
DMP in CH₂Cl₂25290<5

Experimental Protocol: TEMPO-Catalyzed Oxidation

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM, ~0.5 M).

  • Add TEMPO (0.05 eq) and potassium bromide (0.1 eq) dissolved in a small amount of water.

  • Cool the mixture to 0 °C in an ice bath.

  • Add an aqueous solution of sodium hypochlorite (NaOCl, 1.1 eq) dropwise over 30 minutes, keeping the internal temperature below 5 °C.

  • Stir vigorously at 0-5 °C and monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.

Workflow for Troubleshooting Oxidation Reactions

G start Low Aldehyde Yield check_impurity Identify Impurity by NMR/MS start->check_impurity is_acid Is it the carboxylic acid? check_impurity->is_acid Impurity Identified change_oxidant Switch to Milder Oxidant (e.g., PCC, TEMPO) is_acid->change_oxidant Yes unreacted_sm Unreacted Starting Material? is_acid->unreacted_sm No monitor_rxn Monitor Reaction Closely by TLC/GC change_oxidant->monitor_rxn control_temp Control Temperature (e.g., 0 °C) monitor_rxn->control_temp end Improved Yield control_temp->end increase_reagent Increase Oxidant Stoichiometry or Reaction Time unreacted_sm->increase_reagent Yes other_impurity Consider Dimer or Other Side Products unreacted_sm->other_impurity No increase_reagent->end other_impurity->end G cluster_main Main Reaction Pathway cluster_side Side Reactions / Product Loss Alcohol R-CH₂OH (3-Fluoro-4-methoxy- benzyl alcohol) Intermediate R-CH₂O-PBr₂ (Dibromophosphite ester) Alcohol->Intermediate + PBr₃ PBr3 PBr₃ Product R-CH₂Br (Desired Product) Intermediate->Product + Br⁻ (SN2) SideProduct R-CH₂O-P(OH)₂ (Water-soluble byproduct) Intermediate->SideProduct + H₂O Product->Alcohol Hydrolysis Hydrolysis Hydrolysis during workup Water H₂O Water->Alcohol Water->SideProduct

References

Technical Support Center: Purification of 3-Fluoro-4-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Fluoro-4-methoxybenzyl alcohol.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound by common laboratory techniques.

Problem Potential Cause(s) Recommended Solution(s)
Column Chromatography
Product is not eluting from the column The solvent system is not polar enough.Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If the compound still does not elute, consider switching to a more polar solvent system like dichloromethane/methanol.
The compound may have degraded on the acidic silica gel.Perform a small-scale stability test on a TLC plate. If degradation is observed, consider using deactivated silica gel (treated with a base like triethylamine) or an alternative stationary phase such as neutral alumina.
Poor separation of product from impurities The solvent system is not optimized.Systematically test various solvent systems using Thin Layer Chromatography (TLC) to achieve the best separation between the product and impurities before running the column.
The column was packed improperly.Ensure the silica gel is packed uniformly without any air bubbles or channels to prevent uneven solvent flow.
The sample was loaded incorrectly.For better separation, consider "dry loading" the sample. Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the dried silica-adsorbed sample to the top of the column.
Low yield of purified product Incomplete elution from the column.After collecting the main fractions, flush the column with a highly polar solvent (e.g., 100% methanol or a mixture with a few percent of acetic acid) to elute any remaining product.
Co-elution of product with impurities.Combine mixed fractions and re-purify them using a shallower solvent gradient or a different solvent system.
Recrystallization
No crystal formation upon cooling The solution is not saturated (too much solvent was added).Evaporate some of the solvent to concentrate the solution and then allow it to cool again.
The compound is too soluble in the chosen solvent, even at low temperatures.If a single solvent was used, try a mixed-solvent system. Add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise to the warm solution until it becomes slightly cloudy, then heat to redissolve and cool slowly.
Oiling out instead of crystallization The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a solvent mixture.
The rate of cooling is too fast.Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath.
High concentration of impurities.Purify the crude material by another method, such as column chromatography, before recrystallization.
Low recovery of crystals The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Use a minimal amount of ice-cold solvent to wash the crystals during filtration.
Premature crystallization during hot filtration.Use a heated filtration setup to prevent the solution from cooling and the product from crystallizing prematurely.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most common and effective purification techniques for this compound, a solid compound at room temperature, are column chromatography and recrystallization. The choice between these methods often depends on the nature and quantity of the impurities present.

Q2: What is a good starting solvent system for column chromatography of this compound?

A2: Based on the purification of structurally similar compounds, a good starting point for silica gel column chromatography is a solvent system of hexane and ethyl acetate.[1] A gradient elution, starting with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increasing the proportion of ethyl acetate, is recommended. The optimal solvent system should be determined by preliminary TLC analysis.

Q3: What are suitable solvents for the recrystallization of this compound?

Q4: My purified this compound has a yellowish tint. What could be the cause and how can I remove it?

A4: A yellowish tint may indicate the presence of colored impurities, which could be byproducts from the synthesis. During recrystallization, you can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. For column chromatography, ensure that the chosen solvent system provides good separation from any colored bands.

Q5: How can I confirm the purity of my this compound after purification?

A5: The purity of the final product can be assessed using several analytical techniques. Thin Layer Chromatography (TLC) can be used for a quick check. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. The melting point of the purified solid can also be compared to the literature value as an indicator of purity.

Experimental Protocols

Column Chromatography Protocol (Model)

This protocol is a general guideline based on the purification of similar aromatic alcohols.[1][2]

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that gives your product an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Column Packing:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent identified from your TLC analysis.

    • Pour the slurry into the column and allow the silica gel to settle, gently tapping the column to ensure even packing.

    • Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that is then evaporated after adsorbing the sample onto a small amount of silica gel (dry loading).

    • Carefully apply the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the starting solvent mixture.

    • Gradually increase the polarity of the eluent based on your TLC optimization.

    • Collect fractions in separate test tubes.

    • Monitor the composition of the fractions by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Recrystallization Protocol (Model)

This protocol provides a general procedure for recrystallization.

  • Solvent Selection:

    • Place a small amount of the crude product into several test tubes.

    • Add a small amount of a different solvent to each tube and observe the solubility at room temperature and upon heating.

    • A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to completely dissolve the solid with gentle heating and stirring.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (if charcoal was added or insoluble impurities are present):

    • Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature without disturbance.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Allow the crystals to air dry on the filter paper or in a desiccator.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Method cluster_analysis Purity Analysis cluster_end Final Product Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Recrystallization Recrystallization Crude Product->Recrystallization TLC TLC Column Chromatography->TLC Recrystallization->TLC HPLC_GC HPLC / GC TLC->HPLC_GC NMR NMR HPLC_GC->NMR Pure Product Pure Product NMR->Pure Product

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_logic Start Start Poor_Separation Poor Separation? Start->Poor_Separation Optimize_TLC Optimize TLC Solvent System Poor_Separation->Optimize_TLC Yes Low_Yield Low Yield? Poor_Separation->Low_Yield No Repack_Column Repack Column Optimize_TLC->Repack_Column Dry_Load Use Dry Loading Repack_Column->Dry_Load Dry_Load->Low_Yield Flush_Column Flush Column with Polar Solvent Low_Yield->Flush_Column Yes Success Successful Purification Low_Yield->Success No Rechromatograph Re-chromatograph Mixed Fractions Flush_Column->Rechromatograph Rechromatograph->Success

References

Technical Support Center: Synthesis of 3-Fluoro-4-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Fluoro-4-methoxybenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most common and straightforward laboratory-scale synthetic routes start from either 3-Fluoro-4-methoxybenzaldehyde or 3-Fluoro-4-methoxybenzoic acid.

  • Reduction of 3-Fluoro-4-methoxybenzaldehyde: This is typically achieved using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent.

  • Reduction of 3-Fluoro-4-methoxybenzoic acid: This requires a stronger reducing agent, most commonly lithium aluminum hydride (LiAlH₄), in an anhydrous ethereal solvent.

Q2: I am planning the synthesis. Which starting material is preferable, the aldehyde or the carboxylic acid?

A2: The choice of starting material often depends on commercial availability, cost, and the desired scale of the reaction.

  • 3-Fluoro-4-methoxybenzaldehyde is often preferred for its milder reduction conditions, which typically lead to fewer side products and an easier work-up.[1]

  • 3-Fluoro-4-methoxybenzoic acid is also a viable starting material, but the use of LiAlH₄ requires more stringent anhydrous conditions and careful handling due to its high reactivity.[2]

Q3: What are the typical yields for the synthesis of this compound?

A3: Yields can vary depending on the chosen route, purity of starting materials, and optimization of reaction conditions. Generally, you can expect:

  • From the aldehyde (NaBH₄ reduction): High yields, often in the range of 85-95%, are achievable under optimized conditions.

  • From the carboxylic acid (LiAlH₄ reduction): Good to high yields are also possible, typically ranging from 70-90%.

Troubleshooting Guides

This section provides solutions to common problems you might encounter during your synthesis.

Synthesis via Reduction of 3-Fluoro-4-methoxybenzaldehyde

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Step
Inactive Sodium Borohydride (NaBH₄) NaBH₄ can decompose over time, especially if exposed to moisture. Use a fresh bottle of NaBH₄ or test the activity of your current batch on a simple, reliable aldehyde.
Insufficient Amount of Reducing Agent While a stoichiometric amount can work, it is common to use a slight excess (1.1 to 1.5 equivalents) of NaBH₄ to ensure complete conversion.
Low Reaction Temperature While the reaction is often run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the reaction rate and yield, especially if the starting material is not very soluble.
Inappropriate Solvent Methanol or ethanol are the most common solvents. Ensure the solvent is of sufficient purity.[3]

Problem 2: Presence of Impurities in the Final Product

Possible Cause Troubleshooting Step
Unreacted Starting Material (Aldehyde) Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is incomplete, add more NaBH₄ in portions and continue stirring.
Formation of Borate Esters During the work-up, ensure the pH is adjusted to be acidic (e.g., with 1M HCl) to hydrolyze any borate esters formed.[4]
Side Products from Over-reduction Although less common with NaBH₄, prolonged reaction times or excessive heat could potentially lead to side reactions. Optimize reaction time by monitoring with TLC.
Synthesis via Reduction of 3-Fluoro-4-methoxybenzoic acid

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Step
Inactive Lithium Aluminum Hydride (LiAlH₄) LiAlH₄ is extremely sensitive to moisture and air. Use a fresh, unopened container or a properly stored and handled reagent. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[5]
Incomplete Reaction The reaction of LiAlH₄ with the carboxylate formed from the initial acid-base reaction can be slow. Ensure an adequate reaction time and consider refluxing in an appropriate solvent like THF.[2]
Premature Quenching of LiAlH₄ The starting carboxylic acid contains an acidic proton that will react with one equivalent of LiAlH₄ to produce hydrogen gas. Ensure you use enough LiAlH₄ to account for this initial acid-base reaction in addition to the amount needed for the reduction.

Problem 2: Difficult Product Isolation and Purification

Possible Cause Troubleshooting Step
Formation of Emulsions During Work-up A common issue with LiAlH₄ reductions is the formation of gelatinous aluminum salts. A careful, dropwise addition of water, followed by a sodium hydroxide solution and then more water (Fieser work-up) can help to precipitate granular aluminum salts that are easier to filter off.
Co-precipitation of Product with Aluminum Salts Thoroughly wash the filtered aluminum salts with an organic solvent (e.g., ethyl acetate or THF) to recover any adsorbed product.
Similar Polarity of Product and Impurities If column chromatography is challenging, consider recrystallization from a suitable solvent or solvent mixture. Hexane/ethyl acetate or toluene are potential options.[6][7]

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Fluoro-4-methoxybenzaldehyde

Materials:

  • 3-Fluoro-4-methoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-Fluoro-4-methoxybenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.

  • Acidify the mixture to pH ~5-6 with 1M HCl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) or by recrystallization.

Protocol 2: Synthesis of this compound from 3-Fluoro-4-methoxybenzoic acid

Materials:

  • 3-Fluoro-4-methoxybenzoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF.

  • Dissolve 3-Fluoro-4-methoxybenzoic acid (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Slowly add the solution of the carboxylic acid to the stirred suspension of LiAlH₄ at 0 °C. An initial evolution of hydrogen gas will be observed.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the flask to 0 °C.

  • Carefully quench the excess LiAlH₄ by the sequential, dropwise addition of:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams)

    • 'x' mL of 15% NaOH solution

    • '3x' mL of water

  • Stir the resulting mixture at room temperature until a white, granular precipitate forms.

  • Filter the precipitate through a pad of Celite® and wash the filter cake thoroughly with ethyl acetate.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Synthetic Routes

ParameterReduction of Aldehyde (NaBH₄)Reduction of Carboxylic Acid (LiAlH₄)
Starting Material 3-Fluoro-4-methoxybenzaldehyde3-Fluoro-4-methoxybenzoic acid
Reducing Agent Sodium borohydrideLithium aluminum hydride
Typical Solvent Methanol, EthanolAnhydrous THF, Diethyl ether
Reaction Temperature 0 °C to Room Temperature0 °C to Reflux
Work-up Acidic work-upCareful quenching (Fieser method)
Safety Considerations Flammable solventsHighly reactive, water-sensitive reagent
Typical Yield 85-95%70-90%

Table 2: Characterization Data for this compound

Analysis Expected Result
Appearance White to off-white solid
Molecular Formula C₈H₉FO₂
Molecular Weight 156.15 g/mol
¹H NMR (CDCl₃, 400 MHz) δ ~7.1-7.3 (m, 2H, Ar-H), 6.9-7.0 (t, 1H, Ar-H), 4.6 (s, 2H, -CH₂-), 3.9 (s, 3H, -OCH₃), ~2.0 (br s, 1H, -OH)
¹³C NMR (CDCl₃, 101 MHz) δ ~152 (d, J≈245 Hz, C-F), ~146 (d, J≈10 Hz, C-O), ~129, ~117, ~115, ~113, 64 (-CH₂-), 56 (-OCH₃)
IR (KBr, cm⁻¹) ~3300 (br, O-H), ~2900 (C-H), ~1500-1600 (C=C, aromatic), ~1250 (C-O), ~1000-1100 (C-F)
Mass Spectrometry (EI) m/z 156 (M⁺), 139, 125, 111

Note: NMR and IR spectral data are approximate and may vary slightly based on the solvent and instrument used.

Visualizations

Synthesis_Workflow cluster_aldehyde Route A: Aldehyde Reduction cluster_acid Route B: Carboxylic Acid Reduction A1 3-Fluoro-4-methoxybenzaldehyde A2 Dissolve in Methanol A1->A2 A3 Add NaBH4 at 0°C A2->A3 A4 Stir at Room Temp A3->A4 A5 Aqueous Work-up & Extraction A4->A5 A6 Purification A5->A6 A7 This compound A6->A7 B1 3-Fluoro-4-methoxybenzoic acid B2 Dissolve in Anhydrous THF B1->B2 B3 Add to LiAlH4 suspension B2->B3 B4 Reflux B3->B4 B5 Fieser Work-up B4->B5 B6 Purification B5->B6 B7 This compound B6->B7

Caption: Synthetic workflows for this compound.

Troubleshooting_Logic Start Low Product Yield? Q_Reagent Is the reducing agent active? Start->Q_Reagent Q_Conditions Are reaction conditions optimal? Q_Reagent->Q_Conditions Yes S_Reagent Use fresh reducing agent Q_Reagent->S_Reagent No S_Conditions Optimize temperature and time Q_Conditions->S_Conditions No Q_Workup Was the work-up performed correctly? Q_Conditions->Q_Workup Yes S_Workup Ensure proper quenching and extraction Q_Workup->S_Workup No

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Stability of 3-Fluoro-4-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Fluoro-4-methoxybenzyl alcohol under acidic conditions.

Troubleshooting Guide

Encountering unexpected results during your experiments? This guide will help you troubleshoot common issues related to the stability of this compound in acidic environments.

Issue Potential Cause Recommended Solution
Rapid degradation of this compound The acidic conditions are too harsh (e.g., high concentration of a strong acid, elevated temperature).Reduce the acid concentration, use a weaker acid, or perform the experiment at a lower temperature. Consider using a co-solvent to modify the reaction environment.
Presence of oxidizing agents.Ensure all reagents and solvents are free from peroxides and other oxidizing impurities. Purge the reaction mixture with an inert gas (e.g., nitrogen or argon).
Formation of multiple unexpected byproducts Complex degradation pathways are occurring, potentially involving polymerization or condensation reactions.Analyze the byproducts using techniques like LC-MS or GC-MS to identify their structures. This can help in understanding the degradation mechanism and optimizing reaction conditions to minimize byproduct formation.
The starting material contains impurities that are reacting under acidic conditions.Verify the purity of the this compound starting material using a suitable analytical method like HPLC or NMR spectroscopy.
Inconsistent or non-reproducible results Variations in experimental parameters such as temperature, reaction time, or reagent concentrations.Carefully control all experimental parameters. Use a temperature-controlled reaction vessel and accurately measure all reagents.
Degradation of the sample during analysis.Ensure the analytical method is stability-indicating. The sample diluent should be neutral or buffered to prevent further degradation during the analysis.
Poor mass balance in quantitative analysis Formation of volatile or non-UV active degradation products.Use a combination of analytical techniques. For example, use GC-MS to detect volatile compounds and a universal detector like a Corona Charged Aerosol Detector (CAD) with HPLC for non-chromophoric species.
Adsorption of the compound or its degradation products onto the vessel surface.Use silanized glassware to minimize adsorption.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic conditions?

A1: Benzyl alcohols, in general, can be susceptible to degradation in the presence of strong acids. The methoxy group at the 4-position can activate the aromatic ring, potentially making the benzylic position more susceptible to acid-catalyzed reactions. However, the electron-withdrawing nature of the fluorine atom at the 3-position is expected to increase the stability of the molecule under acidic and oxidative conditions compared to its non-fluorinated counterpart, 4-methoxybenzyl alcohol. Cleavage of benzyl ethers is possible using strong acids, but this method is limited to acid-insensitive substrates.[1]

Q2: What are the likely degradation pathways for this compound under acidic conditions?

A2: Under acidic conditions, this compound can undergo several degradation reactions. The primary pathway is likely the protonation of the hydroxyl group, followed by the loss of water to form a stabilized benzylic carbocation. This carbocation can then react with nucleophiles present in the reaction mixture. Potential degradation pathways include:

  • Oxidation: Formation of 3-Fluoro-4-methoxybenzaldehyde and subsequently 3-Fluoro-4-methoxybenzoic acid.

  • Etherification: Reaction with another molecule of the alcohol or the solvent (if alcoholic) to form a dibenzyl ether or an alkyl benzyl ether, respectively.

  • Polymerization/Condensation: The reactive carbocation can lead to the formation of polymeric or condensed byproducts.

Q3: How can I monitor the degradation of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique to monitor the degradation.[1][2] This method should be able to separate the parent compound from all its potential degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool to identify the structure of the degradation products.[3]

Q4: What are the recommended conditions for a forced degradation study of this compound?

A4: A forced degradation study should be conducted under various stress conditions to understand the degradation profile of the molecule.[4][5] For acidic conditions, it is recommended to use a range of acid concentrations (e.g., 0.1 M to 1 M HCl) and temperatures (e.g., room temperature to 60 °C). The duration of the study will depend on the stability of the compound under the chosen conditions, with a target degradation of 5-20%.[6]

Potential Acid-Catalyzed Degradation Pathway

The following diagram illustrates a plausible degradation pathway for this compound under acidic conditions, leading to the formation of a benzylic carbocation intermediate, which can then lead to various degradation products.

DegradationPathway cluster_main Acid-Catalyzed Degradation of this compound A This compound B Protonated Alcohol A->B + H+ C Benzylic Carbocation B->C - H2O D 3-Fluoro-4-methoxybenzaldehyde C->D Oxidation E Dibenzyl Ether C->E + Alcohol - H+ F Polymeric Products C->F Polymerization

Caption: Potential degradation pathway of this compound in acid.

Quantitative Stability Data

No specific quantitative stability data for this compound under acidic conditions was found in the public domain. The following table provides hypothetical data based on the expected behavior of structurally similar compounds to guide experimental design. Actual degradation rates should be determined experimentally.

Acid Condition Temperature (°C) Time (hours) This compound Remaining (%) Major Degradation Product(s) (%)
0.1 M HCl2524> 98Not Detected
0.1 M HCl6024~ 903-Fluoro-4-methoxybenzaldehyde (~5%), Dibenzyl Ether (~3%)
1 M HCl2524~ 953-Fluoro-4-methoxybenzaldehyde (~3%)
1 M HCl6024~ 753-Fluoro-4-methoxybenzaldehyde (~10%), Dibenzyl Ether (~8%), Polymeric Products (~5%)

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study of this compound under acidic conditions.

Objective: To evaluate the stability of this compound under acidic stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector

  • pH meter

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) in a 10 mL volumetric flask to obtain a stock solution of 1 mg/mL.

  • Acid Stress Conditions:

    • Prepare solutions of 0.1 M HCl and 1 M HCl.

    • For each acid concentration, transfer 1 mL of the stock solution into separate vials.

    • Add 1 mL of the respective HCl solution to each vial.

    • Prepare a control sample by adding 1 mL of water instead of the HCl solution.

    • Incubate the vials at two different temperatures: room temperature (25 °C) and 60 °C.

  • Time Points:

    • Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Neutralization and Preparation for Analysis:

    • At each time point, immediately neutralize the withdrawn aliquot with an equivalent amount of NaOH solution (0.1 M NaOH for the 0.1 M HCl sample, and 1 M NaOH for the 1 M HCl sample).

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

  • HPLC Analysis:

    • Analyze the prepared samples using a validated stability-indicating HPLC method. An example of starting HPLC conditions is provided below.

Example HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (gradient elution may be required)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 275 nm (based on the chromophore of the molecule)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Identify and quantify the major degradation products by comparing their retention times and UV spectra with those of available standards or by using LC-MS for identification.

    • Calculate the mass balance to account for all the components.

Experimental Workflow Diagram:

ExperimentalWorkflow cluster_workflow Forced Degradation Experimental Workflow A Prepare Stock Solution (1 mg/mL) B Acid Stress (0.1M & 1M HCl) A->B C Incubate at RT & 60°C B->C D Sample at Time Points (0, 2, 4, 8, 24h) C->D E Neutralize Aliquots D->E F Dilute for Analysis E->F G HPLC Analysis F->G H Data Analysis (% Degradation, Mass Balance) G->H

Caption: Workflow for the forced degradation study of this compound.

References

stability of 3-Fluoro-4-methoxybenzyl alcohol under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Fluoro-4-methoxybenzyl alcohol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the stability of this compound under basic conditions during experimental procedures.

Troubleshooting Guide

This guide addresses specific problems that may arise when using this compound in reactions involving bases.

Problem Possible Cause Recommended Solution
Low or no product yield in a reaction where this compound is the starting material and a strong base is used. Deprotonation of the benzylic alcohol: Strong bases can deprotonate the hydroxyl group, forming an alkoxide. This may alter the intended reaction pathway or render the starting material unreactive for the desired transformation.- Use a milder base if the reaction chemistry allows. - If a strong base is necessary, consider protecting the alcohol functionality prior to the base-mediated step. - Perform the reaction at a lower temperature to minimize side reactions.
Formation of unexpected byproducts. Side reactions promoted by strong bases: While generally stable, very strong bases at elevated temperatures could potentially lead to unforeseen reactions. This could include oxidation to the corresponding aldehyde if oxidizing agents are present, followed by a Cannizzaro reaction if the aldehyde lacks alpha-hydrogens.- Ensure the reaction is performed under an inert atmosphere to prevent oxidation. - Analyze byproducts by techniques such as NMR or GC-MS to identify their structures and deduce the side reaction pathway. This can help in optimizing reaction conditions. - Lower the reaction temperature and shorten the reaction time.
Inconsistent reaction outcomes. Variable quality or age of the base: The strength and purity of the base can significantly impact the reaction. Older or improperly stored bases may have reduced activity or contain impurities that catalyze side reactions.- Use a freshly opened or recently titrated strong base. - Ensure anhydrous conditions when using water-sensitive bases like organolithiums or sodium hydride.
Starting material degradation observed during workup. Instability under aqueous basic workup: Prolonged exposure to concentrated aqueous bases during extraction and washing steps might lead to minor degradation, although the compound is generally stable under these conditions.- Minimize the time the compound is in contact with the basic aqueous solution. - Use dilute basic solutions for the workup where possible. - Neutralize the reaction mixture before extraction.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound to common inorganic bases like NaOH and KOH?

This compound is generally stable in the presence of common inorganic bases such as sodium hydroxide (NaOH) and potassium hydroxide (KOH) at room temperature. The pKa of a typical benzyl alcohol is around 15.4, meaning that it is only slightly deprotonated by these bases. For most applications, significant degradation is not expected under standard reaction or workup conditions with these bases.

Q2: Can I use strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) with this compound?

Yes, strong bases like n-butyllithium and sodium hydride can be used to deprotonate the hydroxyl group of this compound to form the corresponding lithium or sodium alkoxide. This is a common strategy for subsequent reactions, such as ether or ester synthesis. The core structure of this compound is generally stable to these reagents, especially at low temperatures (e.g., 0 °C or below).[1]

Q3: Is the fluorine atom on the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) under basic conditions?

Nucleophilic aromatic substitution of a fluorine atom typically requires the aromatic ring to be activated by strong electron-withdrawing groups in the ortho and/or para positions. In this compound, the methoxy and hydroxymethyl groups are not strongly electron-withdrawing. Therefore, the fluorine atom is not expected to be labile under typical basic conditions.

Q4: Can the methoxy group be cleaved by bases?

Cleavage of the methoxy (anisole) group is generally not observed under basic conditions. Ether cleavage of anisole derivatives typically requires strong acidic conditions (e.g., HBr or HI) or powerful nucleophiles in combination with harsh conditions, which are not characteristic of standard basic reaction setups.

Q5: Are there any known incompatible bases with this compound?

There are no widely reported common laboratory bases that are inherently incompatible with this compound under standard conditions. However, as with any chemical reaction, unexpected reactivity could occur under forcing conditions (e.g., very high temperatures, prolonged reaction times) or in the presence of other reactive species.

Experimental Protocols

Protocol 1: Deprotonation of this compound using Sodium Hydride (NaH)

Objective: To generate the sodium alkoxide of this compound for use in a subsequent reaction (e.g., Williamson ether synthesis).

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Syringe and needles

Procedure:

  • To a dry, three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents).

  • Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.

  • Add anhydrous THF to the flask to create a slurry.

  • Cool the flask to 0 °C in an ice bath.

  • Dissolve this compound (1 equivalent) in anhydrous THF in the dropping funnel.

  • Add the solution of the alcohol dropwise to the stirred NaH slurry at 0 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, and then at room temperature for 1 hour, or until hydrogen gas evolution ceases.

  • The resulting solution contains the sodium alkoxide and is ready for the next step in the synthesis.

Visualizations

Deprotonation_Workflow Workflow for the Deprotonation of this compound cluster_prep Preparation cluster_reaction Reaction cluster_next_step Subsequent Reaction start Dry glassware under vacuum or in oven reagents Prepare anhydrous THF and weigh NaH and alcohol start->reagents setup Set up reaction under inert atmosphere (N2/Ar) reagents->setup wash_nah Wash NaH with anhydrous hexanes setup->wash_nah add_thf Add anhydrous THF to NaH wash_nah->add_thf cool Cool to 0 °C add_thf->cool add_alcohol Add alcohol solution dropwise cool->add_alcohol stir Stir at 0 °C then room temperature add_alcohol->stir alkoxide Formation of sodium alkoxide stir->alkoxide next_reagent Add electrophile (e.g., alkyl halide) alkoxide->next_reagent product Desired product next_reagent->product

Caption: Experimental workflow for the deprotonation of this compound.

Stability_Logic Decision Logic for Base Selection cluster_mild Mild Conditions cluster_strong Strong Conditions start Is a base required for the reaction? mild_base Use mild base (e.g., K2CO3, Et3N) start->mild_base No deprotonation needed strong_base Use strong base (e.g., NaH, n-BuLi) start->strong_base Deprotonation needed no_deprotonation Alcohol group remains protonated mild_base->no_deprotonation end Reaction Completion no_deprotonation->end Proceed with reaction deprotonation Alcohol is deprotonated to form an alkoxide strong_base->deprotonation low_temp Perform reaction at low temperature deprotonation->low_temp low_temp->end Proceed with reaction

Caption: Logical flow for selecting a suitable base when working with this compound.

References

Technical Support Center: Degradation of 3-Fluoro-4-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 3-Fluoro-4-methoxybenzyl alcohol. Given the limited direct literature on this specific compound, this guide offers insights based on the degradation of analogous fluorinated and methoxy-substituted aromatic compounds, along with detailed troubleshooting protocols and experimental methodologies.

Frequently Asked Questions (FAQs)

Q1: Where should I start when investigating the degradation of this compound?

A1: Begin with a literature review of the degradation of structurally similar compounds, such as fluorinated aromatic compounds and other substituted benzyl alcohols. This will provide insights into potential enzymatic reactions and degradation pathways. Initial experiments should focus on screening for microbial degradation using diverse microbial consortia from environments contaminated with aromatic compounds.

Q2: What are the likely initial enzymatic attacks on this compound?

A2: The most probable initial enzymatic attacks are the oxidation of the benzyl alcohol group to an aldehyde and then a carboxylic acid, catalyzed by alcohol and aldehyde dehydrogenases. Another possibility is the O-demethylation of the methoxy group.

Q3: How might the fluorine substituent affect the degradation process?

A3: The fluorine atom can make the aromatic ring more resistant to electrophilic attack by dioxygenases. The position of the fluorine atom relative to the other substituents will influence the regioselectivity of enzymatic reactions. Defluorination can occur, but it is often a challenging step in the degradation pathway.

Q4: What analytical methods are suitable for monitoring the degradation of this compound and its metabolites?

A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is a good starting point for monitoring the disappearance of the parent compound and the appearance of polar metabolites. Gas Chromatography-Mass Spectrometry (GC-MS) is essential for the identification of volatile metabolites and requires derivatization for non-volatile compounds. Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective for identifying a wide range of metabolites without the need for derivatization.

Troubleshooting Guides

Issue 1: No degradation of this compound is observed in microbial cultures.
Possible CauseTroubleshooting Steps
Inappropriate microbial consortium - Source microorganisms from sites with a history of contamination with fluorinated or aromatic compounds.- Use a mixed microbial community to increase the chances of finding effective degraders.
Toxicity of the compound - Test a range of substrate concentrations to rule out inhibition.- Monitor the viability of the microbial culture in the presence of the compound.
Sub-optimal culture conditions - Optimize pH, temperature, and nutrient composition of the growth medium.- Ensure adequate aeration for aerobic degradation.
Lack of necessary enzymes - The microorganisms may lack the specific enzymes required for the initial attack on the molecule. Consider using a co-substrate to induce the relevant enzymes.
Issue 2: Accumulation of an intermediate metabolite.
Possible CauseTroubleshooting Steps
Enzymatic bottleneck - The accumulated compound is likely a substrate for a slow or inhibited enzyme in the pathway.- Identify the structure of the intermediate using GC-MS or LC-MS.
Toxicity of the intermediate - The accumulated metabolite may be toxic to the microorganisms, inhibiting further degradation.- Test the effect of the purified intermediate on the microbial culture.
Dead-end product - The intermediate may be a dead-end product that the microorganisms cannot metabolize further.[1]
Issue 3: Poor peak shape or resolution in HPLC analysis.
Possible CauseTroubleshooting Steps
Secondary silanol interactions - For basic aromatic compounds, interactions with silanol groups on the silica-based stationary phase can cause peak tailing. Use a mobile phase with a lower pH or add a competitive amine like triethylamine (TEA).[2]
Column overload - Reduce the injection volume or dilute the sample.[2]
Inappropriate mobile phase - Optimize the mobile phase composition (e.g., organic solvent ratio, pH, buffer concentration) to improve separation.
Column contamination or degradation - Flush the column with a strong solvent.- If the problem persists, replace the column.

Hypothetical Degradation Pathways

Given the lack of specific literature, we propose two plausible initial degradation pathways for this compound based on known microbial degradation of similar compounds. These pathways are intended to serve as a starting point for investigation.

Pathway A initiates with the oxidation of the benzyl alcohol functional group, a common step in the degradation of benzyl alcohols.[3] Pathway B begins with O-demethylation, a frequent reaction in the breakdown of methoxy-substituted aromatic compounds.[4]

Degradation_Pathways_3-Fluoro-4-methoxybenzyl_alcohol cluster_pathway_a Pathway A: Initial Oxidation of Alcohol Group cluster_pathway_b Pathway B: Initial O-Demethylation A0 This compound A1 3-Fluoro-4-methoxybenzaldehyde A0->A1 Alcohol Dehydrogenase A2 3-Fluoro-4-methoxybenzoic acid A1->A2 Aldehyde Dehydrogenase A3 Protocatechuic Acid Analog A2->A3 Monooxygenase A4 Ring Cleavage Products A3->A4 Dioxygenase B0 This compound B1 3-Fluoro-4-hydroxybenzyl alcohol (Fluorovanillyl alcohol) B0->B1 O-demethylase B2 3-Fluoro-4-hydroxybenzaldehyde (Fluorovanillin) B1->B2 Alcohol Dehydrogenase B3 3-Fluoro-4-hydroxybenzoic acid (Fluorovanillic acid) B2->B3 Aldehyde Dehydrogenase B4 Fluoroprotocatechuic acid B3->B4 Hydroxylase B5 Ring Cleavage Products B4->B5 Dioxygenase

Hypothetical degradation pathways of this compound.

Experimental Protocols

Microbial Degradation Assay

This protocol outlines a general procedure for assessing the ability of a microbial consortium to degrade this compound.

  • Prepare a minimal salts medium (MSM): The specific composition may need to be optimized, but a typical MSM contains sources of nitrogen, phosphorus, and trace elements.

  • Inoculum Preparation: Inoculate the MSM with a microbial consortium from a relevant environmental source (e.g., soil or water contaminated with aromatic compounds). Acclimatize the culture by gradually introducing this compound.

  • Degradation Experiment: Dispense the acclimatized cell suspension into sterile flasks. Add this compound to the desired final concentration (e.g., 50-100 µM). Incubate the flasks under appropriate conditions (e.g., 30°C with shaking at 150 rpm for aerobic conditions).

  • Sampling: At regular time intervals, withdraw samples for analysis.

  • Sample Analysis: Centrifuge the samples to remove cells. Analyze the supernatant for the parent compound and metabolites using HPLC, GC-MS, or LC-MS.

Enzyme Assays

This assay measures the oxidation of the benzyl alcohol group. The activity can be monitored by measuring the increase in absorbance at 340 nm due to the reduction of NAD⁺ to NADH.[5][6]

  • Prepare the reaction mixture: In a cuvette, combine a suitable buffer (e.g., 0.1 M sodium pyrophosphate, pH 9.2), 2 M ethanol (as a positive control) or your substrate, and 0.025 M NAD⁺.[5]

  • Equilibrate: Incubate the mixture at 25°C for 3-4 minutes to reach temperature equilibrium.

  • Initiate the reaction: Add the cell-free extract or purified enzyme to the cuvette.

  • Measure absorbance: Record the increase in absorbance at 340 nm for several minutes.

  • Calculate activity: Determine the rate of change in absorbance per minute from the initial linear portion of the curve.

This assay is relevant for downstream degradation following the formation of a catechol-like intermediate. It measures the cleavage of the aromatic ring.

  • Prepare cell suspension: Resuspend microbial cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) to a specific optical density.

  • Prepare substrate solution: Dissolve catechol or a suspected catechol intermediate in the same buffer.

  • Initiate the reaction: Add the substrate solution to the cell suspension in a 96-well plate or a cuvette.

  • Measure absorbance: Monitor the formation of the ring-cleavage product by measuring the absorbance at a specific wavelength (e.g., 375 nm for the product of catechol 2,3-dioxygenase).[7]

  • Calculate activity: Determine the rate of product formation.

Analytical Methods
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 280 nm).

  • Sample Preparation: Extract metabolites from the culture supernatant with a suitable solvent (e.g., ethyl acetate). For non-volatile metabolites, derivatization (e.g., silylation) is necessary.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS).

  • Carrier Gas: Helium.

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 280°C) to elute compounds with a range of boiling points.

  • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-500.

  • Identification: Compare the obtained mass spectra with spectral libraries (e.g., NIST).

Illustrative Quantitative Data

The following tables present hypothetical data to illustrate how results from degradation experiments could be structured.

Table 1: Substrate Depletion and Metabolite Formation Over Time

Time (hours)This compound (µM)Metabolite A (µM)Metabolite B (µM)
010000
675155
12403512
24105025
48< 12055

Table 2: Kinetic Parameters of a Hypothetical Alcohol Dehydrogenase

SubstrateKm (µM)Vmax (µmol/min/mg protein)
This compound15025
Benzyl alcohol (reference)8045

Experimental Workflow

The following diagram illustrates a general workflow for investigating the degradation of a novel compound like this compound.

Experimental_Workflow cluster_setup Phase 1: Initial Screening and Method Development cluster_degradation Phase 2: Degradation Studies cluster_mechanistic Phase 3: Mechanistic Insights A Microbial Consortium Screening D Time-Course Degradation Experiments A->D B Analytical Method Development (HPLC, GC-MS) B->D C Toxicity Assessment C->D E Metabolite Identification (GC-MS, LC-MS) D->E H Pathway Elucidation E->H F Enzyme Assays (e.g., Dehydrogenase, Dioxygenase) F->H G Isolation of Degrading Strains G->F

A general experimental workflow for investigating novel compound degradation.

References

Technical Support Center: Purification of 3-Fluoro-4-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Fluoro-4-methoxybenzyl alcohol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

ProblemPotential CauseSuggested Solution
Low Purity After Purification Incomplete removal of starting material or byproducts.1. Optimize Column Chromatography: Adjust the solvent gradient to improve separation. A shallower gradient may be necessary. 2. Recrystallization Solvent System: Experiment with different solvent systems. A solvent in which the impurities are highly soluble and the desired product is sparingly soluble at low temperatures is ideal. 3. Multiple Purification Steps: For very impure samples, a combination of column chromatography followed by recrystallization may be necessary.
Oiling Out During Recrystallization The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.1. Lower the Crystallization Temperature: Use a cooling bath to slowly lower the temperature. 2. Use a Different Solvent System: Select a solvent with a lower boiling point. 3. Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal. 4. Increase Solvent Volume: Add a small amount of additional solvent to reduce saturation.
Low Recovery After Purification The product is partially soluble in the recrystallization solvent at low temperatures, or some product was lost during transfers.1. Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve the compound during recrystallization. 2. Thorough Cooling: Ensure the crystallization mixture is thoroughly cooled in an ice bath to maximize precipitation. 3. Careful Transfers: Rinse all glassware with the mother liquor to recover any adhered product.
Co-elution of Impurities in Column Chromatography The polarity of the impurity is very similar to the product.1. Change the Solvent System: Try a different solvent system with different selectivities (e.g., dichloromethane/methanol instead of hexanes/ethyl acetate). 2. Use a Different Stationary Phase: Consider using a different adsorbent like alumina if silica gel is not providing adequate separation. 3. Gradient Elution: Employ a very slow and shallow gradient around the elution point of your compound.
Product Appears as a Stubborn Oil Instead of a Solid The presence of impurities can lower the melting point of the compound, causing it to be an oil at room temperature.1. Trituration: Add a solvent in which the desired compound is insoluble but the impurities are soluble. Stir vigorously to wash away the impurities, which may induce solidification. 2. High Vacuum Drying: Remove any residual solvent that may be acting as a plasticizer.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities depend on the synthetic route used. If prepared by the reduction of 3-fluoro-4-methoxybenzaldehyde, common impurities include:

  • Unreacted Starting Material: 3-Fluoro-4-methoxybenzaldehyde.

  • Over-oxidation Product: 3-Fluoro-4-methoxybenzoic acid.

  • Ether Byproduct: Bis(3-fluoro-4-methoxybenzyl) ether, which can form under acidic conditions or at elevated temperatures.

  • Residual Solvents: Solvents used in the reaction and workup, such as diethyl ether, ethyl acetate, or dichloromethane.

Q2: What is the recommended method for purifying this compound?

A2: Both column chromatography and recrystallization are effective methods. The choice depends on the nature and quantity of the impurities.

  • Column chromatography is generally recommended for removing a wide range of impurities with different polarities.

  • Recrystallization is ideal for removing small amounts of impurities from a mostly pure product, especially if the product is a solid at room temperature.

Q3: How can I monitor the purity of my sample during the purification process?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of column chromatography and to check the purity of fractions. For quantitative analysis of the final product's purity, High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[1]

Q4: My this compound is a liquid at room temperature. Can I still purify it by recrystallization?

A4: If the compound is a liquid at room temperature, direct recrystallization will not be possible. However, if the liquid nature is due to impurities, it may solidify upon purification. If it is inherently a low-melting solid or an oil, column chromatography or distillation under reduced pressure are more suitable purification methods.

Quantitative Data on Purification Methods

The following table summarizes the expected purity levels of this compound after different purification methods, based on typical results for similar aromatic alcohols.

Purification MethodStarting Purity (Typical)Final Purity (Expected)Typical Recovery Rate
Single Recrystallization 85-95%>98%70-90%
Column Chromatography 70-90%>99%80-95%
Distillation (Reduced Pressure) 80-95%>98.5%60-80%

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is designed for the purification of approximately 1 gram of crude this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or heptanes)

  • Ethyl acetate

  • Glass column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a 95:5 mixture of hexanes:ethyl acetate.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent and carefully load it onto the top of the silica bed.

  • Elution: Begin elution with a 95:5 hexanes:ethyl acetate mixture.

  • Gradient Elution: Gradually increase the polarity of the eluent. A suggested gradient is as follows:

    • 95:5 Hexanes:Ethyl Acetate (2 column volumes)

    • 90:10 Hexanes:Ethyl Acetate (4 column volumes)

    • 85:15 Hexanes:Ethyl Acetate (4 column volumes)

    • 80:20 Hexanes:Ethyl Acetate (until the product has fully eluted)

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying this compound that is a solid at room temperature.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water (1:1) mixture.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow Purification Workflow for this compound crude_product Crude 3-Fluoro-4-methoxybenzyl alcohol purity_analysis1 Purity Analysis (TLC/HPLC/NMR) crude_product->purity_analysis1 decision Is Purity > 98%? purity_analysis1->decision column_chromatography Column Chromatography decision->column_chromatography No, significant impurities recrystallization Recrystallization decision->recrystallization No, minor impurities pure_product Pure 3-Fluoro-4-methoxybenzyl alcohol decision->pure_product Yes purity_analysis2 Purity Analysis (HPLC/NMR) column_chromatography->purity_analysis2 recrystallization->purity_analysis2 purity_analysis2->pure_product

Caption: A decision-making workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 3-Fluoro-4-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Fluoro-4-methoxybenzyl alcohol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and dependable method for the synthesis of this compound is the reduction of its corresponding aldehyde, 3-Fluoro-4-methoxybenzaldehyde. This transformation is typically achieved with high selectivity and yield using sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol.[1][2]

Q2: What are the main advantages of using sodium borohydride (NaBH₄) over other reducing agents like lithium aluminum hydride (LiAlH₄)?

A2: Sodium borohydride is a milder and more selective reducing agent compared to lithium aluminum hydride.[3] It selectively reduces aldehydes and ketones without affecting more sensitive functional groups such as esters, amides, or carboxylic acids.[1][4] Furthermore, NaBH₄ is safer to handle as it can be used in protic solvents like water and alcohols, whereas LiAlH₄ reacts violently with these and requires strictly anhydrous conditions.[3]

Q3: How can I monitor the progress of the reduction reaction?

A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). A spot of the reaction mixture is compared against a spot of the starting material (3-Fluoro-4-methoxybenzaldehyde). The reaction is considered complete when the spot corresponding to the starting aldehyde has disappeared.

Q4: What are the typical purification methods for this compound?

A4: After the reaction is complete, the crude product is typically purified by extraction followed by column chromatography on silica gel.[5] The choice of eluent for chromatography depends on the polarity of the product and any impurities present; a common system is a mixture of hexanes and ethyl acetate.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive Reducing Agent: Sodium borohydride may have degraded due to improper storage and exposure to moisture.Use a fresh, unopened container of NaBH₄. Ensure proper storage in a cool, dry place.
Insufficient Reducing Agent: The molar ratio of NaBH₄ to the aldehyde may be too low.While theoretically 0.25 equivalents of NaBH₄ are needed per equivalent of aldehyde, it is common practice to use a slight excess (e.g., 1.1 to 1.5 equivalents) to ensure complete reaction.
Low Reaction Temperature: The reaction may be too slow at very low temperatures.Most NaBH₄ reductions are carried out at room temperature or initially at 0 °C and then allowed to warm to room temperature. If the reaction is sluggish, gentle warming (e.g., to 40-50 °C) can be considered, but be mindful of potential side reactions.
Presence of Unreacted Starting Material Incomplete Reaction: The reaction time may have been too short.Monitor the reaction by TLC until the starting aldehyde is no longer visible. Extend the reaction time if necessary.
Quenching too Early: The reaction may have been prematurely stopped.Ensure the reaction has gone to completion before adding the quenching agent (e.g., water or dilute acid).
Formation of Side Products Over-reduction: Although less common with NaBH₄, over-reduction to 3-fluoro-4-methoxytoluene can occur under harsh conditions.Use milder reaction conditions (e.g., lower temperature, shorter reaction time) and avoid a large excess of NaBH₄.
Cannizzaro Reaction: If the reaction is run under strongly basic conditions for an extended period, the aldehyde can disproportionate.Maintain a neutral or slightly basic pH during the reaction.
Impure Starting Material: Impurities in the 3-Fluoro-4-methoxybenzaldehyde can lead to the formation of side products.Ensure the purity of the starting material before beginning the reaction.
Difficult Product Isolation/Purification Emulsion during Workup: The formation of an emulsion during the extraction process can make layer separation difficult.Add brine (saturated NaCl solution) to the extraction mixture to help break the emulsion.
Co-elution of Impurities: Impurities with similar polarity to the product can be difficult to separate by column chromatography.Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization of the product can also be an effective purification method if the product is a solid.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Reduction of Substituted Benzaldehydes

EntryReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
1NaBH₄MethanolRoom Temp1-1.577-90[6]
2NaBH₄EthanolRoom TempNot SpecifiedHigh[7]
3NaBH₄THFRoom Temp4Not Specified[4]
4NaBH₄Water (alkaline)Not SpecifiedNot SpecifiedHigh[2]

Note: The yields and reaction times are for similar substituted benzaldehydes and may vary for 3-Fluoro-4-methoxybenzaldehyde.

Experimental Protocols

Key Experiment: Reduction of 3-Fluoro-4-methoxybenzaldehyde with Sodium Borohydride

This protocol is a representative procedure based on standard practices for the reduction of aromatic aldehydes.

Materials:

  • 3-Fluoro-4-methoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for eluent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Fluoro-4-methoxybenzaldehyde (1.0 eq) in methanol (approximately 10 mL per gram of aldehyde).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution. The addition should be done carefully to control any effervescence.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete (typically 1-4 hours), cool the mixture again in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution. Be cautious as hydrogen gas may be evolved.

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting aqueous residue, add dichloromethane or ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve 3-Fluoro-4-methoxy- benzaldehyde in Methanol start->dissolve cool Cool to 0°C dissolve->cool add_nabh4 Add NaBH4 portion-wise cool->add_nabh4 stir Stir at Room Temperature add_nabh4->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete quench Quench with 1M HCl monitor->quench Reaction Complete evaporate Remove Methanol quench->evaporate extract Extract with Organic Solvent evaporate->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify end Pure Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_workup Work-up/Purification Issues low_yield Low Product Yield inactive_nabh4 Is NaBH4 old or improperly stored? low_yield->inactive_nabh4 insufficient_nabh4 Is the molar ratio of NaBH4 sufficient? low_yield->insufficient_nabh4 incomplete_rxn Is the reaction complete (checked by TLC)? low_yield->incomplete_rxn low_temp Is the reaction temperature too low? low_yield->low_temp emulsion Was an emulsion formed during extraction? low_yield->emulsion purification_loss Was product lost during chromatography? low_yield->purification_loss sol_fresh_nabh4 Use fresh NaBH4 inactive_nabh4->sol_fresh_nabh4 Yes sol_increase_nabh4 Increase molar ratio of NaBH4 insufficient_nabh4->sol_increase_nabh4 No sol_extend_time Extend reaction time incomplete_rxn->sol_extend_time No sol_increase_temp Gently warm the reaction low_temp->sol_increase_temp Yes sol_brine Use brine to break emulsion emulsion->sol_brine Yes sol_optimize_chrom Optimize chromatography conditions purification_loss->sol_optimize_chrom Yes

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: 3-Fluoro-4-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the handling, storage, and use of 3-Fluoro-4-methoxybenzyl alcohol in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below for quick reference.

PropertyValue
Molecular Formula C₈H₉FO₂[1]
Molecular Weight 156.15 g/mol [1]
Appearance Not explicitly stated, likely a solid or liquid
Boiling Point 251.4 °C at 760 mmHg
Density 1.187 g/cm³
Flash Point 122.7 °C
Solubility Data not available; likely soluble in organic solvents.
CAS Number 96047-32-4[1]

Handling and Storage Workflow

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety. The following diagram outlines the recommended workflow.

Figure 1. Handling and Storage Workflow Reception Receiving the Compound Inspection Inspect Container for Damage Reception->Inspection Storage Store in a Cool, Dry, Well-Ventilated Area Inspection->Storage No Damage Contact Supplier Contact Supplier Inspection->Contact Supplier Damaged Handling Handle in a Fume Hood with PPE Storage->Handling Dispensing Dispense Required Amount Handling->Dispensing Reaction Use in Experiment Dispensing->Reaction Waste Dispose of Waste Properly Reaction->Waste

Caption: General workflow for receiving, storing, and handling this compound.

Experimental Protocols

Detailed methodologies for common reactions involving this compound are provided below. These are general procedures and may require optimization for specific substrates and scales.

Protocol 1: Oxidation to 3-Fluoro-4-methoxybenzaldehyde

This protocol describes a general method for the selective oxidation of this compound to the corresponding aldehyde using a ferric chloride/benzyl hexadecyl dimethyl ammonium chloride (FeCl₃/BHDC) catalyst and hydrogen peroxide.[2]

Materials:

  • This compound

  • FeCl₃/BHDC catalyst (10 mg per 1.00 mmol of alcohol)[2]

  • 32% Hydrogen peroxide (H₂O₂)

  • Ethyl acetate

  • Water

  • Silica gel for flash chromatography

Procedure:

  • To a test tube, add this compound (1.00 mmol) and the FeCl₃/BHDC catalyst (10 mg).[2]

  • Slowly add 32% H₂O₂ (3.00 mmol) dropwise to the mixture at room temperature. The reaction is exothermic.[2]

  • Monitor the reaction progress visually. The reaction is typically complete within 2-15 minutes.[2]

  • Upon completion, add water (2 mL) and ethyl acetate (2 mL) to the reaction mixture.

  • Separate the ethyl acetate layer.

  • Purify the crude product by silica gel flash chromatography to obtain 3-Fluoro-4-methoxybenzaldehyde.[2]

Protocol 2: Etherification with an Alkyl Halide (Williamson Ether Synthesis Adaptation)

This protocol outlines a general procedure for the synthesis of an ether from this compound and an alkyl halide.

Materials:

  • This compound

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., benzyl bromide, allyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate or diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DMF or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Protocol 3: Esterification with an Acyl Chloride

This protocol describes a general method for the esterification of this compound with an acyl chloride.[3]

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous solvent (e.g., dichloromethane (DCM), THF, or diethyl ether)[3]

  • Tertiary amine base (e.g., triethylamine (TEA) or pyridine)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in the chosen anhydrous solvent.

  • Add the tertiary amine base (1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments with this compound.

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive catalyst or reagents.- Insufficient reaction temperature.- Steric hindrance from substrates.- Use fresh, high-purity reagents and catalysts.- Gradually increase the reaction temperature while monitoring for side product formation.- Consider using a more reactive electrophile or nucleophile.
Formation of Side Products - Over-oxidation to carboxylic acid in oxidation reactions.- Formation of symmetric ethers in etherification reactions.- Polymerization, especially with electron-donating groups.[4]- Use a milder oxidizing agent or carefully control the stoichiometry of the oxidant.- In etherification, use a large excess of the desired nucleophilic alcohol or consider a different synthetic route.- Maintain a lower reaction temperature and use a less acidic catalyst to minimize carbocation-induced polymerization.
Difficult Purification - Co-elution of product with starting material or byproducts.- Presence of highly polar impurities.- Optimize the mobile phase for column chromatography; consider using a gradient elution.- Perform an aqueous workup to remove polar impurities before chromatography.- Recrystallization may be an effective purification method if the product is a solid.
Inconsistent Results - Presence of water in reagents or solvents.- Variability in reagent quality.- Use anhydrous solvents and reagents, especially for reactions sensitive to moisture (e.g., those using NaH).- Source reagents from a reputable supplier and check their purity.

Troubleshooting Decision Tree

The following diagram provides a logical workflow for troubleshooting common experimental problems.

Figure 2. Troubleshooting Decision Tree Start Problem with Reaction Check_Reaction Low or No Conversion? Start->Check_Reaction Check_Purity Impure Product? Start->Check_Purity Check_Reaction->Check_Purity No Check_Reagents Check Reagent Purity & Activity Check_Reaction->Check_Reagents Yes Check_Workup Review Workup Procedure Check_Purity->Check_Workup Yes Characterize_Byproducts Characterize Byproducts (NMR, MS) Check_Purity->Characterize_Byproducts Unknown Impurities Check_Conditions Check Reaction Conditions (Temp, Time) Check_Reagents->Check_Conditions Change_Reagents Consider Different Reagents/Catalyst Check_Reagents->Change_Reagents Optimize_Conditions Optimize Conditions Check_Conditions->Optimize_Conditions Re-run Experiment Re-run Experiment Optimize_Conditions->Re-run Experiment Change_Reagents->Re-run Experiment Optimize_Purification Optimize Purification (Chromatography, Recrystallization) Check_Workup->Optimize_Purification Re-analyze Product Re-analyze Product Optimize_Purification->Re-analyze Product Adjust_Stoichiometry Adjust Stoichiometry or Reaction Time Characterize_Byproducts->Adjust_Stoichiometry Adjust_Stoichiometry->Re-run Experiment

Caption: A decision tree to guide troubleshooting for reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions for handling this compound?

A1: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Q2: How should I store this compound?

A2: Store the compound in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.

Q3: My oxidation reaction is producing the corresponding carboxylic acid. How can I prevent this?

A3: Over-oxidation can be minimized by using a milder oxidizing agent, carefully controlling the stoichiometry of the oxidant (avoiding a large excess), and maintaining a lower reaction temperature. Monitoring the reaction closely by TLC and stopping it as soon as the starting material is consumed can also prevent the formation of the carboxylic acid byproduct.

Q4: In an etherification reaction, I am observing a significant amount of the symmetrical ether of this compound. How can I favor the formation of the unsymmetrical ether?

A4: The formation of the symmetrical ether is a common side reaction.[5] To favor the desired unsymmetrical product, you can use a large excess of the other alcohol component in the reaction. Alternatively, activating the this compound as a better leaving group (e.g., by converting it to the corresponding benzyl bromide) before reacting it with the desired alcohol can improve the yield of the unsymmetrical ether.

Q5: Are there any specific challenges associated with the purification of products derived from this compound?

A5: The fluorine substituent can sometimes lead to challenges in chromatographic purification due to altered polarity and potential for strong interactions with the stationary phase. Careful optimization of the eluent system for column chromatography is recommended. Additionally, due to the relatively low boiling point of some derivatives, care should be taken during solvent removal under reduced pressure to avoid loss of product.

References

Validation & Comparative

Comparative 1H NMR Analysis of 3-Fluoro-4-methoxybenzyl Alcohol and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and scientists on the ¹H NMR spectral characteristics of 3-Fluoro-4-methoxybenzyl alcohol, with a comparison to 4-methoxybenzyl alcohol and 3-fluorobenzyl alcohol.

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. For comparative purposes, the ¹H NMR data for two structurally related compounds, 4-methoxybenzyl alcohol and 3-fluorobenzyl alcohol, are also presented. This information is valuable for the identification and characterization of these compounds in various research and development settings, particularly in the fields of medicinal chemistry and materials science.

¹H NMR Data Comparison

The following table summarizes the ¹H NMR spectral data for this compound and its analogues. The data was obtained in deuterated chloroform (CDCl₃), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-2~7.12dJ(H,F) ≈ 11.5
H-5~6.90tJ(H,H) ≈ 8.5
H-6~7.09ddJ(H,H) ≈ 8.5, J(H,F) ≈ 2.0
-CH₂OH~4.65s-
-OCH₃~3.88s-
-OHvariablebr s-
4-Methoxybenzyl alcohol H-2, H-67.23d8.8
H-3, H-56.85d8.7
-CH₂OH4.52s-
-OCH₃3.76s-
-OHvariablebr s-
3-Fluorobenzyl alcohol Aromatic H7.24m-
Aromatic H7.01mJ(H,F) = 5.6
Aromatic H6.97mJ(H,F) = 9.6
Aromatic H6.92m-
-CH₂OH4.52s-
-OH3.52s-

Experimental Protocol: ¹H NMR Spectroscopy

The following is a general protocol for acquiring ¹H NMR spectra of small organic molecules.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. NMR Instrument Setup:

  • Insert the NMR tube into a spinner turbine and adjust the depth using a depth gauge.

  • Place the sample in the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

3. Data Acquisition:

  • Set the appropriate acquisition parameters, including the number of scans (typically 8 to 16 for a routine ¹H spectrum), spectral width, and relaxation delay.

  • Acquire the free induction decay (FID).

4. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).

  • Integrate the peaks to determine the relative number of protons for each signal.

  • Analyze the multiplicities and coupling constants to elucidate the structure.

Structural Analysis and J-Coupling

The substitution pattern on the aromatic ring significantly influences the chemical shifts and coupling patterns observed in the ¹H NMR spectra. In this compound, the fluorine atom introduces characteristic splitting patterns due to spin-spin coupling with neighboring protons.

Figure 1. J-coupling in this compound.

The diagram above illustrates the through-bond coupling interactions (J-coupling) in the aromatic region of this compound. The presence of the fluorine atom at the C3 position leads to both short-range (³J) and long-range (⁴J) coupling with the aromatic protons, resulting in more complex splitting patterns compared to the other two analogues. The methoxy and benzyl alcohol substituents also influence the electron density of the aromatic ring, causing shifts in the proton resonances.

A Comparative Analysis of the 13C NMR Spectrum of 3-Fluoro-4-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 3-Fluoro-4-methoxybenzyl alcohol against two structurally similar alternatives: 4-methoxybenzyl alcohol and 3-fluorobenzyl alcohol. Understanding the subtle shifts in the 13C NMR spectrum due to substituent effects is crucial for the structural elucidation and purity assessment of novel compounds in drug discovery and development. This document presents experimental data for the alternative compounds and predicted data for the target compound, offering a valuable resource for spectral interpretation.

Comparison of 13C NMR Chemical Shifts

The following table summarizes the 13C NMR chemical shifts (δ) in parts per million (ppm) for this compound and its analogues. The data for 4-methoxybenzyl alcohol and 3-fluorobenzyl alcohol is derived from experimental spectra, while the data for this compound is predicted based on established substituent effects.

Carbon AtomThis compound (Predicted δ, ppm)4-Methoxybenzyl alcohol (Experimental δ, ppm)3-Fluorobenzyl alcohol (Experimental δ, ppm)
C1 ~134 (d)133.5~143 (d)
C2 ~114 (d)128.6~114 (d)
C3 ~150 (d)113.8~162 (d)
C4 ~145 (d)159.1~114 (d)
C5 ~117 (d)113.8~130 (d)
C6 ~125 (d)128.6~122 (d)
-CH2OH ~6464.8~64
-OCH3 ~5655.2-

(d) indicates a doublet, arising from C-F coupling.

Substituent Effects on Chemical Shifts

The introduction of fluorine and methoxy groups to the benzyl alcohol scaffold induces predictable changes in the 13C NMR spectrum. This diagram illustrates the logical relationship between the substituents and their effect on the chemical shifts of the aromatic carbons.

G Substituent Effects on 13C NMR Chemical Shifts substituents Substituents fluoro Fluorine (-F) substituents->fluoro methoxy Methoxy (-OCH3) substituents->methoxy hydroxymethyl Hydroxymethyl (-CH2OH) substituents->hydroxymethyl effects Electronic Effects deshielding Deshielding (Downfield Shift) effects->deshielding shielding Shielding (Upfield Shift) effects->shielding shifts Observed Chemical Shifts c_ipso Ipso-Carbon shifts->c_ipso c_ortho Ortho-Carbons shifts->c_ortho c_meta Meta-Carbons shifts->c_meta c_para Para-Carbons shifts->c_para final_shifts Specific Chemical Shift Values shifts->final_shifts inductive_f Strong Inductive Withdrawal (-I) fluoro->inductive_f exhibits resonance_f Weak Resonance Donation (+R) fluoro->resonance_f exhibits inductive_m Weak Inductive Withdrawal (-I) methoxy->inductive_m exhibits resonance_m Strong Resonance Donation (+R) methoxy->resonance_m exhibits inductive_c Weak Inductive Withdrawal (-I) hydroxymethyl->inductive_c exhibits deshielding->shifts leads to shielding->shifts leads to

Caption: Logical flow of substituent effects on 13C NMR chemical shifts.

Experimental Protocol

The following is a standard protocol for acquiring a 13C NMR spectrum, applicable to the compounds discussed in this guide.

1. Sample Preparation:

  • Weigh approximately 20-50 mg of the solid sample or measure 50-100 µL of the liquid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; vortex or gently warm if necessary.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent does not provide a suitable reference peak.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, indicated by the shape and symmetry of the lock signal.

3. Acquisition Parameters:

  • Set the experiment to a standard proton-decoupled 13C NMR pulse sequence.

  • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

  • The number of scans will depend on the sample concentration and can range from a few hundred to several thousand to achieve an adequate signal-to-noise ratio.

  • A relaxation delay (D1) of 1-2 seconds is typically sufficient for qualitative spectra. For quantitative analysis, a longer delay (5-10 times the longest T1) is necessary.

  • The acquisition time is typically 1-2 seconds.

4. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

  • Perform baseline correction to obtain a flat baseline.

  • Reference the spectrum by setting the TMS peak to 0 ppm or the solvent peak to its known chemical shift (e.g., CDCl3 at 77.16 ppm).

  • Integrate the peaks if quantitative information is desired (note that for standard 13C NMR, integration is not always accurate due to the Nuclear Overhauser Effect).

  • Assign the peaks to the corresponding carbon atoms in the molecule based on their chemical shifts, multiplicities (if not proton-decoupled), and comparison with spectral databases or prediction tools.

A Comparative FT-IR Spectroscopic Analysis of 3-Fluoro-4-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-Fluoro-4-methoxybenzyl alcohol against structurally related alternatives. The objective is to facilitate the identification and characterization of this compound through its unique vibrational signature.

Introduction to FT-IR Spectroscopy in Pharmaceutical Analysis

FT-IR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum is generated, which serves as a molecular "fingerprint." In drug development, this technique is indispensable for structural elucidation, purity assessment, and quality control of raw materials and active pharmaceutical ingredients (APIs). This compound contains several key functional groups—a hydroxyl (-OH), an ether (C-O-C), a carbon-fluorine (C-F) bond, and a substituted benzene ring—each giving rise to characteristic absorption bands in the infrared spectrum.

Comparative FT-IR Spectral Data

The following table summarizes the key FT-IR absorption bands for this compound and selected comparator compounds. The data for the target compound are predicted based on characteristic group frequencies, while the data for the alternatives are based on experimental spectra.

Functional Group Vibrational Mode This compound (Predicted, cm⁻¹) 4-Methoxybenzyl alcohol (Experimental, cm⁻¹) 3-Fluorobenzyl alcohol (Experimental, cm⁻¹) Benzyl alcohol (Experimental, cm⁻¹)
Hydroxyl (-OH)O-H Stretch (H-bonded)3500–3200 (broad, strong)~3350 (broad, strong)~3350 (broad, strong)~3300 (broad, strong)[1]
Aromatic C-HC-H Stretch3100–3000~3030~3050~3030
Aliphatic C-HC-H Stretch (in -CH₂)2950–2850~2930, 2850~2940, 2860~2900[1]
Aromatic C=CC=C Stretch1610–1580, 1510–1480~1612, 1512~1615, 1590, 1490~1605, 1495, 1455
Alcohol C-OC-O Stretch1260–1000~1245, 1030~1250, 1070~1210, 1020
Ether (Aryl-O-CH₃)C-O-C Asymmetric Stretch~1250~1245N/AN/A
Ether (Aryl-O-CH₃)C-O-C Symmetric Stretch~1030~1030N/AN/A
Carbon-FluorineC-F Stretch~1280–1230N/A~1250N/A

Note: The exact peak positions can vary based on the sampling method and the physical state of the sample.

Experimental Protocols

Two standard methods for obtaining FT-IR spectra of organic compounds are the Attenuated Total Reflectance (ATR) method for liquids or solids and the Potassium Bromide (KBr) pellet method for solids.

1. Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This method is ideal for rapid, non-destructive analysis of liquid and solid samples with minimal preparation.

  • Instrumentation: An FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Procedure:

    • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

    • Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal surface, ensuring complete coverage of the crystal.

    • Pressure Application: For solid samples, apply firm and even pressure using the built-in pressure clamp to ensure good contact between the sample and the crystal.

    • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000–400 cm⁻¹.

    • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after the measurement.

2. Potassium Bromide (KBr) Pellet FT-IR Spectroscopy

This is a traditional method for obtaining high-quality spectra of solid samples.

  • Materials and Equipment:

    • FT-IR grade Potassium Bromide (KBr), thoroughly dried.

    • Agate mortar and pestle.

    • Pellet press with a die set (e.g., 13 mm).

    • Hydraulic press.

  • Procedure:

    • Sample Preparation: Weigh approximately 1-2 mg of the solid sample and 100-200 mg of dry KBr.[1]

    • Grinding: Add the KBr to an agate mortar and grind it to a fine powder. Add the sample to the mortar and grind the mixture thoroughly for several minutes to ensure a homogeneous dispersion.[2]

    • Pellet Formation: Transfer the powder mixture into the collar of a pellet die. Assemble the die and place it in a hydraulic press.

    • Pressing: Apply a pressure of 8-10 tons for several minutes to form a thin, transparent, or translucent pellet.[2][3]

    • Spectrum Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer. Collect the spectrum, typically over a range of 4000–400 cm⁻¹. A background spectrum of the empty spectrometer should be recorded beforehand.

Visualizations

experimental_workflow cluster_atr ATR Method cluster_kbr KBr Pellet Method atr_start Start atr_bg Record Background (Clean ATR Crystal) atr_start->atr_bg atr_sample Apply Sample to Crystal atr_bg->atr_sample atr_press Apply Pressure (if solid) atr_sample->atr_press atr_acq Acquire Spectrum atr_press->atr_acq atr_clean Clean Crystal atr_acq->atr_clean atr_end End atr_clean->atr_end kbr_start Start kbr_weigh Weigh Sample and KBr (1:100) kbr_start->kbr_weigh kbr_grind Grind and Mix kbr_weigh->kbr_grind kbr_load Load into Die kbr_grind->kbr_load kbr_press Press Pellet kbr_load->kbr_press kbr_acq Acquire Spectrum kbr_press->kbr_acq kbr_end End kbr_acq->kbr_end

Caption: Experimental workflows for FT-IR analysis.

logical_relationship cluster_mol This compound Structure cluster_spec Expected FT-IR Absorption Regions (cm⁻¹) mol OH O-H Stretch 3500-3200 CH_arom Aromatic C-H Stretch 3100-3000 CH_aliph Aliphatic C-H Stretch 2950-2850 CC_arom Aromatic C=C Stretch 1610-1480 CF C-F Stretch ~1280-1230 COC C-O-C Stretch ~1250, ~1030 CO_alc Alcohol C-O Stretch 1260-1000

Caption: Key functional groups and their IR regions.

References

A Comparative Guide to the Mass Spectrometry of 3-Fluoro-4-methoxybenzyl Alcohol and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of 3-Fluoro-4-methoxybenzyl alcohol and structurally similar aromatic alcohols. Due to the limited availability of public mass spectral data for this compound, this guide utilizes data from related compounds to predict its fragmentation pattern and offers a comprehensive comparison. The information herein is intended to aid researchers in the identification and characterization of substituted benzyl alcohols.

Introduction

This compound is a substituted aromatic alcohol with potential applications in medicinal chemistry and materials science. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such compounds. Understanding its fragmentation behavior is essential for accurate identification in complex matrices. This guide compares the mass spectral data of several commercially available, structurally related benzyl alcohol derivatives to infer the fragmentation pathways of this compound.

Predicted Mass Spectrum of this compound

The electron ionization (EI) mass spectrum of this compound is expected to be characterized by a prominent molecular ion peak (M+) due to the stability of the aromatic ring. The primary fragmentation pathways for benzyl alcohols involve alpha-cleavage (loss of a hydrogen radical or the entire hydroxymethyl group) and fragmentation of the substituent groups.

For this compound (C₈H₉FO₂), the molecular weight is 156.15 g/mol . Key predicted fragments include:

  • Molecular Ion (M+): m/z 156

  • [M-H]+: m/z 155, resulting from the loss of a hydrogen radical from the alcohol group.

  • [M-OH]+: m/z 139, from the loss of the hydroxyl radical.

  • [M-CH₂OH]+: m/z 125, corresponding to the fluoromethoxy-substituted phenyl cation.

  • Tropylium Ion Formation: A rearranged tropylium-type ion is also possible, though the substitution pattern will influence its formation and subsequent fragmentation.

Comparative Mass Spectral Data

To provide a basis for comparison, the following table summarizes the key mass spectral fragments of structurally related benzyl alcohols. This data is compiled from publicly available databases.

CompoundMolecular FormulaMolecular Weight ( g/mol )Molecular Ion (m/z)Key Fragment Ions (m/z)
Benzyl Alcohol C₇H₈O108.14108107, 91, 79, 77
4-Methoxybenzyl Alcohol C₈H₁₀O₂138.16138137, 121, 107, 91, 77
3-Methoxybenzyl Alcohol C₈H₁₀O₂138.16138137, 107, 92, 77
3-Hydroxy-4-methoxybenzyl alcohol C₈H₁₀O₃154.16154137, 125, 108, 79
4-(Trifluoromethyl)benzyl alcohol C₈H₇F₃O176.14176157, 107, 77

Experimental Protocols

A standard method for analyzing aromatic alcohols like this compound is Gas Chromatography-Mass Spectrometry (GC-MS). The following is a representative protocol.

Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable volatile solvent (e.g., methanol, dichloromethane).

  • Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL in the same solvent.

  • Vialing: Transfer the working solution to a 2 mL autosampler vial with a screw cap and septum.

GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Hold: Hold at 280 °C for 5 minutes.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Visualizations

The following diagrams illustrate the predicted fragmentation pathway and the experimental workflow.

G Predicted Mass Spectrometry Fragmentation of this compound M This compound (m/z = 156) M_minus_H [M-H]+ (m/z = 155) M->M_minus_H - H• M_minus_OH [M-OH]+ (m/z = 139) M->M_minus_OH - •OH M_minus_CH2OH [M-CH₂OH]+ (m/z = 125) M->M_minus_CH2OH - •CH₂OH Fragment1 Further Fragmentation M_minus_CH2OH->Fragment1

Caption: Predicted EI fragmentation of this compound.

G GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Working Working Solution (10-100 µg/mL) Stock->Working Dilution Vial Autosampler Vial Working->Vial Injection GC Injection Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Spectrum Mass Spectrum Detection->Spectrum Library Library Search Spectrum->Library Identification Compound Identification Library->Identification

Caption: General workflow for GC-MS analysis of aromatic alcohols.

A Comparative Guide to Analytical Methods for 3-Fluoro-4-methoxybenzyl Alcohol Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like 3-Fluoro-4-methoxybenzyl alcohol is paramount. This guide provides a comparative overview of various analytical methods for determining the purity of this compound, complete with experimental protocols and supporting data.

Comparison of Analytical Techniques

The purity of this compound can be assessed using several analytical techniques. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitation of impurities, identification of unknown substances, or routine quality control. The primary methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Nuclear Magnetic Resonance (NMR) Spectroscopy Fourier-Transform Infrared (FTIR) Spectroscopy
Primary Use Purity determination and quantification of non-volatile impurities.Purity determination and analysis of volatile impurities and residual solvents.[1][2][3]Structural confirmation and purity determination by quantitative NMR (qNMR).[4][5]Functional group identification and raw material screening.[6][7]
Typical Purity Range Determined 95-100%95-100%90-100%Qualitative
Limit of Detection (LOD) ~0.86 µg/mL (for Benzyl Alcohol)[8]~2.67 µg/mL (for Benzyl Alcohol)[9]Dependent on impurity structure and concentration.Not typically used for trace analysis.
Limit of Quantitation (LOQ) ~2.5 µg/mL (for Benzyl Alcohol)[8]~13.3 µg/mL (for Benzyl Alcohol)[9]Dependent on impurity structure and concentration.Not typically used for quantification.
Precision (RSD%) < 2%[10]< 5%[11]< 1% for qNMRNot applicable
Sample Throughput ModerateHighLow to ModerateHigh

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for benzyl alcohol and have been adapted for this compound.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of this compound and the separation of non-volatile impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 50:50 v/v).[12]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 40°C.[8][12]

  • Detection Wavelength: 220 nm.[8][12]

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject a known volume (e.g., 10 µL) of the sample and standard solutions. Purity is determined by comparing the peak area of the main component to the total area of all peaks.

Gas Chromatography (GC)

GC is a powerful technique for analyzing volatile impurities and residual solvents that may be present from the synthesis of this compound.[1][2][3]

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).[13]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 5 minutes.

    • Ramp: Increase to 270°C at a rate of 35°C/min.

  • Detector Temperature: 300°C.

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent like methanol or ethanol (e.g., 1 mg/mL).

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample. Purity is calculated based on the area percentage of the main peak. For residual solvent analysis, a headspace GC method is preferred.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an excellent tool for structural confirmation and can be used for quantitative purity assessment (qNMR) without the need for a reference standard of the impurities.[4][5]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Analysis:

    • Acquire a standard proton NMR spectrum.

    • The benzylic protons (-CH₂OH) are expected to appear around 4.5-5.0 ppm.

    • Aromatic protons will be in the range of 6.8-7.5 ppm.

    • The methoxy group (-OCH₃) protons should be around 3.8-4.0 ppm.

    • The hydroxyl proton (-OH) will be a broad singlet, and its chemical shift is concentration-dependent.

  • Quantitative NMR (qNMR):

    • A certified internal standard with a known purity is added to a precisely weighed sample.

    • The purity of the this compound is calculated by comparing the integral of a characteristic signal of the analyte to the integral of a signal from the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique primarily used for the identification of functional groups. It can be used as a quick screening tool to confirm the identity of this compound.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: A small amount of the liquid sample is placed between two potassium bromide (KBr) plates, or a diamond ATR accessory can be used.

  • Analysis: The infrared spectrum is recorded. Characteristic absorption bands for this compound include:

    • A broad O-H stretch around 3300 cm⁻¹.[6]

    • C-H stretches (aromatic and aliphatic) around 2850-3100 cm⁻¹.

    • A C-O stretch around 1030-1250 cm⁻¹.

    • Aromatic C=C stretches around 1500-1600 cm⁻¹.

    • A C-F stretch around 1000-1400 cm⁻¹.

Potential Impurities

The purity analysis should also consider potential impurities that may arise during the synthesis of this compound. These can include:

  • Starting materials: Such as 3-fluoro-4-methoxybenzaldehyde.

  • By-products: Formed from side reactions during synthesis.

  • Residual solvents: From the reaction and purification steps.[14][15]

  • Degradation products: Such as the corresponding benzoic acid derivative formed by oxidation.

Visualizing the Analytical Workflow and Method Comparison

The following diagrams illustrate the general workflow for purity analysis and provide a visual comparison of the primary analytical methods.

Purity_Analysis_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample Receive 3-Fluoro-4-methoxybenzyl alcohol sample Preparation Prepare sample solution (e.g., dissolve in appropriate solvent) Sample->Preparation Screening Initial Screening (FTIR) for identity confirmation Preparation->Screening Purity_Assay Purity Assay & Impurity Profiling (HPLC or GC) Screening->Purity_Assay Identity Confirmed Structural_Confirmation Structural Confirmation (NMR) Purity_Assay->Structural_Confirmation If structure confirmation needed Data_Analysis Analyze data, calculate purity, and identify impurities Purity_Assay->Data_Analysis Structural_Confirmation->Data_Analysis Report Generate Certificate of Analysis (CoA) Data_Analysis->Report

Figure 1. General workflow for the purity analysis of this compound.

Method_Comparison cluster_HPLC HPLC cluster_GC GC cluster_NMR NMR cluster_FTIR FTIR HPLC_Node High-Performance Liquid Chromatography HPLC_Pros Pros: - High resolution for non-volatile impurities - Excellent quantitative accuracy HPLC_Node->HPLC_Pros HPLC_Cons Cons: - Not suitable for volatile impurities - Longer analysis time than GC HPLC_Node->HPLC_Cons GC_Node Gas Chromatography GC_Pros Pros: - Excellent for volatile impurities and residual solvents - Fast analysis time GC_Node->GC_Pros GC_Cons Cons: - Not suitable for non-volatile or thermally labile compounds GC_Node->GC_Cons NMR_Node Nuclear Magnetic Resonance NMR_Pros Pros: - Definitive structural information - qNMR for absolute purity without reference standards NMR_Node->NMR_Pros NMR_Cons Cons: - Lower sensitivity than chromatographic methods - More complex data interpretation NMR_Node->NMR_Cons FTIR_Node Fourier-Transform Infrared Spectroscopy FTIR_Pros Pros: - Rapid and non-destructive - Good for functional group identification FTIR_Node->FTIR_Pros FTIR_Cons Cons: - Not a quantitative method - Limited information for complex mixtures FTIR_Node->FTIR_Cons

Figure 2. Comparison of key analytical methods for purity determination.

References

A Comparative Guide to 3-Fluoro-4-methoxybenzyl Alcohol and 4-methoxybenzyl Alcohol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of 3-Fluoro-4-methoxybenzyl alcohol and its non-fluorinated analog, 4-methoxybenzyl alcohol. The inclusion of a fluorine atom significantly alters the physicochemical and biological properties of the parent molecule, offering unique opportunities in medicinal chemistry and materials science.

Physicochemical Properties: A Quantitative Comparison

The introduction of a fluorine atom at the C3 position of the benzene ring in 4-methoxybenzyl alcohol results in notable changes to its physical properties. The fluorinated compound exhibits a higher boiling point and density, attributable to the increased molecular weight and polarity imparted by the highly electronegative fluorine atom.

PropertyThis compound4-methoxybenzyl alcohol
CAS Number 96047-32-4[1][2]105-13-5[3]
Molecular Formula C₈H₉FO₂[1][2]C₈H₁₀O₂[3]
Molecular Weight 156.15 g/mol [1]138.16 g/mol [3]
Appearance Solid / White powderColorless to slightly yellow liquid or opaque crystals[3]
Boiling Point 251.4 °C at 760 mmHg[1]259 °C[3]
Melting Point Not explicitly available (solid at room temp.)22-25 °C[3]
Density 1.187 g/cm³[1]1.113 g/mL at 25 °C[3]
Refractive Index 1.51[1]n20/D 1.544[3]
Solubility Not explicitly availableInsoluble in water; freely soluble in alcohol and diethyl ether.[3]

Spectral Analysis

The substitution of a hydrogen atom with fluorine introduces distinct changes in the NMR and IR spectra, providing clear markers for differentiation.

Spectral DataThis compound (Predicted)4-methoxybenzyl alcohol (Experimental)
¹H NMR Aromatic protons will show complex splitting patterns due to ¹H-¹⁹F coupling. The chemical shifts of aromatic protons ortho and para to the fluorine atom will be shifted. The benzylic CH₂ and methoxy OCH₃ signals will be present, with slight shifts compared to the non-fluorinated analog.Aromatic protons typically appear as two doublets (AA'BB' system). Signals for the benzylic CH₂, the alcohol OH, and the methoxy OCH₃ are observed.[4]
¹³C NMR The carbon atom bonded to fluorine will show a large C-F coupling constant. Other aromatic carbons will also show smaller couplings to fluorine. The chemical shifts of the aromatic carbons will be significantly affected by the fluorine's electronegativity and mesomeric effects.Signals for the four distinct aromatic carbons, the benzylic carbon, and the methoxy carbon are present.[5]
IR Spectroscopy Characteristic peaks will include a broad O-H stretch (~3400 cm⁻¹), C-H stretches (aromatic and aliphatic), a strong C-O stretch (~1250 cm⁻¹), and a characteristic C-F stretch (~1000-1100 cm⁻¹).Shows a broad O-H stretch, aromatic and aliphatic C-H stretches, and a strong C-O stretch associated with the ether and alcohol groups.[6][7]

Comparative Biological Activities

The strategic incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.

4-methoxybenzyl alcohol is primarily utilized as a fragrance and flavoring agent and serves as a versatile reagent for the protection of hydroxyl groups in organic synthesis.[3] Its biological activities are not extensively documented beyond these applications.

This compound , on the other hand, is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the fluorine atom can significantly influence the pharmacological properties of the final active compounds.[8] For instance, its precursor, 3-fluoro-4-methoxybenzoic acid, is used in the synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), as well as novel antiviral and antifungal agents.[9][10] The C-F bond's stability can block metabolic pathways, leading to a longer biological half-life of the drug.

Experimental Protocols

Synthesis: Reduction of the Corresponding Benzaldehyde

A common and effective method for the synthesis of both alcohols is the reduction of their corresponding benzaldehydes.

1. Materials and Reagents:

  • 3-Fluoro-4-methoxybenzaldehyde or 4-methoxybenzaldehyde
  • Sodium borohydride (NaBH₄)
  • Methanol or Ethanol
  • Dichloromethane (DCM)
  • 1M Hydrochloric acid (HCl)
  • Saturated sodium bicarbonate (NaHCO₃) solution
  • Anhydrous magnesium sulfate (MgSO₄)
  • Round-bottom flask, magnetic stirrer, and stir bar
  • Separatory funnel
  • Rotary evaporator

2. Procedure:

  • Dissolve the starting benzaldehyde (1 equivalent) in methanol in a round-bottom flask and cool the solution in an ice bath.
  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.
  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
  • Monitor the reaction progress using Thin Layer Chromatography (TLC).
  • Once the reaction is complete, carefully quench the reaction by the slow addition of 1M HCl until the effervescence ceases.
  • Remove the methanol under reduced pressure using a rotary evaporator.
  • To the remaining aqueous residue, add DCM and transfer to a separatory funnel.
  • Wash the organic layer sequentially with water and saturated NaHCO₃ solution.
  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.
  • Purify the product by column chromatography on silica gel if necessary.

Spectroscopic Analysis Protocol

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified alcohol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
  • Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.
  • Data Processing: Process the spectra using appropriate software. Reference the ¹H NMR spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) and the ¹³C NMR spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

2. Infrared (IR) Spectroscopy:

  • Sample Preparation: For liquid samples like 4-methoxybenzyl alcohol, a thin film can be prepared between two KBr plates. For solid samples like this compound, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both solid and liquid samples.
  • Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.
  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizations

Diagram 1: A logical diagram illustrating the core structural relationship and resulting differences in application between the two compounds.

G Diagram 2: Experimental Workflow for Synthesis & Analysis start Start: Select Benzaldehyde (Fluorinated or Non-fluorinated) synthesis Chemical Synthesis (e.g., NaBH₄ Reduction) start->synthesis workup Reaction Workup & Extraction synthesis->workup purification Purification (Column Chromatography) workup->purification characterization Structural Characterization purification->characterization nmr NMR Spectroscopy (¹H, ¹³C) characterization->nmr ir IR Spectroscopy characterization->ir ms Mass Spectrometry characterization->ms end End: Purified & Characterized Alcohol nmr->end ir->end ms->end

Diagram 2: A flowchart detailing the general experimental process from starting material to fully characterized final product.

G Diagram 3: Hypothetical Signaling Pathway Inhibition ArachidonicAcid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Enzymes ArachidonicAcid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAID NSAID Derivative (from 3-Fluoro-4-methoxybenzyl alcohol intermediate) NSAID->COX_Enzyme Inhibition

Diagram 3: A conceptual diagram showing the inhibition of the COX pathway by NSAIDs, for which this compound is a key synthetic intermediate.

Conclusion

The comparison between this compound and 4-methoxybenzyl alcohol clearly demonstrates the profound impact of selective fluorination. While 4-methoxybenzyl alcohol is a well-established reagent with applications in flavors and as a protecting group, its fluorinated counterpart, this compound, emerges as a strategically important building block in the development of new pharmaceuticals. The altered electronic properties, metabolic stability, and potential for enhanced biological interactions conferred by the fluorine atom make it a compound of significant interest for drug discovery and development professionals. The distinct spectral signatures of the fluorinated compound also allow for straightforward characterization and differentiation. This guide provides the foundational data and protocols to support further research into the applications of these versatile benzyl alcohol derivatives.

References

The Fluorinated Advantage: A Comparative Guide to Benzyl Alcohols in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic incorporation of fluorine into molecular frameworks has become a cornerstone for enhancing physicochemical and biological properties. Fluorinated benzyl alcohols, a class of versatile reagents and solvents, offer distinct advantages over their non-fluorinated counterparts. This guide provides an objective comparison of their performance, supported by experimental data, to inform their application in pharmaceutical and materials science research.

Enhanced Spectroscopic Resolution: A Clearer Picture with Fluorinated Benzyl Ethers

The introduction of fluorine atoms into the benzyl moiety of protecting groups leads to significant shifts in NMR spectra, facilitating clearer interpretation and structural elucidation, particularly in complex molecules like oligosaccharides.

A comparative study on methyl-α-D-mannopyranoside protected with various benzyl ethers demonstrates this advantage. The electron-withdrawing nature of fluorine atoms causes a notable upfield shift of the methylene carbons (C8-C11) in the ¹³C NMR spectrum, moving them away from the congested sugar region.

Table 1: Comparison of ¹³C NMR Chemical Shifts (ppm) of Methylene Carbons in Benzyl Ethers of Methyl-α-D-mannopyranoside [1][2]

CompoundProtecting GroupC8 (ppm)C9 (ppm)C10 (ppm)C11 (ppm)
2 Benzyl73.072.175.073.4
3 Pentafluorobenzyl59.958.760.960.1
4 2,3,5,6-Tetrafluorobenzyl60.059.061.060.5
5 2,3,4,5-Tetrafluorobenzyl60.359.261.460.6
6 2,6-Difluorobenzyl60.859.461.860.6
7 4-Fluorobenzyl66.965.568.666.7

This upfield shift of 10-20 ppm for the fluorinated derivatives significantly reduces spectral overlap, allowing for more accurate and efficient analysis.[1]

Superior Solvent Properties: Hexafluoroisopropanol (HFIP) in Focus

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) stands out as a highly polar, yet poorly nucleophilic, fluorinated alcohol with exceptional solvent properties. Its strong hydrogen-bonding ability and high ionizing power can dramatically enhance reaction rates and selectivity compared to conventional solvents.

Table 2: Performance Comparison of HFIP with Other Solvents in Various Reactions

ReactionSubstratesProductSolventYield (%)Reference
DisulfidationDiphenylacetylene, Diphenyl disulfide(Z)-1,2-bis(phenylthio)-1,2-diphenyletheneHFIP 95 [3]
Isopropanol<5[3]
Dichloroethane (DCE)<5[3]
Oxidative CouplingPhenol2,2'-BiphenolHFIP 84 [4]
2,2,2-Trifluoroethanol (TFE)37[4]
Dichloromethane (DCM)No Reaction[4]
Acetonitrile (MeCN)No Reaction[4]
Dehydrative Etherification4-Methoxybenzyl alcohol, Ethanol1-(ethoxymethyl)-4-methoxybenzeneHFIP/FeCl₃·6H₂O 90 [5]
Other fluorinated solventsLow yield[5]
No HFIPNo Reaction[5]

The data clearly indicates that HFIP can significantly improve yields in reactions that are sluggish or do not proceed in other common organic solvents.[3][4][5] This is attributed to HFIP's ability to stabilize cationic intermediates and activate substrates through hydrogen bonding.[5]

Applications in Peptide Synthesis: The Potential of Fluorinated Benzyl Protecting Groups

In solid-phase peptide synthesis (SPPS), benzyl-type protecting groups are commonly used, particularly in the Boc/Bzl strategy.[6][7] While quantitative data directly comparing the cleavage efficiency of fluorinated versus non-fluorinated benzyl protecting groups is limited in the reviewed literature, the unique properties of fluorinated compounds suggest potential advantages. The electron-withdrawing nature of fluorine can alter the acid lability of the protecting group, potentially allowing for more controlled or milder deprotection conditions. Further research in this area is warranted to fully elucidate these benefits.

Experimental Protocols

Protocol 1: Electrocatalytic Deoxyfluorination of Benzyl Alcohol using SF₆[8][9]

This protocol describes the synthesis of benzyl fluoride from benzyl alcohol using sulfur hexafluoride as the fluorine source in an electrochemical setup.

Materials:

  • Benzyl alcohol (1a)

  • Sulfur hexafluoride (SF₆) gas (1 atm balloon)

  • Tetrabutylammonium perchlorate (TBACIO₄)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Zinc (Zn) foil (anode)

  • Tin (Sn) foil (cathode)

  • Electrolysis cell (undivided)

  • Constant current power supply

Procedure:

  • In an oven-dried undivided electrochemical cell equipped with a magnetic stir bar, a zinc foil anode (+), and a tin foil cathode (-), add benzyl alcohol (0.1 mmol, 1.0 equiv), TBACIO₄ (0.15 mmol, 1.5 equiv), and TEA (0.3 mmol, 3.0 equiv).

  • Evacuate and backfill the cell with SF₆ gas (using a balloon) three times.

  • Add anhydrous THF (3 mL) to the cell.

  • Stir the reaction mixture at room temperature under a constant current of 15 mA.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete in 45 minutes.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired benzyl fluoride.

Protocol 2: Synthesis of Fluorinated Benzyl Ethers via Williamson Ether Synthesis[1][2]

This protocol describes the synthesis of a fluorinated benzyl ether of a monosaccharide, a key step in protecting hydroxyl groups for oligosaccharide synthesis.

Materials:

  • Methyl-α-D-mannopyranoside

  • Fluorinated benzyl bromide (e.g., pentafluorobenzyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

Procedure:

  • To a solution of methyl-α-D-mannopyranoside (1.0 equiv) in anhydrous DMF at 0 °C under an argon atmosphere, add sodium hydride (4.4 equiv) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add the fluorinated benzyl bromide (4.4 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of methanol.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Mg₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired fluorinated benzyl ether.

Visualizing the Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate key reaction mechanisms relevant to the application of benzyl alcohols in synthesis.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_transition_state Transition State (SN2) cluster_products Products Alkoxide R-O⁻ TS [R-O···R'···X]⁻ Alkoxide->TS Nucleophilic Attack AlkylHalide R'-X AlkylHalide->TS Ether R-O-R' TS->Ether Bond Formation Halide X⁻ TS->Halide Leaving Group Departure

Williamson Ether Synthesis (SN2) Mechanism

Electrophilic_Addition cluster_reactants Reactants cluster_intermediate Carbocation Intermediate cluster_product Product Alkene C=C Carbocation C⁺-C-E Alkene->Carbocation Electrophilic Attack Electrophile E-Nu Electrophile->Carbocation Nucleophile_anion Nu⁻ Electrophile->Nucleophile_anion Product Nu-C-C-E Carbocation->Product Nucleophile_anion->Product Nucleophilic Attack

General Electrophilic Addition Mechanism

References

Navigating the Bioactive Landscape of 3-Fluoro-4-methoxybenzyl Alcohol Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced biological activities of specific chemical scaffolds is paramount. This guide offers a comparative overview of the biological activities of derivatives of 3-Fluoro-4-methoxybenzyl alcohol, a versatile intermediate in the pharmaceutical and agrochemical sectors. Due to a scarcity of direct comparative studies on a wide range of these specific derivatives, this analysis collates data from various studies on structurally related compounds to provide a broader perspective on their potential therapeutic applications, including anti-inflammatory and anticancer properties.

Comparative Biological Activity Data

The following table summarizes the in vitro biological activity of a key this compound derivative and a structurally related fluorinated compound. This data provides a snapshot of their potency against specific biological targets.

Compound NameTargetAssay TypeIC50 ValueBiological Activity
Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride (LJP 1586)Semicarbazide-Sensitive Amine Oxidase (SSAO)Enzyme Inhibition4 - 43 nMAnti-inflammatory
3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one (Compound 33)Tubulin Polymerization / MCF-7 Cancer CellsCell Proliferation (MTT)0.095 µMAnticancer

In-Depth Look at Biological Activities

Anti-inflammatory Activity of a 3-Fluoro-4-methoxybenzyl Derivative

A notable derivative, Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride (LJP 1586), has demonstrated potent anti-inflammatory effects by inhibiting semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1).[1] SSAO is an enzyme involved in the oxidative deamination of primary amines and plays a crucial role in leukocyte migration to sites of inflammation. The inhibition of SSAO is therefore a promising target for anti-inflammatory therapies.

LJP 1586 is a potent inhibitor of both rodent and human SSAO, with IC50 values ranging from 4 to 43 nM.[1] In vivo studies have further substantiated its anti-inflammatory potential. Oral administration in a mouse model of inflammatory leukocyte trafficking resulted in a significant, dose-dependent inhibition of neutrophil accumulation.[1] Furthermore, in a rat model of LPS-induced lung inflammation, LJP 1586 administration led to a significant reduction in transmigrated cells.[1]

Anticancer Potential of Structurally Related Fluorinated Compounds

While not a direct derivative of this compound, the compound 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one is a β-lactam analog of the microtubule-disrupting agent combretastatin A-4 (CA-4) and shares key structural motifs. This compound has exhibited potent anticancer activity against MCF-7 human breast cancer cells with an IC50 value of 0.095 µM.[2] Mechanistic studies have shown that this compound inhibits tubulin polymerization, a critical process for cell division, and induces apoptosis (programmed cell death) in cancer cells.[2] This highlights the potential of incorporating the 3-fluoro-4-methoxyphenyl moiety into other scaffolds to develop novel anticancer agents.

Experimental Protocols

Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of compounds against SSAO.

Methodology:

  • Enzyme Source: SSAO can be obtained from various sources, including rodent or human tissues.

  • Substrate: A suitable substrate for SSAO, such as benzylamine, is used.

  • Assay Principle: The enzymatic activity of SSAO is measured by detecting the production of one of its products: aldehyde, ammonia, or hydrogen peroxide. A common method involves a coupled reaction where the hydrogen peroxide produced is used by horseradish peroxidase to oxidize a chromogenic substrate, leading to a color change that can be measured spectrophotometrically.

  • Procedure:

    • The test compound (e.g., LJP 1586) at various concentrations is pre-incubated with the SSAO enzyme.

    • The enzymatic reaction is initiated by the addition of the substrate.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of product formed is quantified.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation (MTT) Assay

Objective: To assess the cytotoxic or anti-proliferative effects of compounds on cancer cells.

Methodology:

  • Cell Line: MCF-7 human breast cancer cells are commonly used.

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazolium salt that is reduced by metabolically active cells to form purple formazan crystals.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compound (e.g., 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one) for a specified duration (e.g., 72 hours).

    • After the incubation period, the MTT reagent is added to each well and incubated for a few hours.

    • A solubilizing agent (such as dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

Visualizing the Mechanisms

To better understand the biological context of these derivatives, the following diagrams illustrate a key signaling pathway and the structural relationships of the discussed compounds.

SSAO_Inflammation_Pathway cluster_inflammation Inflammatory Site cluster_blood_vessel Blood Vessel Leukocyte Leukocyte EndothelialCell Endothelial Cell Leukocyte->EndothelialCell Adhesion SSAO SSAO (VAP-1) SSAO->Leukocyte Promotes Transmigration LJP1586 LJP 1586 (3-Fluoro-4-methoxybenzyl derivative) LJP1586->SSAO Inhibits

SSAO-mediated leukocyte migration and its inhibition.

Structural_Relationship cluster_derivatives Biological Activities Core 3-Fluoro-4-methoxy benzyl Alcohol AntiInflammatory Anti-inflammatory (SSAO Inhibitor) Z-3-fluoro-2-(4-methoxybenzyl)allylamine Core->AntiInflammatory Derivative Anticancer Anticancer (Tubulin Inhibitor) 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-azetidin-2-one Core->Anticancer Structurally Related

Structural relationship of bioactive compounds.

References

A Comparative Analysis of Benzyl-Type Protecting Groups: The Case for 3-Fluoro-4-methoxybenzyl (FMB)

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and development, the judicious selection of protecting groups is a critical determinant of success. Benzyl-type protecting groups are a cornerstone for the protection of alcohols and phenols due to their general stability and versatile cleavage methods. This guide provides a detailed comparison of the 3-Fluoro-4-methoxybenzyl (FMB) protecting group with other commonly employed benzyl analogues, offering insights into their relative stability and efficiency based on available experimental data and established chemical principles.

The efficiency of a protecting group is primarily dictated by its stability under a range of reaction conditions and the ease and selectivity of its removal. For benzyl-type ethers, these characteristics are profoundly influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups enhance the electron density of the ring, facilitating cleavage by both oxidative and acidic methods. Conversely, electron-withdrawing groups decrease the electron density, rendering the protecting group more robust.

Comparative Data of Benzyl-Type Protecting Groups

The following table summarizes the key characteristics of the 3-Fluoro-4-methoxybenzyl (FMB) group in comparison to other prevalent benzyl-type protecting groups such as Benzyl (Bn), p-Methoxybenzyl (PMB), 2,4-Dimethoxybenzyl (DMB), and 4-Methoxy-2,3,6-trimethylbenzyl (MTMB). The properties of FMB are inferred from the behavior of structurally similar fluorinated benzyl ethers and are presented to guide the rational selection of a protecting group for a specific synthetic strategy.

Protecting GroupStructureStability Towards Oxidative Cleavage (e.g., DDQ)Stability Towards Acidic Cleavage (e.g., TFA)Common Cleavage Methods
Benzyl (Bn) O-CH₂-PhHighHighHydrogenolysis (H₂, Pd/C), Strong Acid
p-Methoxybenzyl (PMB) O-CH₂-C₆H₄-OMeLowLowOxidative (DDQ, CAN), Acidic (TFA)[1][2]
3-Fluoro-4-methoxybenzyl (FMB) O-CH₂-C₆H₃(F)(OMe)Higher than PMB [3][4]ModerateOxidative (harsher conditions than PMB), Acidic, Hydrogenolysis
2,4-Dimethoxybenzyl (DMB) O-CH₂-C₆H₃(OMe)₂Very LowVery LowMild Oxidative (DDQ), Mild Acidic (TFA)
4-Methoxy-2,3,6-trimethylbenzyl (MTMB) O-CH₂-C₆H(Me)₃(OMe)Extremely LowExtremely LowVery Mild Oxidative (DDQ), Very Mild Acidic[5]

The presence of the electron-withdrawing fluorine atom in the FMB group, ortho to the methoxy group, significantly decreases the electron-donating ability of the methoxy group through an inductive effect. This deactivation of the aromatic ring makes the FMB group more stable towards oxidative cleavage compared to the PMB group.[3][4] This enhanced stability allows for the selective deprotection of a PMB ether in the presence of an FMB ether, providing an orthogonal protection strategy.

Experimental Protocols

Detailed methodologies are crucial for the successful application of protecting groups. Below are representative protocols for the protection of an alcohol with the widely used PMB group and a key experiment demonstrating the selective deprotection of a PMB ether in the presence of a fluorinated benzyl ether, which serves as a proxy for the FMB group's behavior.

Protocol 1: Protection of a Primary Alcohol with p-Methoxybenzyl (PMB) Chloride

Objective: To introduce the PMB protecting group onto a primary alcohol using the Williamson ether synthesis.

Materials:

  • Primary alcohol (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • p-Methoxybenzyl chloride (PMB-Cl, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a stirred solution of the primary alcohol in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add p-methoxybenzyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the PMB-protected alcohol.

Protocol 2: Selective Oxidative Deprotection of a PMB Ether in the Presence of a Fluorinated Benzyl Ether

Objective: To demonstrate the increased stability of a fluorinated benzyl ether towards oxidative cleavage compared to a PMB ether. This protocol is adapted from the deprotection of a PMB ether in the presence of a 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl ether.[3][4]

Materials:

  • Substrate containing both a PMB ether and a fluorinated benzyl ether (e.g., 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl ether) (1.0 eq)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 eq)

  • Dichloromethane (DCM)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for chromatography

Procedure:

  • Dissolve the substrate in a mixture of DCM and water (e.g., 18:1 v/v).

  • Add DDQ to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion of the selective deprotection of the PMB group, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM (3 x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the alcohol resulting from PMB cleavage, with the fluorinated benzyl ether intact.[3][4]

Visualizing Protecting Group Strategy and Workflow

The selection of a suitable protecting group is a logical process based on the required stability and available deprotection methods. The experimental execution follows a standard workflow.

Protecting_Group_Selection start Synthetic Target with -OH group stability Required Stability start->stability Bn Benzyl (Bn) (High Stability) stability->Bn Acidic/Basic/Oxidative Conditions PMB p-Methoxybenzyl (PMB) (Moderate Stability) stability->PMB Mild Basic/ Reductive Conditions FMB 3-Fluoro-4-methoxybenzyl (FMB) (Higher Stability than PMB) stability->FMB Mild Oxidative/ Reductive Conditions cleavage Orthogonal Cleavage Conditions Needed? deprotection_Bn H₂, Pd/C cleavage->deprotection_Bn Yes deprotection_PMB DDQ or TFA cleavage->deprotection_PMB Yes deprotection_FMB Harsher Oxidative/ Acidic Conditions cleavage->deprotection_FMB Yes Bn->cleavage PMB->cleavage FMB->cleavage end Deprotected -OH deprotection_Bn->end Final Product deprotection_PMB->end Final Product deprotection_FMB->end Final Product Experimental_Workflow A Starting Material (with -OH group) B Protection Reaction (e.g., Williamson Ether Synthesis) A->B Protecting Group Reagent, Base, Solvent C Purification (Column Chromatography) B->C D Protected Intermediate C->D E Further Synthetic Steps D->E Various Reagents F Deprotection Reaction (e.g., Oxidative Cleavage) E->F Deprotecting Agent G Work-up and Purification F->G H Final Product G->H

References

A Spectroscopic Comparison of Fluorinated and Non-Fluorinated Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Understanding the impact of fluorination on the fundamental physicochemical properties of a molecule is therefore of paramount importance. This guide provides an objective, data-driven comparison of the spectroscopic characteristics of fluorinated and non-fluorinated benzyl alcohols, offering insights into how the presence of fluorine alters their signatures in UV-Vis, IR, and NMR spectroscopy.

UV-Vis Spectroscopy

The introduction of fluorine atoms to the aromatic ring of benzyl alcohol can induce subtle shifts in the ultraviolet-visible (UV-Vis) absorption spectrum. These effects are primarily due to the electronic influence of the highly electronegative fluorine atoms on the π-system of the benzene ring.

While comprehensive comparative studies directly detailing the UV-Vis spectra of a wide range of fluorinated benzyl alcohols are not extensively documented in the literature, general principles of substituent effects on aromatic systems apply. The strong inductive effect of fluorine can slightly alter the energy of the π-π* transitions. For benzyl alcohol itself, the characteristic absorption peaks are typically observed around 259 nm.[1][2]

Table 1: UV-Vis Absorption Data for Benzyl Alcohol

CompoundSolventλmax (nm)Reference
Benzyl AlcoholWater/Methanol~250-260
Benzyl AlcoholNot Specified259[1][2]

Experimental Protocol: UV-Vis Spectroscopy

A general procedure for the UV-Vis analysis of benzyl alcohol derivatives is as follows:

  • Sample Preparation: Prepare solutions of the benzyl alcohol and its fluorinated analogs in a UV-transparent solvent, such as ethanol, methanol, or water. A typical concentration range is between 10⁻³ M and 10⁻⁵ M.[3]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectra over a wavelength range of approximately 220 to 290 nm. Use the pure solvent as a reference blank.

  • Analysis: Identify the wavelength of maximum absorbance (λmax) for each compound and compare the values.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is particularly sensitive to the influence of fluorination on the hydroxyl (-OH) group of benzyl alcohols. The position of the O-H stretching vibration (νOH) is a key diagnostic marker for intramolecular interactions.

In non-fluorinated benzyl alcohols, the IR spectrum in the νOH region can be complex, often showing two bands corresponding to different conformers.[1] Ortho-fluorination leads to an increase in the hydrogen-bond acidity of the hydroxyl group, which can be observed in the IR spectrum.[1][4][5][6] Conversely, ortho,ortho'-difluorination can lead to a decrease in this acidity.[1][5][6] The presence of an intramolecular O-H···F hydrogen bond in ortho-fluorinated benzyl alcohols is a key factor influencing the νOH frequency.[4]

Table 2: Comparative IR Frequencies (νOH) for Benzyl Alcohols in Dilute CCl₄ Solution

CompoundνOH Band 1 (cm⁻¹)νOH Band 2 (cm⁻¹)Key ObservationsReference
Benzyl Alcohol3635 - 36293616Two distinct bands indicative of different conformations.[1]
2-Fluorobenzyl AlcoholsBands are slightly blue-shifted by ca. 3-10 cm⁻¹Less resolved bands compared to non-fluorinated analogs.[7]
2,6-Difluorobenzyl AlcoholsA single, narrower νOH band is observed.Loss of conformational flexibility around the hydroxyl moiety.[7]

Experimental Protocol: IR Spectroscopy

The following protocol is suitable for comparing the νOH stretching frequencies of benzyl alcohols:

  • Sample Preparation: Prepare dilute solutions (e.g., 5% v/v) of the non-fluorinated and fluorinated benzyl alcohols in a solvent that is transparent in the νOH region, such as carbon tetrachloride (CCl₄).[6]

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Use a liquid-transmission cell with NaCl or KBr windows. Record the spectra in the range of 4000-600 cm⁻¹. Use the pure solvent as a background reference.

  • Analysis: Carefully analyze the region between 3700 and 3500 cm⁻¹ to identify the position, shape, and number of νOH stretching bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structural changes induced by fluorination. Both ¹H and ¹³C NMR spectra provide valuable comparative data.

In ¹³C NMR, the presence of fluorine atoms on the aromatic ring of benzyl ethers (a close analog to benzyl alcohols) causes a significant upfield shift (10-20 ppm) of the methylene carbon peak compared to the non-fluorinated counterpart.[3][8] This enhanced spectral resolution can be advantageous in the analysis of complex molecules.[3][8] In ¹H NMR, the chemical shifts of the aromatic and benzylic protons are also affected by the number and position of fluorine substituents.

Table 3: Comparative ¹³C NMR Chemical Shifts (δ) for the Benzylic Carbon

Compound TypeSolventBenzylic Carbon (CH₂) Chemical Shift (ppm)Key ObservationsReference
Non-fluorinated Benzyl AlcoholCDCl₃~65.17[9]
2-Fluorobenzyl AlcoholCDCl₃~58.90Upfield shift due to the ortho-fluoro substituent.[9]
Pentafluorobenzyl EtherNot Specified~60.1Significant upfield shift compared to non-fluorinated benzyl ether.[3]
Tetrafluorobenzyl EthersNot Specified~59.0 - 61.4Significant upfield shift.[3]

Table 4: Comparative ¹H NMR Chemical Shifts (δ) for Benzylic Protons

CompoundSolventBenzylic Protons (CH₂) Chemical Shift (ppm)Reference
Benzyl AlcoholCDCl₃4.67[9]
2-Fluorobenzyl AlcoholCDCl₃4.70[9]
2-(Trifluoromethyl)benzyl alcoholNot Specified4.789

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra of benzyl alcohols is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be useful to distinguish between CH, CH₂, and CH₃ groups.

  • Analysis: Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). Compare the chemical shifts (δ) and coupling constants (J) for the benzylic protons and carbons, as well as the aromatic signals.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic comparison of fluorinated and non-fluorinated benzyl alcohols.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Comparison non_f Non-Fluorinated Benzyl Alcohol uv_vis UV-Vis Spectroscopy non_f->uv_vis ir IR Spectroscopy non_f->ir nmr NMR Spectroscopy non_f->nmr f Fluorinated Benzyl Alcohol f->uv_vis f->ir f->nmr uv_data λmax Comparison uv_vis->uv_data ir_data νOH Frequency Comparison ir->ir_data nmr_data Chemical Shift (δ) Comparison nmr->nmr_data conclusion Structural & Electronic Effect Assessment uv_data->conclusion ir_data->conclusion nmr_data->conclusion

Caption: Workflow for spectroscopic comparison of benzyl alcohols.

References

Safety Operating Guide

Proper Disposal of 3-Fluoro-4-methoxybenzyl Alcohol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of 3-Fluoro-4-methoxybenzyl alcohol (CAS No. 96047-32-4), ensuring the safety of laboratory personnel and adherence to regulatory standards.

Immediate Safety and Handling Considerations

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be aware of its hazards. This compound is a halogenated organic chemical and may cause skin and eye irritation.[1] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][3]

Waste Classification and Segregation

Proper waste segregation is the most critical step in the disposal process. This compound is classified as a halogenated organic waste due to the presence of a fluorine atom.[4][5]

Key Segregation Principles:

  • Do Not Mix: Never mix halogenated waste with non-halogenated organic waste.[2][6] Co-mingling increases disposal costs and complexity.[2][6]

  • Avoid Incompatibles: Keep halogenated waste separate from other waste categories such as strong acids, bases, oxidizers, heavy metals, and acutely toxic "P-listed" wastes.[2][3][6]

  • Original Containers: Whenever possible, leave chemicals in their original containers to ensure clear identification.

Step-by-Step Disposal Protocol

  • Container Selection:

    • Designate a specific waste container exclusively for halogenated organic liquids.[7] This container must be in good condition, compatible with the chemical (e.g., polyethylene or glass), and have a secure, tightly sealing cap to prevent leaks and evaporation.[2][7]

    • Metal containers are generally not recommended for halogenated solvents as they can corrode over time.[3]

  • Labeling:

    • Clearly label the waste container before adding any waste.[7]

    • The label must include the words "Hazardous Waste" and a clear identification of the contents, such as "Halogenated Organic Waste" or "Halogenated Solvents."[2][4][7]

    • Maintain a log of all constituents and their approximate percentages on the container's tag or a nearby sheet.[2][4]

  • Waste Accumulation:

    • Carefully transfer the this compound waste into the designated halogenated waste container inside a chemical fume hood.[2]

    • Keep the waste container securely closed at all times, except when actively adding waste.[2][7]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2] This area should be a cool, dry, and well-ventilated space, away from heat sources and incompatible materials.[2][3] Ensure the container is within secondary containment to mitigate potential spills.[2]

  • Disposal of Contaminated Materials:

    • Any materials contaminated with this compound, such as pipette tips, wipes, or absorbent pads from a spill cleanup, must also be disposed of as hazardous waste.[2]

    • Place these solid items in a separate, sealed, and clearly labeled container for halogenated solid waste.

  • Arranging for Final Disposal:

    • Do not allow hazardous waste to accumulate in the lab. Once the container is approximately three-quarters full, arrange for its collection.[2]

    • Follow your institution's specific procedures for waste pickup, which typically involves contacting the Environmental Health and Safety (EHS) office and completing a waste collection request form.[2]

    • The final disposal must be conducted through an approved and licensed waste disposal facility, which typically involves high-temperature incineration for halogenated compounds.[4]

Data Summary: Handling and Disposal Parameters

ParameterGuidelineRationale
Waste Category Halogenated Organic WasteContains fluorine, a halogen element.[4]
PPE Requirement Safety Goggles, Chemical-Resistant Gloves, Lab CoatProtects against skin and eye irritation.[1]
Handling Location Chemical Fume HoodMinimizes inhalation risk and ensures proper ventilation.[2][3]
Waste Container Labeled, sealed, compatible container (e.g., polyethylene)Prevents leaks, corrosion, and misidentification.[2][3][7]
Segregation Separate from non-halogenated, acidic, basic, and metallic wasteEnsures regulatory compliance and reduces disposal costs.[2][4][6]
Storage Closed container in a cool, dry, ventilated SAA with secondary containmentPrevents accidental spills and reactions.[2][3]
Final Disposal Via institutional EHS to an approved waste disposal plantEnsures legal and environmentally sound disposal, typically incineration.[4]

Experimental Workflow: Disposal Logical Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_id Waste Identification & Segregation cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal A Start: Need to Dispose of This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work Inside a Chemical Fume Hood B->C D Identify as Halogenated Organic Waste C->D E Select Designated & Labeled 'Halogenated Waste' Container D->E F Ensure Container is Compatible, Sealed, and in Good Condition E->F G Transfer Waste to Container F->G H Store in Secondary Containment in Satellite Accumulation Area (SAA) G->H I Keep Container Closed When Not in Use H->I J Container is 3/4 Full? I->J J->I No K Contact EHS for Waste Pickup J->K Yes L Transfer to Approved Waste Disposal Facility K->L M End: Compliant Disposal L->M

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Fluoro-4-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for 3-Fluoro-4-methoxybenzyl alcohol, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for ensuring laboratory safety and operational integrity. The following recommendations are based on safety data for structurally similar compounds.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is necessary to minimize exposure and ensure safety when handling this compound.

Protection Type Required Equipment Specifications & Remarks
Eye/Face Protection Safety goggles with side-shields or a full-face shield.Must be worn to prevent contact with eyes from splashes, mists, or aerosols.[1][2][3][4][5] An emergency eye wash station should be readily accessible.[3]
Hand Protection Chemical-resistant gloves (Nitrile rubber recommended).Inspect gloves before use and change them frequently, especially if contact is prolonged or repeated.[1][2][3] Butyl rubber and neoprene gloves also offer good protection against alcohols.[6]
Skin and Body Protection Laboratory coat.Additional impervious clothing, such as an apron or sleevelets, should be used based on the nature of the task to prevent skin contact.[1][3][7]
Respiratory Protection Use in a well-ventilated area (e.g., chemical fume hood).If ventilation is inadequate or there is a risk of inhalation of vapors or mists, a NIOSH/MSHA approved respirator should be used.[1][3][4][7]

Health Hazard Information

Based on data from similar compounds, this compound is expected to have the following hazards:

  • Causes skin irritation.[4][8]

  • May cause an allergic skin reaction.

  • Causes serious eye irritation.[4][8]

  • May cause respiratory irritation.[4][8]

  • Harmful to aquatic life.

Handling and Storage Protocols

Handling:

  • Work in a well-ventilated area, preferably a chemical fume hood.[3][4]

  • Avoid direct contact with the substance.[1][7][8] Do not get it in eyes, on skin, or on clothing.[1][7][8]

  • Avoid breathing mist, vapors, or spray.[3]

  • Wash hands thoroughly after handling.[1][2][7]

  • Do not eat, drink, or smoke in the work area.[3]

Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3][4][5]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4][9]

Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of accidental exposure.

  • If Inhaled: Move the person to fresh air.[2][8][9] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][8][9]

  • In Case of Skin Contact: Immediately wash the skin with plenty of soap and water.[1][2][8] Remove contaminated clothing and wash it before reuse.[1][2] If skin irritation or a rash occurs, get medical advice/attention.

  • In Case of Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes.[1][2][8] Remove contact lenses if present and easy to do so. Continue rinsing.[1][2][8] Seek immediate medical attention from an ophthalmologist.

  • If Swallowed: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[1][2][9] Seek medical attention.

Spill and Disposal Plan

Proper spill management and waste disposal are essential to prevent environmental contamination and ensure safety.

Spill Cleanup:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. For large spills, evacuate non-essential personnel.

  • Wear Appropriate PPE: This includes respiratory protection, chemical-resistant gloves, eye protection, and a lab coat.[3]

  • Contain and Absorb: For small spills, absorb with an inert, non-combustible material like sand or earth.[3] For large spills, dike the area to prevent spreading.[3]

  • Collect and Dispose: Carefully collect the absorbed material and place it in a suitable, labeled container for disposal.[3][4]

  • Clean the Area: Clean the spill area thoroughly with a suitable solvent or detergent.[3]

Disposal:

  • This material and its container must be disposed of as hazardous waste.[7][10]

  • Dispose of contents and containers in accordance with all local, regional, and national regulations.[1][2]

  • Do not allow the substance to enter drains or watercourses.[3]

Spill_Response_Workflow cluster_prep Immediate Actions cluster_containment Spill Management cluster_cleanup Final Steps Evacuate Evacuate Area Ventilate Ensure Ventilation Evacuate->Ventilate Secure the scene Don_PPE Don Appropriate PPE Ventilate->Don_PPE Prepare for cleanup Contain_Spill Contain Spill with Absorbent Don_PPE->Contain_Spill Begin containment Collect_Waste Collect Absorbed Material Contain_Spill->Collect_Waste Once absorbed Clean_Area Clean Spill Area Collect_Waste->Clean_Area After initial cleanup Dispose_Waste Dispose of as Hazardous Waste Clean_Area->Dispose_Waste Proper disposal Decontaminate_PPE Decontaminate/Dispose of PPE Dispose_Waste->Decontaminate_PPE Final safety step

Caption: Chemical Spill Response Workflow.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.